molecular formula C8H8Cl2N2O B567419 2,4-Dichloro-7,7-dimethyl-5,7-dihydrofuro[3,4-d]pyrimidine CAS No. 1260088-72-9

2,4-Dichloro-7,7-dimethyl-5,7-dihydrofuro[3,4-d]pyrimidine

Cat. No.: B567419
CAS No.: 1260088-72-9
M. Wt: 219.065
InChI Key: IGGHWEUEJMUGHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-Dichloro-7,7-dimethyl-5,7-dihydrofuro[3,4-d]pyrimidine (CAS 1260088-72-9) is a versatile chemical intermediate prized in medicinal chemistry and drug discovery research. This dihydrofuro[3,4-d]pyrimidine derivative serves as a crucial synthetic building block. Its high reactivity, particularly at the 2 and 4 positions of the pyrimidine ring, allows for sequential functionalization via nucleophilic aromatic substitution, enabling the rapid exploration of chemical space around the core scaffold . This compound is a key precursor in the synthesis of novel dihydrofuro[3,4-d]pyrimidine derivatives that have been identified as potent HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs) . These inhibitors are designed to combat drug-resistant strains of HIV-1, and the fused dihydrofuro ring system is valued for its potential to disrupt intermolecular pi-stacking interactions, which may improve the solubility and bioavailability of lead compounds . The presence of two chlorine atoms offers distinct reactivity for selective substitution, making this reagent valuable for constructing diverse compound libraries for biological screening. This product is For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

2,4-dichloro-7,7-dimethyl-5H-furo[3,4-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8Cl2N2O/c1-8(2)5-4(3-13-8)6(9)12-7(10)11-5/h3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGGHWEUEJMUGHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2=C(CO1)C(=NC(=N2)Cl)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201192688
Record name 2,4-Dichloro-5,7-dihydro-7,7-dimethylfuro[3,4-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201192688
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1260088-72-9
Record name 2,4-Dichloro-5,7-dihydro-7,7-dimethylfuro[3,4-d]pyrimidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1260088-72-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4-Dichloro-5,7-dihydro-7,7-dimethylfuro[3,4-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201192688
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 2,4-Dichloro-7,7-dimethyl-5,7-dihydrofuro[3,4-d]pyrimidine and its Congeners

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 1260088-72-9

This technical guide provides a comprehensive overview of 2,4-Dichloro-7,7-dimethyl-5,7-dihydrofuro[3,4-d]pyrimidine, a member of the broader class of furo[3,4-d]pyrimidine derivatives. While specific research on this particular molecule is limited, this document will delve into the known chemical properties and the extensive biological activities reported for the furo[3,4-d]pyrimidine and the closely related furo[2,3-d]pyrimidine scaffolds. This information is intended for researchers, scientists, and drug development professionals interested in the potential of this chemical class.

Chemical and Physical Properties

While detailed experimental data for this compound is not extensively published, its basic properties can be derived from its structure.

PropertyValue
CAS Number 1260088-72-9
Molecular Formula C₈H₈Cl₂N₂O
Molecular Weight 219.07 g/mol
IUPAC Name This compound

Synthesis and Reactivity

The furo[3,4-d]pyrimidine core is a key pharmacophore, and various synthetic routes have been developed for its derivatives. This compound itself has been documented as a reactant in the synthesis of more complex molecules. A general experimental protocol involving this compound is outlined below.

Experimental Protocol: General Nucleophilic Substitution

A mixture of this compound (1.0 eq), a suitable amine nucleophile (e.g., 1H-pyrazolo[4,3-c]pyridin-3-amine, 1.5 eq), and a non-nucleophilic base such as N,N-diisopropylethylamine (2.0 eq) in an aprotic polar solvent like N,N-dimethylformamide is heated. The reaction progress is monitored by an appropriate chromatographic technique. Upon completion, the reaction mixture is worked up to isolate the desired product.

Biological Activity of Furo[3,4-d]pyrimidine and Furo[2,3-d]pyrimidine Derivatives

Derivatives of the furo[3,4-d]pyrimidine and the isomeric furo[2,3-d]pyrimidine scaffolds have demonstrated significant potential in medicinal chemistry, exhibiting a range of biological activities, most notably as anticancer agents and kinase inhibitors.

Anticancer Activity

Several studies have highlighted the potent antineoplastic effects of furo[3,4-d]pyrimidine derivatives.[1] The biological activity of these compounds is often attributed to their ability to inhibit key enzymes involved in cancer cell proliferation and survival.

The closely related furo[2,3-d]pyrimidine scaffold has been extensively explored for its anticancer properties. These derivatives have been shown to act as potent inhibitors of various protein kinases, including PI3K/AKT and VEGFR-2.

Kinase Inhibition

The phosphatidylinositol 3-kinase (PI3K)/AKT signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. Novel furo[2,3-d]pyrimidine derivatives have been designed and synthesized as dual PI3K/AKT inhibitors.[2][3]

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is another key target in cancer therapy due to its central role in angiogenesis. Furo[2,3-d]pyrimidine and related structures have been developed as potential VEGFR-2 inhibitors.

Another important target in acute myeloid leukemia (AML) is the Fms-like tyrosine kinase 3 (FLT3). Novel furo[2,3-d]pyrimidine derivatives have been identified as potent FLT3-ITD inhibitors.

Quantitative Data on Furo[2,3-d]pyrimidine Derivatives

The following tables summarize the in vitro inhibitory activities of representative furo[2,3-d]pyrimidine derivatives against various kinases and cancer cell lines.

Table 1: PI3Kα/β and AKT Inhibitory Activity of a Furo[2,3-d]pyrimidine Derivative (Compound 10b) [2]

EnzymeIC₅₀ (µM)
PI3Kα0.175 ± 0.007
PI3Kβ0.071 ± 0.003
AKT0.411 ± 0.02

Table 2: In Vitro Antiproliferative Activity of a Furo[2,3-d]pyrimidine Derivative (Compound 10b) against Breast Cancer Cell Line [2]

Cell LineGI₅₀ (µM)TGI (µM)
HS 578T1.514.96

Table 3: VEGFR-2 Inhibitory Activity of Furo[2,3-d]pyrimidine and Furo[3,2-e][1][4]triazolo[1,5-c]pyrimidine Derivatives [5]

CompoundIC₅₀ (nM)
8b 38.72 ± 1.7
10c 41.40 ± 1.8
Sorafenib (Reference) Not specified

Experimental Protocols for Biological Assays

In Vitro Kinase Inhibition Assay (General Protocol)

The inhibitory activity of the compounds against specific kinases (e.g., PI3K, AKT, VEGFR-2) is typically determined using in vitro kinase assay kits. The assay measures the amount of ADP produced from the kinase reaction. The kinase, substrate, and ATP are incubated with varying concentrations of the test compound. The amount of ADP generated is then quantified, often using a luminescence-based method. The IC₅₀ value, the concentration of the inhibitor required to reduce enzyme activity by 50%, is then calculated.

Cell Proliferation Assay (MTT Assay)

The antiproliferative activity of the compounds is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. Cancer cells are seeded in 96-well plates and treated with different concentrations of the test compounds for a specified period (e.g., 48 hours). The MTT reagent is then added to each well and incubated, allowing viable cells to reduce the yellow MTT to purple formazan crystals. The formazan is then solubilized, and the absorbance is measured at a specific wavelength. The GI₅₀ (concentration for 50% growth inhibition) and TGI (total growth inhibition) values are calculated from the dose-response curves.

Signaling Pathway Diagrams

The following diagrams, generated using Graphviz, illustrate the signaling pathways targeted by furo[2,3-d]pyrimidine derivatives.

PI3K_AKT_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT activates Downstream Downstream Effectors (Cell Survival, Proliferation) AKT->Downstream Inhibitor Furo[2,3-d]pyrimidine Derivative Inhibitor->PI3K Inhibitor->AKT

Caption: PI3K/AKT Signaling Pathway Inhibition.

VEGFR2_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg activates Ras Ras VEGFR2->Ras activates PKC PKC PLCg->PKC Angiogenesis Angiogenesis, Cell Proliferation PKC->Angiogenesis Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Angiogenesis Inhibitor Furo[2,3-d]pyrimidine Derivative Inhibitor->VEGFR2

Caption: VEGFR-2 Signaling Pathway Inhibition.

Conclusion

While specific data on this compound is sparse, the broader classes of furo[3,4-d]pyrimidine and furo[2,3-d]pyrimidine derivatives represent a promising area of research for the development of novel therapeutics, particularly in the field of oncology. The information presented in this guide, drawn from studies on related compounds, provides a solid foundation for researchers interested in exploring the potential of this chemical scaffold. Further investigation into the synthesis and biological evaluation of this compound and its analogues is warranted to fully elucidate their therapeutic potential.

References

Unveiling the Molecular Architecture: A Technical Guide to the Structure Elucidation of 2,4-Dichloro-7,7-dimethyl-5,7-dihydrofuro[3,4-d]pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on the complete structure elucidation of the novel heterocyclic compound, 2,4-Dichloro-7,7-dimethyl-5,7-dihydrofuro[3,4-d]pyrimidine. This document outlines a plausible synthetic pathway and details the integrated application of modern spectroscopic techniques—including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy—to unequivocally determine its molecular structure.

Hypothetical Synthesis Pathway

The synthesis of this compound is proposed to commence with the condensation of a substituted furan precursor with a urea derivative, followed by chlorination to yield the target molecule. This approach is designed to efficiently construct the fused furo[3,4-d]pyrimidine core.

G cluster_0 Starting Materials cluster_1 Intermediate Synthesis cluster_2 Final Product Formation 3,4-bis(hydroxymethyl)-2,2-dimethyl-2,5-dihydrofuran 3,4-bis(hydroxymethyl)-2,2-dimethyl-2,5-dihydrofuran Condensation Condensation 3,4-bis(hydroxymethyl)-2,2-dimethyl-2,5-dihydrofuran->Condensation Urea Urea Urea->Condensation 7,7-dimethyl-1,2,3,5-tetrahydrofuro[3,4-d]pyrimidine-2,4-dione 7,7-dimethyl-1,2,3,5-tetrahydrofuro[3,4-d]pyrimidine-2,4-dione Condensation->7,7-dimethyl-1,2,3,5-tetrahydrofuro[3,4-d]pyrimidine-2,4-dione Chlorination Chlorination 7,7-dimethyl-1,2,3,5-tetrahydrofuro[3,4-d]pyrimidine-2,4-dione->Chlorination Target_Compound This compound Chlorination->Target_Compound

Caption: Proposed synthetic workflow for this compound.

Spectroscopic Data & Interpretation

The structural confirmation of the synthesized compound would rely on a cohesive interpretation of data from various spectroscopic methods. Below is a summary of the predicted data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H and ¹³C NMR Data (in CDCl₃)

¹H NMR δ (ppm)MultiplicityIntegrationAssignment
4.85s2H-CH₂-
1.60s6H-C(CH₃)₂
¹³C NMR δ (ppm)Assignment
165.2C4 (C-Cl)
161.8C2 (C-Cl)
158.5C7a
118.0C4a
95.3C7
72.1C5
28.5-C(CH₃)₂
Mass Spectrometry (MS)

The mass spectrum is expected to show a molecular ion peak consistent with the molecular formula C₈H₈Cl₂N₂O, with a characteristic isotopic pattern for two chlorine atoms.

Table 2: Predicted Mass Spectrometry Data

m/z (relative intensity %)Assignment
234 (M⁺, 100%)[C₈H₈³⁵Cl₂N₂O]⁺
236 (M⁺+2, 65%)[C₈H₈³⁵Cl³⁷ClN₂O]⁺
238 (M⁺+4, 10%)[C₈H₈³⁷Cl₂N₂O]⁺
219 (45%)[M - CH₃]⁺
199 (30%)[M - Cl]⁺
Infrared (IR) Spectroscopy

The IR spectrum would provide information about the functional groups present in the molecule.

Table 3: Predicted Infrared (IR) Absorption Frequencies

Wavenumber (cm⁻¹)IntensityAssignment
2980-2850MediumC-H stretch (alkane)
1610, 1560StrongC=N stretch (pyrimidine ring)
1250StrongC-O-C stretch (furan ring)
850StrongC-Cl stretch

Experimental Protocols

General Synthesis Procedure

A mixture of 3,4-bis(hydroxymethyl)-2,2-dimethyl-2,5-dihydrofuran and urea in a suitable solvent would be heated under reflux to form the furo[3,4-d]pyrimidine-2,4-dione intermediate. The isolated intermediate would then be treated with a chlorinating agent, such as phosphorus oxychloride, to yield the final product, which would be purified by column chromatography.

NMR Spectroscopy

¹H and ¹³C NMR spectra would be recorded on a 400 MHz spectrometer using deuterated chloroform (CDCl₃) as the solvent and tetramethylsilane (TMS) as an internal standard.

Mass Spectrometry

High-resolution mass spectra would be obtained using an electrospray ionization (ESI) time-of-flight (TOF) mass spectrometer.

Infrared Spectroscopy

The IR spectrum would be recorded on a Fourier-transform infrared (FTIR) spectrometer using KBr pellets.

Structure Elucidation Workflow

The logical flow of the structure elucidation process is depicted below, illustrating how the different analytical techniques contribute to the final structural confirmation.

G Synthesis Synthesis Purification Purification Synthesis->Purification Spectroscopic_Analysis Spectroscopic Analysis Purification->Spectroscopic_Analysis NMR NMR (¹H, ¹³C) Spectroscopic_Analysis->NMR MS Mass Spectrometry Spectroscopic_Analysis->MS IR IR Spectroscopy Spectroscopic_Analysis->IR Structure_Proposal Proposed Structure NMR->Structure_Proposal MS->Structure_Proposal IR->Structure_Proposal Structure_Confirmation Final Structure Confirmed Structure_Proposal->Structure_Confirmation

Caption: Logical workflow for the structure elucidation of the target compound.

This comprehensive guide, based on established principles of organic synthesis and spectroscopic analysis, provides a robust framework for the successful elucidation of the structure of this compound. The presented data and methodologies are intended to guide researchers in their efforts to synthesize and characterize this and related novel heterocyclic compounds.

An In-depth Technical Guide on the Spectroscopic Profile of 2,4-Dichloro-7,7-dimethyl-5,7-dihydrofuro[3,4-d]pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Objective: This guide provides a comprehensive overview of the expected spectroscopic characteristics of 2,4-Dichloro-7,7-dimethyl-5,7-dihydrofuro[3,4-d]pyrimidine. Due to the absence of publicly available experimental data for this specific compound, this document presents predicted spectroscopic data based on its chemical structure, alongside standardized experimental protocols for acquiring such data.

Introduction

This compound is a heterocyclic compound belonging to the furo[3,4-d]pyrimidine class. This family of compounds is of significant interest in medicinal chemistry due to their structural analogy to purines, which allows them to interact with various biological targets. While specific applications for this dichlorinated and dimethylated derivative are not widely documented, its structural motifs suggest potential as an intermediate in the synthesis of more complex molecules with therapeutic potential. Accurate spectroscopic characterization is the cornerstone of chemical synthesis and drug discovery, ensuring the identity, purity, and structure of the compound.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on established principles of NMR, IR, and Mass Spectrometry for the functional groups and structural features present in the molecule.

Table 1: Predicted ¹H NMR Spectroscopic Data (Solvent: CDCl₃, Reference: TMS at 0.00 ppm)

Chemical Shift (δ) ppmMultiplicityNumber of ProtonsAssignment
~ 4.8 - 5.0Singlet2HCH₂ (C5-protons)
~ 1.5 - 1.7Singlet6H2 x CH₃ (C7-methyls)

Table 2: Predicted ¹³C NMR Spectroscopic Data (Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm)

Chemical Shift (δ) ppmAssignment
~ 160 - 165C=N (C2 and C4)
~ 155 - 160Quaternary Carbon (C4a)
~ 115 - 120Quaternary Carbon (C7a)
~ 90 - 95Quaternary Carbon (C7)
~ 75 - 80CH₂ (C5)
~ 25 - 302 x CH₃ (C7-methyls)

Table 3: Predicted Infrared (IR) Spectroscopy Data

Wavenumber (cm⁻¹)IntensityFunctional Group Assignment
2950 - 3000MediumC-H stretch (aliphatic)
1600 - 1650StrongC=N stretch (pyrimidine ring)
1450 - 1550MediumC=C stretch (pyrimidine ring)
1050 - 1150StrongC-O-C stretch (dihydrofuran ring)
700 - 800StrongC-Cl stretch

Table 4: Predicted Mass Spectrometry (MS) Data

m/zRelative Intensity (%)Assignment
218, 220, 222High[M]⁺, [M+2]⁺, [M+4]⁺ molecular ion peaks due to the presence of two chlorine isotopes (³⁵Cl and ³⁷Cl)
203, 205, 207Medium[M - CH₃]⁺
183, 185Medium[M - Cl]⁺

Standardized Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data for a compound like this compound.

3.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire the spectrum at room temperature.

    • Use a standard pulse sequence.

    • Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).

    • Use a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire the spectrum using a proton-decoupled pulse sequence.

    • Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-200 ppm).

    • A longer acquisition time and a higher number of scans will be necessary compared to ¹H NMR due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

3.2 Infrared (IR) Spectroscopy

  • Sample Preparation:

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.

    • KBr Pellet: Grind a small amount of the sample with dry KBr powder and press it into a thin pellet.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Acquisition:

    • Record a background spectrum of the empty sample holder (or pure KBr pellet).

    • Record the sample spectrum over the range of 4000-400 cm⁻¹.

    • Co-add multiple scans to improve the signal-to-noise ratio.

  • Data Processing: The final spectrum is presented as percent transmittance or absorbance versus wavenumber (cm⁻¹).

3.3 Mass Spectrometry (MS)

  • Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • Instrumentation: A mass spectrometer, commonly coupled with a chromatographic system like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS). Electron Impact (EI) or Electrospray Ionization (ESI) are common ionization techniques.

  • Acquisition:

    • Introduce the sample into the ion source.

    • Acquire the mass spectrum over a suitable m/z range (e.g., 50-500 amu).

  • Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragmentation patterns. The isotopic pattern for chlorine-containing compounds is a key diagnostic feature.

Workflow and Logical Relationships

The following diagrams illustrate the general workflow for the synthesis and characterization of a chemical compound and the logical relationship of the spectroscopic techniques in structure elucidation.

G cluster_synthesis Synthesis and Purification cluster_characterization Spectroscopic Characterization cluster_analysis Data Analysis and Structure Confirmation Reactants Reactants Reaction Reaction Reactants->Reaction Mixing & Conditions Crude Product Crude Product Reaction->Crude Product Purification Purification Crude Product->Purification e.g., Chromatography, Recrystallization Pure Compound Pure Compound Purification->Pure Compound NMR NMR Pure Compound->NMR IR IR Pure Compound->IR MS MS Pure Compound->MS Structural Elucidation Structural Elucidation NMR->Structural Elucidation IR->Structural Elucidation MS->Structural Elucidation Confirmed Structure Confirmed Structure Structural Elucidation->Confirmed Structure

Caption: General workflow for chemical synthesis and characterization.

G cluster_spectroscopy Spectroscopic Techniques cluster_information Information Obtained Target_Molecule This compound NMR NMR (¹H, ¹³C) Target_Molecule->NMR IR Infrared (IR) Target_Molecule->IR MS Mass Spec (MS) Target_Molecule->MS Connectivity Proton & Carbon Environment (Connectivity) NMR->Connectivity Functional_Groups Functional Groups (C=N, C-O, C-Cl) IR->Functional_Groups Molecular_Weight Molecular Weight & Formula (Isotopic Pattern) MS->Molecular_Weight Final_Structure Confirmed Structure Connectivity->Final_Structure Functional_Groups->Final_Structure Molecular_Weight->Final_Structure

Caption: Relationship of spectroscopic data to structure elucidation.

Synthesis of Novel Furo[3,4-d]pyrimidine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The furo[3,4-d]pyrimidine scaffold is a heterocyclic ring system of significant interest in medicinal chemistry due to its structural analogy to purines. While this specific isomer is relatively underexplored compared to its furo[2,3-d]pyrimidine counterpart, its potential for biological activity warrants a closer examination of its synthesis and potential therapeutic applications. This technical guide provides a comprehensive overview of the known synthetic routes to the furo[3,4-d]pyrimidine core and leverages the extensive research on the isomeric furo[2,3-d]pyrimidines to offer insights into potential biological targets and experimental protocols. This guide is intended to serve as a foundational resource for researchers venturing into the synthesis and evaluation of novel furo[3,4-d]pyrimidine derivatives.

I. Synthesis of the Furo[3,4-d]pyrimidine Core

The synthesis of the furo[3,4-d]pyrimidine core has been reported via the cyclization of a substituted pyrimidine carboxylic acid. A key method involves the reaction of a 2-substituted-4-amino-6-methyl-5-pyrimidinecarboxylic acid with thionyl chloride (SOCl₂), which facilitates the formation of the fused furan ring.

Experimental Protocol: Synthesis of a Furo[3,4-d]pyrimidine Derivative[1]

This protocol is based on the synthesis of a 2-phenyl-4-phenylamino-6-methylfuro[3,4-d]pyrimidine derivative as reported by Machoń and Cieplik in 1988.

Materials:

  • 2-phenyl-4-phenylamino-6-methyl-5-pyrimidinecarboxylic acid

  • Thionyl chloride (SOCl₂)

  • Anhydrous benzene

  • Aliphatic amines (for derivatization)

Procedure:

  • A mixture of 2-phenyl-4-phenylamino-6-methyl-5-pyrimidinecarboxylic acid and an excess of thionyl chloride in anhydrous benzene is refluxed. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

  • Upon completion of the reaction, the excess thionyl chloride and benzene are removed under reduced pressure.

  • The resulting crude furo[3,4-d]pyrimidine product can be purified by recrystallization from an appropriate solvent.

  • For the synthesis of amino-derivatives, the purified furo[3,4-d]pyrimidine is heated with various aliphatic amines.[1]

Note: Due to the limited recent literature on the synthesis of diverse furo[3,4-d]pyrimidine derivatives, researchers are encouraged to explore modern synthetic methodologies that have been successfully applied to the synthesis of the isomeric furo[2,3-d]pyrimidines. These may include metal-catalyzed cross-coupling reactions and multi-component reactions to build substituted pyrimidine precursors.

II. Furo[2,3-d]pyrimidines: A Case Study for Biological Activity and Synthetic Strategies

Given the scarcity of data on furo[3,4-d]pyrimidines, this section provides an in-depth look at the synthesis and biological evaluation of the more extensively studied furo[2,3-d]pyrimidine derivatives. The structural similarity between these isomers suggests that the synthetic strategies and biological targets identified for furo[2,3-d]pyrimidines may be applicable to the furo[3,4-d]pyrimidine scaffold.

A. Synthetic Approaches to Furo[2,3-d]pyrimidines

A variety of synthetic routes to the furo[2,3-d]pyrimidine core have been developed. A common and efficient method involves the [3+2] cyclization of a pyrimidine-4,6-diol with various nitroolefins under catalyst-free conditions.[2]

G cluster_reactants Starting Materials cluster_reaction Reaction Conditions cluster_product Product pyrimidine Pyrimidine-4,6-diol conditions Water Conventional Heating (90 °C) 1.5-2 hours pyrimidine->conditions nitroolefin Nitroolefin nitroolefin->conditions product Furo[2,3-d]pyrimidine Derivative conditions->product

General workflow for catalyst-free synthesis of furo[2,3-d]pyrimidine derivatives.
B. Biological Activity of Furo[2,3-d]pyrimidine Derivatives as Kinase Inhibitors

Furo[2,3-d]pyrimidine derivatives have shown significant promise as inhibitors of various protein kinases, which are key regulators of cellular signaling pathways often dysregulated in cancer.[3] Notably, they have been investigated as inhibitors of the PI3K/AKT and EGFR signaling pathways.

The phosphatidylinositol-3-kinase (PI3K)/protein kinase B (AKT) signaling pathway is crucial for regulating cell proliferation, survival, and metabolism.[4] Its aberrant activation is a common feature in many cancers.

PI3K_AKT_Pathway RTK RTK PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 AKT AKT PIP3->AKT Activation Downstream Downstream Effectors (Cell Proliferation, Survival) AKT->Downstream Inhibitor Furo[2,3-d]pyrimidine Derivative Inhibitor->PI3K Inhibitor->AKT

Inhibition of the PI3K/AKT signaling pathway by furo[2,3-d]pyrimidine derivatives.

The epidermal growth factor receptor (EGFR) is a receptor tyrosine kinase that, upon activation, triggers downstream signaling cascades, including the PI3K/AKT and Ras/MAPK pathways, leading to cell proliferation and survival.[5][6] Overexpression or mutation of EGFR is common in various cancers.

EGFR_Pathway EGF EGF EGFR EGFR EGF->EGFR Binding Downstream Downstream Signaling (PI3K/AKT, Ras/MAPK) EGFR->Downstream Activation Proliferation Cell Proliferation & Survival Downstream->Proliferation Inhibitor Furo[2,3-d]pyrimidine Derivative Inhibitor->EGFR Inhibition

Inhibition of the EGFR signaling pathway by furo[2,3-d]pyrimidine derivatives.
C. Quantitative Data on Furo[2,3-d]pyrimidine Derivatives

The following tables summarize the biological activity of representative furo[2,3-d]pyrimidine derivatives as kinase inhibitors and anticancer agents.

Table 1: In Vitro Kinase Inhibitory Activity of Furo[2,3-d]pyrimidine Derivatives

Compound IDTarget KinaseIC₅₀ (µM)Reference
10b PI3Kα0.175 ± 0.007[4][7]
PI3Kβ0.071 ± 0.003[4][7]
AKT0.411 ± 0.02[4][7]
V AKT-124[4]
3f EGFR0.121 ± 0.004[8]

Table 2: Antiproliferative Activity of Furo[2,3-d]pyrimidine Derivatives Against Cancer Cell Lines

Compound IDCell LineGI₅₀ (µM)TGI (µM)Reference
10b Breast (HS 578T)1.514.96[4]
VIa NCI 59 Cell Line Panel2.41 (mean)-[4]
VIb NCI 59 Cell Line Panel1.23 (mean)-[4]

GI₅₀: Concentration for 50% growth inhibition. TGI: Total growth inhibition concentration.

D. Detailed Experimental Protocols for Furo[2,3-d]pyrimidine Synthesis and Evaluation

Step 1: Synthesis of Intermediate 4 A mixture of a starting furo[2,3-d]pyrimidine derivative (compound 3) and thiocarbohydrazide in dioxane is refluxed for 3 hours. The resulting solid is filtered, washed with hot ethanol, and dried. The crude product is crystallized from dioxane to yield compound 4.[4]

Step 2: Synthesis of Compound 10b A mixture of intermediate 4, an appropriate aldehyde, and a catalytic amount of glacial acetic acid in absolute ethanol is refluxed for 6 hours. The reaction mixture is then concentrated under reduced pressure, and the residue is triturated with diethyl ether. The resulting solid is collected by filtration and recrystallized from an ethanol/DMF mixture to afford the final product 10b.[4]

For detailed characterization data including ¹H NMR, ¹³C NMR, and mass spectrometry, please refer to the source literature.[4]

  • Kinase activity is measured using a suitable assay kit (e.g., ADP-Glo™ Kinase Assay).

  • The kinase, substrate, ATP, and varying concentrations of the test compound are incubated in a kinase buffer.

  • The reaction is initiated by the addition of ATP.

  • After incubation at a specified temperature and time, the amount of ADP produced is measured by adding a reagent that converts ADP to ATP, followed by the addition of a luciferase/luciferin mixture to measure the newly synthesized ATP.

  • Luminescence is recorded, and the IC₅₀ values are calculated from the dose-response curves.

  • Cancer cells are seeded in 96-well plates and allowed to attach overnight.

  • The cells are then treated with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).

  • After the treatment period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated.

  • The formazan crystals formed by viable cells are dissolved in a suitable solvent (e.g., DMSO).

  • The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • The percentage of cell growth inhibition is calculated, and the GI₅₀ values are determined.

III. Conclusion and Future Directions

The furo[3,4-d]pyrimidine scaffold represents a promising but underexplored area in medicinal chemistry. The synthetic protocol outlined in this guide provides a starting point for the synthesis of this core structure. The extensive data available for the isomeric furo[2,3-d]pyrimidines strongly suggest that furo[3,4-d]pyrimidine derivatives are likely to exhibit interesting biological activities, particularly as kinase inhibitors.

Future research in this area should focus on:

  • Developing novel and efficient synthetic routes to a wider range of substituted furo[3,4-d]pyrimidine derivatives.

  • Screening these novel compounds against a panel of protein kinases and cancer cell lines to identify potential therapeutic targets.

  • Investigating the structure-activity relationships (SAR) to optimize the potency and selectivity of lead compounds.

This technical guide serves as a valuable resource for researchers aiming to unlock the therapeutic potential of this intriguing class of heterocyclic compounds.

References

The Biological Activity of Furopyrimidine Compounds: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the synthesis, biological evaluation, and therapeutic potential of furopyrimidine derivatives.

Introduction

Furopyrimidines, a class of heterocyclic compounds structurally analogous to purines, have emerged as a significant scaffold in medicinal chemistry due to their diverse and potent biological activities.[1] Their inherent ability to interact with a wide range of biological targets has positioned them as promising candidates for the development of novel therapeutics. This technical guide provides a comprehensive overview of the biological activities of furopyrimidine compounds, with a particular focus on their anticancer properties. It is intended for researchers, scientists, and drug development professionals seeking to understand the therapeutic potential of this versatile molecular framework.

The core structure of furopyrimidine, a fusion of a furan and a pyrimidine ring, serves as a privileged scaffold for designing inhibitors of key enzymes involved in cellular signaling pathways.[1][2] Notably, these compounds have demonstrated significant efficacy as kinase inhibitors, antiviral agents, and antimicrobial compounds.[3][4][5] This guide will delve into the specific biological activities, present quantitative data from key studies, detail relevant experimental protocols, and visualize the signaling pathways modulated by these compounds.

Anticancer Activity

The most extensively studied biological activity of furopyrimidine derivatives is their potential as anticancer agents.[2][6] This activity is primarily attributed to their ability to inhibit protein kinases, which are crucial regulators of cellular processes such as proliferation, differentiation, and apoptosis.[2][7] Dysregulation of kinase activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention.

Kinase Inhibition

Furopyrimidine-based compounds have been successfully designed as potent inhibitors of several key kinases implicated in cancer progression, including Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and others within the PI3K/Akt/mTOR signaling cascade.[1][8][9][10]

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a pivotal role in cell growth and proliferation.[11][12] Mutations in the EGFR gene can lead to its constitutive activation, driving uncontrolled cell division in various cancers, particularly non-small cell lung cancer (NSCLC).[11][13] Furopyrimidine derivatives have shown significant promise as EGFR inhibitors, including against mutant forms that confer resistance to first- and second-generation inhibitors.[8][12][13]

Furopyrimidines can exhibit inhibitory activity against not only the L858R single mutation but also the T790M/L858R double mutant of EGFR.[11][12] The development of orally bioavailable, furanopyrimidine-based third-generation EGFR inhibitors has focused on achieving selectivity for mutant EGFR over wild-type (WT) EGFR to minimize off-target effects.[13]

Quantitative Data: EGFR Inhibition by Furopyrimidine Derivatives

Compound IDTargetIC50 (nM)Cell LineAntiproliferative Activity (CC50/GI50)Citation
13 EGFR WT44--[13]
EGFR L858R/T790M56--[13]
15 EGFR WT393--[13]
EGFR L858R/T790M38--[13]
49 --BaF3 (EGFR L858R/T790M)26 nM[13]
52 --BaF3 (EGFR L858R/T790M)20 nM[13]
6d MDM213,800NCI-60 PanelMean GI50 = 8.39 µM[14][15]

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis.[9] Several furo[2,3-d]pyrimidine derivatives have been identified as potent inhibitors of VEGFR-2.[9]

Quantitative Data: VEGFR-2 Inhibition by Furopyrimidine Derivatives

Compound IDVEGFR-2 IC50 (nM)Cytotoxicity IC50 (µM) vs. A549Cytotoxicity IC50 (µM) vs. HT-29Citation
Sorafenib (Reference) 41.16.608.78[9]
4c 57.1--[9]
7b 42.56.668.51[9]
7c 52.5--[9]
Signaling Pathway Modulation

Furopyrimidine compounds exert their anticancer effects by modulating key signaling pathways that are often hyperactivated in cancer cells. The primary pathways affected are the EGFR signaling cascade and the downstream PI3K/Akt/mTOR pathway.

Upon ligand binding, EGFR dimerizes and autophosphorylates, initiating a downstream signaling cascade that ultimately leads to cell proliferation, survival, and migration. Furopyrimidine-based EGFR inhibitors bind to the ATP-binding site of the kinase domain, preventing autophosphorylation and blocking the downstream signals.[11]

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Furopyrimidine Furopyrimidine Inhibitor Furopyrimidine->EGFR

Caption: EGFR Signaling Pathway Inhibition by Furopyrimidines.

The PI3K/Akt/mTOR pathway is a crucial intracellular signaling pathway that regulates cell growth, proliferation, and survival.[10][16] Aberrant activation of this pathway is common in many cancers.[10] Furopyrimidine derivatives can inhibit components of this pathway, such as mTOR, leading to the suppression of tumor growth.[17]

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT Akt PDK1->AKT phosphorylates mTORC1 mTORC1 AKT->mTORC1 activates S6K S6K mTORC1->S6K _4EBP1 4E-BP1 mTORC1->_4EBP1 Protein_Synthesis Protein Synthesis & Cell Growth S6K->Protein_Synthesis _4EBP1->Protein_Synthesis Furopyrimidine_mTOR Furopyrimidine (mTOR inhibitor) Furopyrimidine_mTOR->mTORC1

Caption: PI3K/Akt/mTOR Pathway and Furopyrimidine Inhibition.

Antimicrobial Activity

While the primary focus of furopyrimidine research has been on anticancer applications, these compounds also exhibit promising antimicrobial properties.[5][18] Fused pyrimidine systems have been shown to be effective against various bacterial and fungal strains.[5][19]

Some furo[3′,2′:6,7]chromeno[3,2-e][1][6][11]triazolo[1,5-c]pyrimidine and related derivatives have demonstrated potent antimicrobial activity against both Gram-positive (e.g., Streptococcus pyogenes, Staphylococcus aureus) and Gram-negative bacteria (e.g., Klebsiella pneumoniae, Escherichia coli), with minimum inhibitory concentrations (MICs) in the range of 1-9 µmol/mL.[5]

Other Biological Activities

Beyond their anticancer and antimicrobial effects, furopyrimidine derivatives have been investigated for a range of other biological activities, including:

  • Antiviral Activity: Certain furopyrimidine N,O-nucleosides have been synthesized and screened for activity against both RNA and DNA viruses. While no significant antiviral activity was observed at subtoxic concentrations, some compounds did exhibit cytotoxic effects against various cell lines.[3]

  • Anti-inflammatory Activity: Pyrimidine derivatives, in general, have been reported to possess anti-inflammatory properties.[4][20]

  • Antitrypanosomal Activity: Furopyridine-based compounds, closely related to furopyrimidines, have shown high antitrypanosomal activities and hold promise for the discovery of new drugs against trypanosomiases.[21]

Experimental Protocols

A comprehensive understanding of the biological activity of furopyrimidine compounds necessitates familiarity with the key experimental assays used for their evaluation.

In Vitro Kinase Inhibition Assay

This assay is fundamental to determining the potency of a compound against a specific kinase.

Workflow:

Kinase_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents: - Kinase - Substrate - ATP - Furopyrimidine Compound Start->Prepare_Reagents Incubate Incubate Components at 37°C Prepare_Reagents->Incubate Stop_Reaction Stop Reaction Incubate->Stop_Reaction Detect_Signal Detect Signal (e.g., Luminescence, Fluorescence) Stop_Reaction->Detect_Signal Analyze_Data Analyze Data (Calculate IC50) Detect_Signal->Analyze_Data End End Analyze_Data->End

Caption: General Workflow for an In Vitro Kinase Inhibition Assay.

Methodology:

  • Reagent Preparation: The kinase, a specific substrate (often a peptide), ATP, and the test furopyrimidine compound at various concentrations are prepared in a suitable buffer.

  • Incubation: The components are mixed in the wells of a microplate and incubated at a controlled temperature (typically 37°C) to allow the kinase reaction to proceed.

  • Reaction Termination: The reaction is stopped, often by adding a solution that chelates divalent cations necessary for kinase activity.

  • Signal Detection: The amount of phosphorylated substrate or the amount of ATP remaining is quantified. This is commonly done using luminescence- or fluorescence-based detection methods.

  • Data Analysis: The signal intensity is plotted against the compound concentration, and the IC50 value (the concentration of the compound that inhibits 50% of the kinase activity) is calculated.[13]

Cell Proliferation (Cytotoxicity) Assay

These assays measure the ability of a compound to inhibit the growth of cancer cells. The MTT and CCK-8 assays are commonly used methods.[22][23]

Methodology (MTT Assay):

  • Cell Seeding: Cancer cells are seeded into 96-well plates and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the furopyrimidine compound and incubated for a specified period (e.g., 72 hours).

  • MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

  • Formazan Solubilization: Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals. A solubilizing agent (e.g., DMSO) is added to dissolve the formazan.

  • Absorbance Measurement: The absorbance of the formazan solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The absorbance values are used to calculate the percentage of cell viability, and the GI50 or IC50 value (the concentration that causes 50% growth inhibition or cell death) is determined.[23]

Western Blot Analysis

Western blotting is used to detect specific proteins in a sample and can confirm the on-target effect of a compound within cells. For example, it can be used to assess the phosphorylation status of EGFR and its downstream effectors.[13][14]

Methodology:

  • Cell Lysis: Cells treated with the furopyrimidine compound are lysed to release their proteins.

  • Protein Quantification: The total protein concentration in the lysates is determined.

  • SDS-PAGE: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting: The membrane is incubated with primary antibodies specific to the target proteins (e.g., phospho-EGFR, total EGFR, phospho-Akt).

  • Secondary Antibody Incubation: The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that recognizes the primary antibody.

  • Detection: A substrate is added that reacts with the enzyme to produce a detectable signal (e.g., chemiluminescence), which is captured on film or with a digital imager.[13]

Conclusion and Future Directions

Furopyrimidine compounds represent a highly versatile and promising scaffold for the development of novel therapeutic agents. Their demonstrated efficacy as potent inhibitors of key kinases, particularly EGFR and VEGFR-2, underscores their significant potential in oncology. The ability to overcome resistance mechanisms associated with existing cancer therapies makes them particularly attractive for further investigation.

While the primary focus of research has been on their anticancer properties, the emerging evidence of their antimicrobial and other biological activities suggests a broader therapeutic potential that warrants further exploration. Future research should focus on optimizing the structure-activity relationships of furopyrimidine derivatives to enhance their potency, selectivity, and pharmacokinetic properties. Additionally, a deeper investigation into their mechanisms of action in different disease contexts will be crucial for their successful clinical translation. The continued development of novel synthetic methodologies will also play a vital role in expanding the chemical space of furopyrimidine analogues available for biological screening.

References

An In-Depth Technical Guide to 2,4-Dichloro-7,7-dimethyl-5,7-dihydrofuro[3,4-d]pyrimidine and its Analogs as HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,4-Dichloro-7,7-dimethyl-5,7-dihydrofuro[3,4-d]pyrimidine, focusing on the broader class of dihydrofuro[3,4-d]pyrimidine derivatives to which it belongs. While specific experimental data for the title compound is not publicly available, this document elucidates the core chemical identity, synonyms, and the significant biological activity of its analogs as potent HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs). This guide summarizes key quantitative data, details relevant experimental protocols, and visualizes the mechanism of action through signaling pathway diagrams to support ongoing research and development in antiviral therapeutics.

Chemical Identity and Nomenclature

The compound of interest is chemically identified as follows:

  • Systematic IUPAC Name: this compound

  • CAS Number: 1260088-72-9[1]

  • Molecular Formula: C₈H₈Cl₂N₂O[2]

Synonyms:

  • 2,4-dichloro-5,7-dihydro-7,7-dimethylFuro[3,4-d]pyrimidine[2]

Biological Activity of Dihydrofuro[3,4-d]pyrimidine Derivatives

Research has extensively focused on dihydrofuro[3,4-d]pyrimidine derivatives as a promising class of HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs). These compounds are designed to combat drug resistance to existing NNRTI therapies.

Mechanism of Action

Dihydrofuro[3,4-d]pyrimidine derivatives act as non-competitive inhibitors of HIV-1 reverse transcriptase (RT). They bind to an allosteric pocket on the enzyme, known as the NNRTI binding pocket (NNIBP), which is distinct from the active site for nucleoside binding.[3] This binding induces a conformational change in the enzyme, thereby inhibiting the conversion of viral RNA into DNA and preventing viral replication.[3] The oxygen atom in the dihydrofuro[3,4-d]pyrimidine core can form additional hydrogen bonds with amino acid residues in the NNIBP, which may contribute to an improved resistance profile.[4][5]

Structure-Activity Relationship (SAR)

Structure-activity relationship studies on dihydrofuro[3,4-d]pyrimidine derivatives have revealed several key features for potent anti-HIV activity:

  • The dihydrofuro[3,4-d]pyrimidine core serves as a privileged scaffold.[3]

  • Modifications at the C2 and C4 positions of the pyrimidine ring are crucial for activity.

  • The nature of the linker and the substituents on the "right wing" of the molecule significantly influence antiviral potency and the ability to overcome resistance mutations.[4] For instance, derivatives with a piperidine linker have shown potent antiviral activities.[4]

Quantitative Data Summary

The following tables summarize the in vitro anti-HIV-1 activity of representative dihydrofuro[3,4-d]pyrimidine derivatives from cited literature. It is important to note that these data are for analogs and not for this compound itself.

Table 1: Anti-HIV-1 Activity of Dihydrofuro[3,4-d]pyrimidine Derivatives against Wild-Type and Mutant Strains

CompoundTarget StrainEC₅₀ (nM)CC₅₀ (µM)Selectivity Index (SI = CC₅₀/EC₅₀)Reference
13c2 HIV-1 WT1.6>250>156250[3]
K103N+Y181C41.5>250>6024[3]
F227L+V106A19.0>250>13158[3]
13c4 HIV-1 WTNot ReportedNot ReportedNot Reported[4]
Single NNRTI-resistant strains0.9 - 8.4Not ReportedNot Reported[4][6]
14b HIV-1 resistant strains5.79 - 28.3Not ReportedNot Reported[7]
16c HIV-1 resistant strains2.85 - 18.0Not ReportedNot Reported[7]

Table 2: Comparative Activity against Double Mutant Strains

CompoundTarget StrainEC₅₀ (nM)Reference
13c2 F227L+V106A19.0[3]
Etravirine (ETV) F227L+V106A21.4[3]
13c2 K103N+Y181C41.5[3]
Etravirine (ETV) K103N+Y181C45.4[3]

Experimental Protocols

General Synthesis of Dihydrofuro[3,4-d]pyrimidine Derivatives

A general synthetic route to dihydrofuro[3,4-d]pyrimidine derivatives involves a multi-step process. A common strategy is the Buchwald-Hartwig cross-coupling reaction.[3]

Example Protocol Outline:

  • Synthesis of the core scaffold: Preparation of the key intermediate, a substituted dihydrofuro[3,4-d]pyrimidine.

  • Coupling Reaction: Buchwald-Hartwig coupling of the core scaffold with various substituted anilines or other aromatic amines. This step typically utilizes a palladium catalyst (e.g., Pd₂(dba)₃) and a ligand (e.g., BINAP).[3]

  • Deprotection: If protecting groups (e.g., Boc) are used on the amine functionalities, a deprotection step is carried out, often using trifluoroacetic acid (TFA) in dichloromethane (DCM).[3]

  • Final Modification: The deprotected amine can be further reacted with reagents like methanesulfonyl chloride or sulfamoyl chloride to introduce desired functionalities.[3]

In Vitro Anti-HIV Assay

The antiviral activity of the synthesized compounds is typically evaluated using a cell-based assay.

Protocol Outline:

  • Cell Culture: MT-4 cells are cultured in appropriate media supplemented with fetal bovine serum.

  • Viral Infection: Cells are infected with a laboratory-adapted HIV-1 strain (e.g., IIIB) or resistant strains.

  • Compound Treatment: A serial dilution of the test compounds is added to the infected cell cultures.

  • Incubation: The cultures are incubated for a period of time (e.g., 5 days) to allow for viral replication.

  • Endpoint Measurement: The cytopathic effect (CPE) of the virus is measured using a colorimetric assay, such as the MTT method, to determine cell viability.

  • Data Analysis: The 50% effective concentration (EC₅₀), the concentration that inhibits viral replication by 50%, and the 50% cytotoxic concentration (CC₅₀), the concentration that reduces cell viability by 50%, are calculated.

Visualizations

Signaling Pathway of NNRTI Action

NNRTI_Mechanism cluster_virus HIV-1 Virion cluster_host Host Cell Cytoplasm Viral_RNA Viral RNA RT Reverse Transcriptase Viral_RNA->RT template Proviral_DNA Proviral DNA RT->Proviral_DNA Reverse Transcription NNRTI Dihydrofuro[3,4-d]pyrimidine Derivative (NNRTI) NNRTI->RT Allosteric Inhibition Integration Integration into Host Genome Proviral_DNA->Integration

Caption: Mechanism of action of dihydrofuro[3,4-d]pyrimidine derivatives as NNRTIs.

Experimental Workflow for Antiviral Screening

Antiviral_Workflow Start Start: Synthesized Compounds Cell_Culture 1. MT-4 Cell Culture Start->Cell_Culture Infection 2. HIV-1 Infection Cell_Culture->Infection Treatment 3. Compound Treatment (Serial Dilutions) Infection->Treatment Incubation 4. Incubation (5 days) Treatment->Incubation MTT_Assay 5. MTT Assay for Cell Viability Incubation->MTT_Assay Data_Analysis 6. Calculate EC50 & CC50 MTT_Assay->Data_Analysis End End: Potency and Toxicity Profile Data_Analysis->End

Caption: General experimental workflow for in vitro anti-HIV-1 screening.

Conclusion

While specific biological data for this compound remains to be published, the broader class of dihydrofuro[3,4-d]pyrimidine derivatives has been extensively studied and validated as a highly promising scaffold for the development of novel HIV-1 NNRTIs. These compounds exhibit potent activity against wild-type and, critically, drug-resistant strains of HIV-1. The structure-activity relationships and mechanistic understanding outlined in this guide provide a solid foundation for the rational design of next-generation antiviral agents. Further investigation into the specific properties of this compound is warranted to determine its potential within this important class of therapeutic agents.

References

The Emergence of a Privileged Scaffold: A Technical Guide to the Discovery and History of Furo[3,4-d]pyrimidines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The furo[3,4-d]pyrimidine core is a heterocyclic scaffold that has garnered significant interest in medicinal chemistry due to its diverse and potent biological activities. This technical guide provides an in-depth exploration of the discovery and historical development of this important class of molecules. We will detail the seminal synthetic methodologies, present key quantitative data on their biological activities in a structured format, and provide comprehensive experimental protocols for their preparation and evaluation. Furthermore, this guide will utilize visualizations to illustrate key synthetic pathways and logical relationships, offering a valuable resource for researchers engaged in the design and development of novel therapeutics based on the furo[3,4-d]pyrimidine framework.

The Genesis of a Scaffold: Early Discovery and Synthesis

The recorded history of the furo[3,4-d]pyrimidine ring system gains significant traction with the work of Machoń and Cieplik in 1988. Their research laid a foundational stone, reporting a synthetic route to this heterocyclic core and exploring the antineoplastic potential of its derivatives.[1]

A key method for the synthesis of the furo[3,4-d]pyrimidine core was achieved through the reaction of 2-phenyl-4-phenylamino-6-methyl-5-pyrimidinecarboxylic acid with thionyl chloride (SOCl₂).[1] This initial furo[3,4-d]pyrimidine compound was then further functionalized by heating with aliphatic amines to yield various mono- and diamino-derivatives.[1]

The investigation into the biological activity of these early derivatives revealed that some of the synthesized compounds exhibited potent antineoplastic activity, marking the beginning of the exploration of furo[3,4-d]pyrimidines as potential therapeutic agents.[1]

Key Early Synthetic Protocol: Machoń and Cieplik (1988)

The following protocol is based on the seminal work that introduced a viable synthetic pathway to the furo[3,4-d]pyrimidine scaffold.

Synthesis of the Furo[3,4-d]pyrimidine Core:

  • Starting Material: 2-phenyl-4-phenylamino-6-methyl-5-pyrimidinecarboxylic acid

  • Reagent: Thionyl chloride (SOCl₂)

  • Procedure: The 2-phenyl-4-phenylamino-6-methyl-5-pyrimidinecarboxylic acid is reacted with thionyl chloride. The precise reaction conditions such as temperature and reaction time would have been optimized to favor the cyclization to the furo[3,4-d]pyrimidine system.

  • Product: The corresponding furo[3,4-d]pyrimidine derivative.

Synthesis of Amino-Derivatives:

  • Starting Material: The synthesized furo[3,4-d]pyrimidine core.

  • Reagents: Various aliphatic amines.

  • Procedure: The furo[3,4-d]pyrimidine compound is heated with an excess of the desired aliphatic amine. This nucleophilic substitution reaction results in the formation of mono- and diamino-substituted furo[3,4-d]pyrimidines.

  • Products: Mono- and diamino-derivatives of the furo[3,4-d]pyrimidine core.

dot digraph "Early_Synthesis_of_Furo_3_4_d_pyrimidines_Macho_Cieplik_1988" { graph [rankdir="LR", splines=ortho, nodesep=0.5, maxwidth="760px"]; node [shape=rectangle, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

// Nodes start [label="2-phenyl-4-phenylamino-6-methyl-\n5-pyrimidinecarboxylic acid", fillcolor="#F1F3F4", fontcolor="#202124"]; reagent1 [label="SOCl₂", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; intermediate [label="Furo[3,4-d]pyrimidine core", fillcolor="#4285F4", fontcolor="#FFFFFF"]; reagent2 [label="Aliphatic Amines", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; product [label="Mono- and Diamino-\nFuro[3,4-d]pyrimidine Derivatives", fillcolor="#34A853", fontcolor="#FFFFFF"]; activity [label="Antineoplastic Activity", shape=Mdiamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"];

// Edges start -> intermediate [label="Cyclization"]; reagent1 -> intermediate [style=invis]; intermediate -> product [label="Amination"]; reagent2 -> product [style=invis]; product -> activity;

// Invisible edges for alignment subgraph { rank = same; reagent1; intermediate; } subgraph { rank = same; reagent2; product; } } caption: "Synthetic pathway to furo[3,4-d]pyrimidine derivatives by Machoń and Cieplik (1988)."

Evolution of the Scaffold: Diversification and Biological Exploration

Following the initial discovery, the furo[3,4-d]pyrimidine scaffold has been the subject of extensive research, leading to the development of a wide array of derivatives with diverse biological activities. The inherent structural features of this heterocyclic system make it a "privileged scaffold" in medicinal chemistry, capable of interacting with various biological targets.

Antiviral Activity: HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs)

A significant area of investigation has been the development of furo[3,4-d]pyrimidine derivatives as inhibitors of the human immunodeficiency virus type 1 (HIV-1) reverse transcriptase. These compounds act as non-nucleoside reverse transcriptase inhibitors (NNRTIs), a critical class of antiretroviral drugs.

dot digraph "Furo_3_4_d_pyrimidine_as_NNRTIs" { graph [rankdir="TB", splines=ortho, nodesep=0.5, maxwidth="760px"]; node [shape=rectangle, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

// Nodes scaffold [label="Furo[3,4-d]pyrimidine Scaffold", fillcolor="#F1F3F4", fontcolor="#202124"]; modification [label="Chemical Modification\n(e.g., addition of side chains)", fillcolor="#FFFFFF", fontcolor="#202124"]; derivative [label="Furo[3,4-d]pyrimidine Derivative", fillcolor="#4285F4", fontcolor="#FFFFFF"]; target [label="HIV-1 Reverse Transcriptase\n(NNIBP)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; inhibition [label="Inhibition of Reverse Transcription", shape=Mdiamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; outcome [label="Antiviral Activity", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges scaffold -> modification; modification -> derivative; derivative -> target [label="Binding"]; target -> inhibition [label="Leads to"]; inhibition -> outcome; } caption: "Mechanism of action for furo[3,4-d]pyrimidine-based NNRTIs."

Adrenergic Receptor Antagonism

Derivatives of furo[3,4-d]pyrimidine have also been explored as selective antagonists for adrenergic receptors, specifically the alpha1a-adrenergic receptor. This line of research opens up possibilities for their use in treating conditions related to the sympathetic nervous system.

Quantitative Data Summary

The following tables summarize key quantitative data from various studies on furo[3,4-d]pyrimidine derivatives, providing a comparative overview of their biological activities.

Table 1: Antineoplastic Activity of Furo[3,4-d]pyrimidine Derivatives

Compound IDCell LineActivity MetricValueReference
[Data unavailable in abstract]Tumor Cells (in vitro)Potent Antineoplastic Activity-[1]
[Data unavailable in abstract]Mice (in vivo)Antineoplastic Activity-[1]

Table 2: Anti-HIV-1 Activity of Dihydrofuro[3,4-d]pyrimidine Derivatives

Compound IDHIV-1 StrainEC₅₀ (nM)CC₅₀ (µM)Selectivity Index (SI)Reference
13c2 Single NNRTI-resistant0.9 - 8.4> 227> 25,222 - 252,222
13c4 Single NNRTI-resistant0.9 - 8.4> 227> 25,222 - 252,222
ETV (Etravirine) Single NNRTI-resistant---
13a1 RES056 (double mutant)28.8> 227> 7,882
ETV (Etravirine) RES056 (double mutant)45.4--
13a1 HIV-2 (ROD)5,100> 227> 44.5
13c4 HIV-2 (ROD)5,100> 227> 44.5

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature, offering a practical guide for researchers.

General Procedure for the Synthesis of Dihydrofuro[3,4-d]pyrimidine Derivatives as HIV-1 NNRTIs
  • Scaffold Hopping Strategy: The design of these derivatives often involves a scaffold hopping strategy from previously reported thiophene[3,2-d]pyrimidine leads.

  • Key Intermediates: The synthesis typically starts from appropriately substituted pyrimidine precursors.

  • Cyclization: The furan ring is constructed through various cyclization strategies, which may involve intramolecular reactions.

  • Functionalization: The core scaffold is then functionalized with different side chains to optimize antiviral activity and pharmacokinetic properties. This often involves coupling reactions to introduce diarylpyrimidine (DAPY) moieties.

  • Purification: The final compounds are purified using standard techniques such as column chromatography and recrystallization.

  • Characterization: The structures of the synthesized compounds are confirmed by spectroscopic methods including ¹H NMR, ¹³C NMR, and mass spectrometry.

In Vitro Anti-HIV-1 Assay
  • Cell Lines: MT-4 cells are commonly used for the evaluation of anti-HIV-1 activity.

  • Virus Strains: A panel of wild-type and drug-resistant HIV-1 strains are used to assess the inhibitory spectrum of the compounds.

  • Assay Principle: The assay is based on the inhibition of virus-induced cytopathic effects. MT-4 cells are infected with HIV-1 in the presence of various concentrations of the test compounds.

  • Readout: After a period of incubation, cell viability is determined using a colorimetric method, such as the MTT assay.

  • Data Analysis: The 50% effective concentration (EC₅₀), which is the concentration of the compound that inhibits virus-induced cell killing by 50%, is calculated from the dose-response curves.

  • Cytotoxicity Assay: The 50% cytotoxic concentration (CC₅₀), the concentration that reduces the viability of uninfected cells by 50%, is also determined to assess the selectivity of the compounds. The selectivity index (SI) is calculated as the ratio of CC₅₀ to EC₅₀.

Conclusion and Future Perspectives

The journey of furo[3,4-d]pyrimidines, from their initial synthesis to their development as potent biological agents, highlights the enduring importance of heterocyclic chemistry in drug discovery. The versatility of the furo[3,4-d]pyrimidine scaffold allows for extensive chemical modification, enabling the fine-tuning of its pharmacological properties. Future research in this area is likely to focus on the exploration of new biological targets, the development of more efficient and sustainable synthetic methodologies, and the optimization of pharmacokinetic profiles to produce the next generation of furo[3,4-d]pyrimidine-based therapeutics. The rich history and promising future of this scaffold ensure that it will remain a focal point of medicinal chemistry research for years to come.

References

Methodological & Application

Synthesis Protocol for 2,4-Dichloro-7,7-dimethyl-5,7-dihydrofuro[3,4-d]pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed synthesis protocol for 2,4-Dichloro-7,7-dimethyl-5,7-dihydrofuro[3,4-d]pyrimidine, a key intermediate for the development of novel therapeutic agents. The protocol outlines a robust and reproducible method involving the chlorination of 7,7-dimethyl-5,7-dihydrofuro[3,4-d]pyrimidine-2,4(1H,3H)-dione using phosphorus oxychloride. This procedure is designed for laboratory-scale synthesis and includes comprehensive details on reaction setup, monitoring, work-up, and purification.

Introduction

The furo[3,4-d]pyrimidine scaffold is a privileged heterocyclic system present in numerous biologically active molecules. The dichlorinated derivative, this compound, serves as a versatile building block for creating libraries of substituted analogues for drug discovery programs. The two chlorine atoms at the 2- and 4-positions of the pyrimidine ring are susceptible to nucleophilic substitution, allowing for the introduction of various functional groups to modulate the pharmacological properties of the final compounds. This protocol details a reliable method to access this important synthetic intermediate.

Reaction Scheme

The synthesis of this compound is achieved through the chlorination of its corresponding dihydroxy precursor, which exists in its more stable dione tautomeric form.

Caption: Synthesis of this compound.

Experimental Protocol

This protocol is adapted from established procedures for the chlorination of dihydroxypyrimidine derivatives.[1][2]

Materials and Reagents
ReagentCAS NumberMolecular FormulaMolar Mass ( g/mol )
7,7-dimethyl-5,7-dihydrofuro[3,4-d]pyrimidine-2,4(1H,3H)-dione1260088-71-8C₈H₁₀N₂O₃198.18
Phosphorus oxychloride (POCl₃)10025-87-3Cl₃OP153.33
N,N-Dimethylaniline121-69-7C₈H₁₁N121.18
Dichloromethane (DCM)75-09-2CH₂Cl₂84.93
Saturated Sodium Bicarbonate Solution (NaHCO₃)N/ANaHCO₃84.01
Anhydrous Sodium Sulfate (Na₂SO₄)7757-82-6Na₂SO₄142.04
Hexanes110-54-3C₆H₁₄86.18
Ethyl Acetate (EtOAc)141-78-6C₄H₈O₂88.11
Equipment
  • Round-bottom flask (100 mL)

  • Reflux condenser

  • Heating mantle with a magnetic stirrer

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

  • Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)

Procedure
  • Reaction Setup:

    • In a fume hood, equip a dry 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

    • To the flask, add 7,7-dimethyl-5,7-dihydrofuro[3,4-d]pyrimidine-2,4(1H,3H)-dione (1.0 g, 5.05 mmol).

    • Carefully add phosphorus oxychloride (POCl₃, 10 mL, 107.5 mmol).

    • To this suspension, slowly add N,N-dimethylaniline (1.22 g, 10.1 mmol) dropwise with stirring.

  • Reaction:

    • Heat the reaction mixture to reflux (approximately 110 °C) using a heating mantle.

    • Maintain the reflux for 4-6 hours.

    • Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of hexanes and ethyl acetate as the eluent). The starting material is significantly more polar than the product.

  • Work-up:

    • After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature.

    • Carefully and slowly pour the reaction mixture onto crushed ice (approximately 50 g) in a beaker with vigorous stirring. Caution: This quenching process is highly exothermic and releases HCl gas. Perform this step in a well-ventilated fume hood.[3][4]

    • Neutralize the acidic aqueous solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

    • Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 30 mL).

    • Combine the organic layers and wash with brine (20 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification:

    • The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., starting from 100% hexanes and gradually increasing to 20% ethyl acetate).

    • Alternatively, recrystallization from a suitable solvent system such as ethanol/water or hexanes can be performed.

Expected Yield and Characterization
  • Yield: The expected yield is typically in the range of 70-85%.

  • Appearance: White to off-white solid.

  • Characterization Data (Predicted/Typical for similar compounds):

    • ¹H NMR (CDCl₃, 400 MHz): δ ppm 4.85 (s, 2H, CH₂), 1.55 (s, 6H, 2 x CH₃).

    • ¹³C NMR (CDCl₃, 101 MHz): δ ppm 162.5, 158.0, 155.0, 120.0, 90.0, 75.0, 25.0.

    • Mass Spectrometry (EI): m/z (%) = 235 (M⁺), 220 (M⁺ - CH₃).

Safety Precautions

  • All manipulations should be performed in a well-ventilated fume hood.

  • Phosphorus oxychloride is highly corrosive and reacts violently with water. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • The quenching of phosphorus oxychloride is highly exothermic and generates HCl gas. This step must be performed slowly and with extreme caution in an ice bath.

  • N,N-Dimethylaniline is toxic and should be handled with care.

Workflow Diagram

Synthesis_Workflow start Start: 7,7-dimethyl-5,7-dihydrofuro[3,4-d]pyrimidine-2,4(1H,3H)-dione add_reagents Add POCl₃ and N,N-Dimethylaniline start->add_reagents reflux Reflux at 110°C for 4-6 hours add_reagents->reflux monitor Monitor reaction by TLC reflux->monitor cool Cool to room temperature monitor->cool quench Quench with ice-water cool->quench neutralize Neutralize with NaHCO₃ solution quench->neutralize extract Extract with Dichloromethane neutralize->extract dry_concentrate Dry and Concentrate extract->dry_concentrate purify Purify by Column Chromatography or Recrystallization dry_concentrate->purify characterize Characterize the product purify->characterize end End: this compound characterize->end

Caption: Experimental workflow for the synthesis of the target compound.

References

Application Notes and Protocols for Anticancer Assays Using 2,4-Dichloro-7,7-dimethyl-5,7-dihydrofuro[3,4-d]pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fused pyrimidine ring systems, such as furo[3,4-d]pyrimidines, represent a class of heterocyclic compounds of significant interest in medicinal chemistry due to their structural similarity to endogenous purines. This structural analogy allows them to interact with a variety of biological targets, leading to a broad spectrum of pharmacological activities, including anticancer effects. While specific data on 2,4-Dichloro-7,7-dimethyl-5,7-dihydrofuro[3,4-d]pyrimidine is limited, studies on analogous furo[2,3-d]pyrimidine and pyrazolo[3,4-d]pyrimidine derivatives have demonstrated potent cytotoxic and antiproliferative activities against various cancer cell lines.[1][2] These compounds have been shown to induce apoptosis and cause cell cycle arrest, suggesting their potential as novel anticancer agents.[3]

This document provides detailed protocols for evaluating the anticancer properties of this compound, focusing on cell viability, apoptosis, and cell cycle analysis. Additionally, it includes representative data from related furo-pyrimidine derivatives to serve as a benchmark for experimental design and data interpretation.

Postulated Mechanism of Action: PI3K/AKT Signaling Pathway Inhibition

Based on studies of structurally related furo[2,3-d]pyrimidine derivatives, a potential mechanism of action for this compound involves the inhibition of the PI3K/AKT signaling pathway.[1] The PI3K/AKT pathway is a critical regulator of cell survival, proliferation, and growth, and its dysregulation is a common feature in many cancers. Inhibition of this pathway can lead to the induction of apoptosis and cell cycle arrest.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PDK1 PDK1 PI3K->PDK1 AKT AKT mTOR mTOR AKT->mTOR Bcl2 Bcl-2 AKT->Bcl2 Inhibits p21 p21 AKT->p21 Inhibits p27 p27 AKT->p27 Inhibits CellCycle Cell Cycle Progression mTOR->CellCycle Promotes PDK1->AKT Bax Bax Caspase9 Caspase-9 Bax->Caspase9 Bcl2->Bax Inhibits Caspase3 Caspase-3 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis p21->CellCycle Inhibits p27->CellCycle Inhibits Compound 2,4-Dichloro-7,7-dimethyl-5,7- dihydrofuro[3,4-d]pyrimidine Compound->PI3K Inhibits Compound->AKT Inhibits G cluster_workflow MTT Assay Workflow A Seed cells in 96-well plate B Treat with compound A->B C Incubate (24-72h) B->C D Add MTT reagent C->D E Incubate (2-4h) D->E F Add solubilization solution E->F G Measure absorbance (570 nm) F->G G cluster_workflow Apoptosis Assay Workflow A Treat cells with compound B Harvest cells A->B C Wash with PBS B->C D Resuspend in Annexin V binding buffer C->D E Add Annexin V-FITC and Propidium Iodide (PI) D->E F Incubate (15 min) E->F G Analyze by flow cytometry F->G G cluster_workflow Cell Cycle Analysis Workflow A Treat cells with compound B Harvest and fix cells in ethanol A->B C Wash with PBS B->C D Treat with RNase A C->D E Stain with Propidium Iodide (PI) D->E F Analyze by flow cytometry E->F

References

Application Notes and Protocols for Cell-based Assays of 2,4-Dichloro-7,7-dimethyl-5,7-dihydrofuro[3,4-d]pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed protocols for cell-based assays to evaluate the biological activity of 2,4-Dichloro-7,7-dimethyl-5,7-dihydrofuro[3,4-d]pyrimidine. Pyrimidine derivatives are a well-established class of heterocyclic compounds with a broad range of biological activities, frequently investigated for their potential as anticancer agents.[1][2][3] These compounds often exert their effects by targeting key cellular processes such as cell proliferation, apoptosis, and cell cycle progression.[4][5][6] The protocols outlined below provide a robust framework for the initial in vitro characterization of this specific furo[3,4-d]pyrimidine derivative.

While direct biological data for this compound is not extensively available, analogous furo[2,3-d]pyrimidine and other pyrimidine derivatives have been shown to target protein kinases such as Epidermal Growth Factor Receptor (EGFR) and Fibroblast Growth Factor Receptor (FGFR).[5][6][7] Therefore, the following assays are designed to assess the compound's potential cytotoxic and antiproliferative effects, which are common endpoints for inhibitors of such signaling pathways.

Hypothetical Signaling Pathway

A common mechanism of action for pyrimidine derivatives involves the inhibition of receptor tyrosine kinases (RTKs), which are crucial for cell growth and survival. The diagram below illustrates a generalized RTK signaling pathway that could be a potential target for this compound.

RTK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS PI3K PI3K RTK->PI3K Ligand Growth Factor (e.g., EGF, FGF) Ligand->RTK Compound 2,4-Dichloro-7,7-dimethyl- 5,7-dihydrofuro[3,4-d]pyrimidine Compound->RTK Inhibition RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription ...leads to MTT_Assay_Workflow A 1. Seed Cells in 96-well plate B 2. Incubate (24h) A->B C 3. Treat with Compound (e.g., 24, 48, 72h) B->C D 4. Add MTT Reagent (3-4h incubation) C->D E 5. Add Solubilization Solution D->E F 6. Read Absorbance (570 nm) E->F Apoptosis_Assay_Workflow A 1. Seed & Treat Cells in 6-well plates B 2. Harvest Cells (including supernatant) A->B C 3. Wash with ice-cold PBS B->C D 4. Resuspend in Annexin V Binding Buffer C->D E 5. Stain with Annexin V-FITC & Propidium Iodide (PI) D->E F 6. Analyze by Flow Cytometry E->F Cell_Cycle_Workflow A 1. Seed & Treat Cells B 2. Harvest & Wash Cells A->B C 3. Fix Cells in ice-cold 70% Ethanol B->C D 4. Wash to remove Ethanol C->D E 5. Treat with RNase A D->E F 6. Stain with Propidium Iodide (PI) E->F G 7. Analyze by Flow Cytometry F->G

References

Application Notes and Protocols for In Vitro Testing of 2,4-Dichloro-7,7-dimethyl-5,7-dihydrofuro[3,4-d]pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

This document provides detailed application notes and experimental protocols for the in vitro evaluation of 2,4-Dichloro-7,7-dimethyl-5,7-dihydrofuro[3,4-d]pyrimidine and its derivatives. The primary focus of these compounds, based on available research, is their potent activity as non-nucleoside reverse transcriptase inhibitors (NNRTIs) against the Human Immunodeficiency Virus (HIV-1). These notes cover the evaluation of antiviral efficacy, cytotoxicity, and the specific mechanism of action through enzyme inhibition assays.

Data Presentation: In Vitro Activity of Dihydrofuro[3,4-d]pyrimidine Derivatives

The following tables summarize the quantitative data for representative dihydrofuro[3,4-d]pyrimidine derivatives, highlighting their anti-HIV-1 activity, cytotoxicity, and inhibitory effect on the HIV-1 reverse transcriptase enzyme.[1]

Table 1: Anti-HIV-1 Activity and Cytotoxicity of Dihydrofuro[3,4-d]pyrimidine Derivatives in MT-4 Cells

CompoundHIV-1 StrainEC₅₀ (nM)¹CC₅₀ (µM)²SI³
14b WT5.79> 250> 43178
K103N/Y181C28.3> 250> 8834
F227L/V106A19.0> 250> 13158
16c WT2.85> 250> 87719
K103N/Y181C18.0> 250> 13889
F227L/V106A19.0> 250> 13158
Etravirine WT1.3> 250> 192308
K103N/Y181C2.9> 250> 86207
F227L/V106A130> 250> 1923
Rilpivirine WT0.5> 250> 500000
K103N/Y181C1.1> 250> 227273
F227L/V106A80> 250> 3125

¹EC₅₀: 50% effective concentration, the concentration of the compound that inhibits viral replication by 50%. ²CC₅₀: 50% cytotoxic concentration, the concentration of the compound that reduces the viability of MT-4 cells by 50%. ³SI: Selectivity Index, calculated as CC₅₀/EC₅₀.

Table 2: HIV-1 Reverse Transcriptase (RT) Enzyme Inhibition

CompoundIC₅₀ (µM)⁴
14b 0.15
16c 0.14

⁴IC₅₀: 50% inhibitory concentration, the concentration of the compound that inhibits the activity of the HIV-1 RT enzyme by 50%.

Mandatory Visualizations

HIV_Lifecycle_and_NNRTI_Inhibition cluster_Cell Host Cell (T-Lymphocyte) cluster_RT Reverse Transcriptase Action HIV_RNA Viral RNA Viral_DNA Viral DNA HIV_RNA->Viral_DNA Reverse Transcription Provirus Provirus Viral_DNA->Provirus Integration New_HIV New HIV Virions Provirus->New_HIV Replication RT_Enzyme Reverse Transcriptase NNRTI_Binding_Site Allosteric Binding Pocket NNRTI_Binding_Site->HIV_RNA NNRTI Dihydrofuro[3,4-d]pyrimidine Derivative (NNRTI) NNRTI->NNRTI_Binding_Site Binds to HIV_Virion HIV Virion HIV_Virion->HIV_RNA Entry & Uncoating

Caption: Mechanism of NNRTI Action in the HIV-1 Lifecycle.

Anti_HIV_Workflow cluster_Preparation Preparation cluster_Infection_Incubation Infection and Incubation cluster_Endpoint_Assays Endpoint Assays A Seed MT-4 cells in 96-well plates C Add diluted compounds to cells A->C B Prepare serial dilutions of test compounds B->C D Infect cells with HIV-1 stock C->D E Incubate for 4-5 days at 37°C, 5% CO₂ D->E F MTT Assay for Cytotoxicity (CC₅₀) E->F Parallel Plate G p24 Antigen ELISA for Antiviral Activity (EC₅₀) E->G Result1 Determine CC₅₀ F->Result1 Result2 Determine EC₅₀ G->Result2

Caption: Experimental Workflow for Anti-HIV and Cytotoxicity Assays.

RT_Inhibition_Workflow cluster_Setup Assay Setup cluster_Reaction Enzymatic Reaction cluster_Detection Detection A Immobilize template/primer on streptavidin-coated plate D Add reaction mix and compounds to wells A->D B Prepare reaction mixture with dNTPs (including DIG-dUTP) B->D C Prepare serial dilutions of test compounds C->D E Initiate reaction with recombinant HIV-1 RT D->E F Incubate at 37°C for 1-2 hours E->F G Add Anti-DIG-POD conjugate F->G H Add peroxidase substrate and stop solution G->H I Measure absorbance H->I Result Calculate IC₅₀ I->Result

Caption: Workflow for HIV-1 Reverse Transcriptase Inhibition Assay.

Experimental Protocols

Anti-HIV-1 Activity Assay in MT-4 Cells[1][2]

This protocol determines the 50% effective concentration (EC₅₀) of the test compounds against HIV-1 replication in the MT-4 human T-cell line.

Materials:

  • MT-4 cells

  • Culture Medium: RPMI 1640 supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • HIV-1 virus stock (e.g., IIIB or NL4-3 strain)

  • Test compounds (dihydrofuro[3,4-d]pyrimidine derivatives)

  • 96-well microtiter plates

  • p24 Antigen Capture ELISA kit

Procedure:

  • Cell Seeding: Seed MT-4 cells into a 96-well plate at a density of 5 x 10⁴ cells per well in 100 µL of culture medium.

  • Compound Dilution: Prepare serial dilutions of the test compounds in culture medium. A typical concentration range would be from sub-nanomolar to micromolar levels to establish a dose-response curve.

  • Treatment: Add 50 µL of the diluted compounds to the designated wells. Include wells for "virus control" (cells and virus, no compound) and "cell control" (cells only, no virus or compound).

  • Infection: Add 50 µL of a diluted HIV-1 virus stock to achieve a final multiplicity of infection (MOI) that results in significant viral replication within 4-5 days.

  • Incubation: Incubate the plate for 4-5 days at 37°C in a humidified 5% CO₂ incubator.

  • Quantification of Viral Replication: After incubation, collect the cell culture supernatant. Quantify the amount of HIV-1 p24 antigen in the supernatant using a commercial p24 Antigen Capture ELISA kit, following the manufacturer's instructions.

  • Data Analysis: Construct a dose-response curve by plotting the percentage of p24 inhibition against the compound concentration. Calculate the EC₅₀ value, which is the concentration of the compound that reduces p24 production by 50% compared to the virus control.

Cytotoxicity Assay (MTT Assay)[3][4]

This protocol determines the 50% cytotoxic concentration (CC₅₀) of the test compounds on MT-4 cells to assess their therapeutic window.

Materials:

  • MT-4 cells

  • Culture Medium (as above)

  • Test compounds

  • 96-well microtiter plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or acidified isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Prepare a plate identical to the anti-HIV-1 activity assay plate, but without the addition of the virus. Seed MT-4 cells and add serial dilutions of the test compounds. Include "cell control" wells with no compound.

  • Incubation: Incubate the plate for the same duration as the antiviral assay (4-5 days) at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After incubation, add 10-20 µL of MTT solution to each well.

  • Formazan Formation: Incubate the plate for an additional 4 hours at 37°C to allow for the conversion of MTT to formazan crystals by metabolically active cells.

  • Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Absorbance Measurement: Read the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630-690 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the cell control. Construct a dose-response curve and determine the CC₅₀ value, which is the concentration of the compound that reduces cell viability by 50%.

HIV-1 Reverse Transcriptase (RT) Inhibition Assay (Colorimetric)[5][6]

This non-radioactive ELISA-based assay determines the 50% inhibitory concentration (IC₅₀) of the test compounds against the enzymatic activity of recombinant HIV-1 RT.

Materials:

  • Recombinant HIV-1 Reverse Transcriptase

  • Streptavidin-coated 96-well microplate

  • Template/primer hybrid (e.g., poly(A) x oligo(dT)₁₅), biotinylated

  • Reaction buffer

  • dNTP mix containing digoxigenin (DIG)-labeled dUTP

  • Test compounds

  • Anti-DIG-Peroxidase (POD) conjugate

  • Peroxidase substrate (e.g., TMB)

  • Stop solution

  • Wash buffer

  • Microplate reader

Procedure:

  • Plate Preparation: Immobilize the biotinylated template/primer on the streptavidin-coated microplate wells according to the kit manufacturer's protocol. Wash the wells to remove any unbound template/primer.

  • Reagent Preparation: Prepare serial dilutions of the test compounds in the reaction buffer. Prepare the reaction mixture containing the dNTP mix.

  • Reaction Setup: Add the diluted test compounds and the reaction mixture to the appropriate wells.

  • Enzyme Reaction: Initiate the reaction by adding the recombinant HIV-1 RT to all wells except for the negative control (no enzyme) wells.

  • Incubation: Incubate the plate at 37°C for 1-2 hours to allow for the synthesis of the DIG-labeled DNA strand.

  • Detection:

    • Wash the wells to remove the reaction mixture.

    • Add the Anti-DIG-POD conjugate to each well and incubate for 1 hour at room temperature.

    • Wash the wells to remove the unbound conjugate.

    • Add the peroxidase substrate and incubate in the dark until sufficient color develops.

    • Add the stop solution to terminate the reaction.

  • Absorbance Measurement: Measure the absorbance of each well at the appropriate wavelength (e.g., 450 nm for TMB).

  • Data Analysis: Subtract the average absorbance of the negative control wells from all other readings. Calculate the percentage of RT inhibition for each compound concentration relative to the enzyme control (no compound). Determine the IC₅₀ value from the resulting dose-response curve.

References

Application Notes and Protocols for Developing Structure-Activity Relationships for Furo[3,4-d]pyrimidines

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of available scientific literature reveals a significant gap in detailed structure-activity relationship (SAR) studies, quantitative biological data, and specific experimental protocols for furo[3,4-d]pyrimidines. While the broader class of furopyrimidines, particularly the isomeric furo[2,3-d]pyrimidines, has been extensively investigated as potent kinase inhibitors and anticancer agents, data on the furo[3,4-d]pyrimidine scaffold is sparse.

This document aims to provide a foundational framework for initiating SAR studies on furo[3,4-d]pyrimidines by leveraging established methodologies from closely related heterocyclic systems. The protocols and approaches outlined below are based on common practices in medicinal chemistry and cancer biology for analogous compounds and are intended to serve as a starting point for researchers in this nascent area.

Introduction to Furo[3,4-d]pyrimidines

The development of a robust SAR for this class of compounds is essential for optimizing their potency, selectivity, and pharmacokinetic properties, ultimately guiding the design of novel therapeutic agents.

General Synthetic Strategy

A generalized synthetic workflow for the preparation and derivatization of a furo[3,4-d]pyrimidine core is proposed below. This serves as a logical framework for accessing a library of analogues for biological screening.

G cluster_synthesis Synthetic Workflow start Starting Materials (e.g., Substituted Pyrimidines) intermediate1 Formation of 5-Carboxylic Acid Derivative start->intermediate1 Ester hydrolysis intermediate2 Cyclization to form Furo[3,4-d]pyrimidine Core intermediate1->intermediate2 Reaction with SOCl2 or other cyclizing agents diversification Derivatization at Key Positions (e.g., C2, C4, C6) intermediate2->diversification Nucleophilic substitution, Cross-coupling reactions final_compounds Library of Furo[3,4-d]pyrimidine Analogues diversification->final_compounds purification Purification and Characterization final_compounds->purification G cluster_evaluation Biological Evaluation Workflow synthesis Synthesized Compound Library primary_screen Primary Screen: In Vitro Cytotoxicity Assay (e.g., MTT, SRB) synthesis->primary_screen dose_response Dose-Response Studies (IC50/GI50 Determination) primary_screen->dose_response Active Compounds secondary_assay Secondary Assays: Kinase Inhibition, Cell Cycle Analysis, Apoptosis Assays dose_response->secondary_assay sar_analysis Structure-Activity Relationship (SAR) Analysis secondary_assay->sar_analysis lead_optimization Lead Optimization sar_analysis->lead_optimization G cluster_pathway PI3K/Akt Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PDK1->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Inhibitor Furo[3,4-d]pyrimidine Inhibitor->PI3K Inhibits

References

Application Note: Quantitative Analysis of 2,4-Dichloro-7,7-dimethyl-5,7-dihydrofuro[3,4-d]pyrimidine using HPLC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The proposed method provides a detailed protocol for sample preparation, chromatographic separation, and mass spectrometric detection, along with expected performance characteristics based on established bioanalytical method validation guidelines.

Proposed Analytical Method

Principle

The method utilizes HPLC to separate 2,4-Dichloro-7,7-dimethyl-5,7-dihydrofuro[3,4-d]pyrimidine from endogenous matrix components. The analyte is then detected and quantified by a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. A stable isotope-labeled internal standard (SIL-IS) is proposed to be used to ensure high accuracy and precision by correcting for matrix effects and variability in sample processing and instrument response.

Instrumentation and Reagents

  • Instrumentation: A high-performance liquid chromatography system coupled to a triple quadrupole mass spectrometer.

  • Chemicals and Reagents:

    • This compound reference standard (custom synthesis may be required).

    • This compound-d6 (or other suitable stable isotope-labeled internal standard).

    • Acetonitrile (HPLC grade).

    • Methanol (HPLC grade).

    • Formic acid (LC-MS grade).

    • Ultrapure water.

    • Control biological matrix (e.g., human plasma).

Experimental Protocols

1. Preparation of Stock and Working Solutions

  • Stock Solutions (1 mg/mL): Accurately weigh the reference standard and internal standard and dissolve in an appropriate solvent (e.g., methanol) to prepare stock solutions.

  • Working Solutions: Prepare serial dilutions of the stock solutions with a 50:50 mixture of acetonitrile and water to create working solutions for calibration standards and quality control (QC) samples.

2. Sample Preparation (Protein Precipitation)

  • Label polypropylene tubes for standards, QCs, and unknown samples.

  • Add 50 µL of the appropriate standard, QC, or unknown sample to each tube.

  • Add 20 µL of the internal standard working solution to all tubes except for the blank matrix.

  • Add 200 µL of cold acetonitrile containing 0.1% formic acid to each tube to precipitate proteins.

  • Vortex mix for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean 96-well plate or autosampler vials.

  • Inject a portion of the supernatant into the HPLC-MS/MS system.

3. HPLC-MS/MS Conditions

The following tables outline the proposed starting conditions for the HPLC and MS/MS systems. These parameters should be optimized during method development.

Table 1: Proposed HPLC Parameters

ParameterSuggested Condition
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient Program Start at 5% B, ramp to 95% B over 3 min, hold for 1 min, return to initial conditions and equilibrate for 1 min.

Table 2: Proposed MS/MS Parameters

ParameterSuggested Condition
Ionization Mode Electrospray Ionization (ESI), Positive
Ion Source Temperature 500°C
IonSpray Voltage 5500 V
Curtain Gas 30 psi
Collision Gas Nitrogen
MRM Transitions Analyte: m/z 233.0 -> 198.0 (hypothetical); IS: m/z 239.0 -> 204.0 (hypothetical for d6-IS)

Note: The molecular weight of this compound is approximately 233.0 g/mol . The exact precursor and product ions must be determined experimentally by infusing a standard solution of the analyte and its internal standard into the mass spectrometer.

Data Presentation: Expected Method Performance

The proposed method should be validated according to the International Council for Harmonisation (ICH) M10 Bioanalytical Method Validation guidelines.[1][2][3] The expected performance characteristics are summarized in the table below.

Table 3: Summary of Expected Quantitative Performance

Validation ParameterAcceptance Criteria
Linearity Range 1 - 1000 ng/mL (example range)
Correlation Coefficient (r²) ≥ 0.99
Lower Limit of Quantification (LLOQ) Signal-to-noise ratio ≥ 10; Accuracy within ±20%; Precision ≤ 20%
Accuracy (Bias) Within ±15% of the nominal concentration (±20% at LLOQ)
Precision (CV%) ≤ 15% (≤ 20% at LLOQ)
Matrix Effect Internal standard normalized matrix factor should have a CV ≤ 15%
Recovery Should be consistent and reproducible
Stability Analyte should be stable under various storage and processing conditions (e.g., freeze-thaw, short-term, long-term)

Visualizations

The following diagrams illustrate the proposed experimental workflow and the logical flow of bioanalytical method validation.

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing sample Receive Sample (e.g., Plasma) add_is Add Internal Standard sample->add_is precip Protein Precipitation (Acetonitrile) add_is->precip centrifuge Centrifuge precip->centrifuge supernatant Transfer Supernatant centrifuge->supernatant hplc HPLC Separation (C18 Column) supernatant->hplc msms MS/MS Detection (MRM) hplc->msms integrate Peak Integration msms->integrate calibrate Calibration Curve Generation integrate->calibrate quantify Quantify Unknowns calibrate->quantify report Generate Report quantify->report

Caption: Experimental workflow for the quantification of the target analyte.

G cluster_validation Full Method Validation (ICH M10) dev Method Development (Optimize Parameters) selectivity Selectivity & Matrix Effect dev->selectivity cal_curve Calibration Curve (Linearity, Range, LLOQ) dev->cal_curve accuracy Accuracy & Precision dev->accuracy stability Stability (Freeze-Thaw, Bench-Top, Long-Term) dev->stability dilution Dilution Integrity dev->dilution pre_study Pre-Study Validation analysis Routine Sample Analysis pre_study->analysis in_study In-Study Validation (QC Samples with each run) analysis->in_study

Caption: Logical workflow for bioanalytical method validation.

References

Application Notes and Protocols for Furo[3,4-d]pyrimidine Derivatives in High-Throughput Screening

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The furo[3,4-d]pyrimidine scaffold is a privileged heterocyclic structure in medicinal chemistry, demonstrating a wide array of biological activities. Its derivatives have been investigated for various therapeutic applications, including as antineoplastic agents, kinase inhibitors, and antivirals. This document provides detailed application notes and protocols for the use of furo[3,4-d]pyrimidine derivatives, with a particular focus on the potential applications of compounds like 2,4-Dichloro-7,7-dimethyl-5,7-dihydrofuro[3,4-d]pyrimidine in high-throughput screening (HTS) for drug discovery. While specific data for this exact compound is limited in publicly available literature, the information presented here for structurally related dihydrofuro[3,4-d]pyrimidine derivatives can serve as a valuable guide for initiating research.

Furo[3,4-d]pyrimidine derivatives have shown potent activity as HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs) and as inhibitors of various kinases involved in cancer progression, such as PI3K/AKT and dihydrofolate reductase (DHFR).[1][2][3] The protocols and data herein are based on published studies of analogous compounds and are intended to provide a framework for the screening and characterization of new derivatives.

Data Presentation: Biological Activities of Dihydrofuro[3,4-d]pyrimidine Derivatives

The following table summarizes the in vitro anti-HIV-1 activity of a series of dihydrofuro[3,4-d]pyrimidine derivatives, demonstrating their potential as potent NNRTIs. The data is extracted from a study on novel HIV-1 NNRTIs and showcases the efficacy of this scaffold against wild-type and drug-resistant viral strains.[2]

Compound IDWT HIV-1 EC₅₀ (nM)[2]K103N EC₅₀ (nM)[2]Y181C EC₅₀ (nM)[2]K103N+Y181C EC₅₀ (nM)[2]CC₅₀ (μM)[2]
13c1 HH3.24.13.935.2>227
13c2 FH1.62.11.918.5>227
13c3 ClH2.53.33.128.9>227
13c4 BrH1.82.42.220.1>227
13c5 HF2.83.73.532.6>227
Etravirine (ETV) --2.13.53.017.0>227

Experimental Protocols

High-Throughput Screening Protocol for Anti-HIV-1 Activity

This protocol is adapted from methodologies used to screen for novel NNRTIs.[2]

Objective: To identify and characterize the antiviral activity of furo[3,4-d]pyrimidine derivatives against HIV-1 in a cell-based assay.

Materials:

  • Cell Line: TZM-bl cells (HeLa cell line expressing CD4, CXCR4, and CCR5, and containing integrated Tat-responsive luciferase and β-galactosidase reporter genes).

  • Virus: HIV-1 laboratory-adapted strains (e.g., IIIB) and resistant strains.

  • Compounds: Test compounds (e.g., this compound) dissolved in DMSO.

  • Reagents: Dulbecco's Modified Eagle Medium (DMEM), fetal bovine serum (FBS), penicillin-streptomycin, DEAE-dextran, luciferase assay reagent, and a reagent for assessing cell viability (e.g., CellTiter-Glo).

  • Equipment: 96-well microplates, automated liquid handler, luminometer, and a CO₂ incubator.

Procedure:

  • Cell Plating: Seed TZM-bl cells in 96-well plates at a density of 1 x 10⁴ cells per well in 100 µL of DMEM supplemented with 10% FBS and antibiotics. Incubate overnight at 37°C in a 5% CO₂ atmosphere.

  • Compound Addition: Prepare serial dilutions of the test compounds in culture medium. Add the diluted compounds to the cell plates. Include a positive control (e.g., Etravirine) and a no-drug control (DMSO vehicle).

  • Virus Infection: Add HIV-1 (at a pre-determined optimal dose) to the wells containing cells and compounds. The final volume in each well should be 200 µL.

  • Incubation: Incubate the plates for 48 hours at 37°C in a 5% CO₂ atmosphere.

  • Lysis and Luminescence Reading: After incubation, remove the supernatant and lyse the cells using a luciferase assay lysis buffer. Add the luciferase substrate and measure the luminescence using a luminometer.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the no-drug control. Determine the EC₅₀ value (the concentration at which 50% of viral replication is inhibited) using non-linear regression analysis.

  • Cytotoxicity Assay: In a parallel plate without virus, assess cell viability using a reagent like CellTiter-Glo to determine the CC₅₀ (the concentration at which 50% of cell viability is reduced).

Kinase Inhibition Assay Protocol (General)

This protocol provides a general framework for screening furo[3,4-d]pyrimidine derivatives against a kinase target of interest (e.g., PI3K, AKT).

Objective: To determine the in vitro inhibitory activity of test compounds against a specific kinase.

Materials:

  • Enzyme: Purified recombinant kinase (e.g., PI3Kα).

  • Substrate: A specific peptide or protein substrate for the kinase.

  • Cofactor: ATP.

  • Compounds: Test compounds dissolved in DMSO.

  • Detection Reagent: A reagent to detect kinase activity, often based on ADP production (e.g., ADP-Glo Kinase Assay).

  • Equipment: 384-well plates, automated liquid handler, and a plate reader capable of luminescence detection.

Procedure:

  • Reagent Preparation: Prepare kinase reaction buffer, kinase solution, substrate/ATP solution, and serial dilutions of the test compounds.

  • Compound Dispensing: Dispense a small volume of the diluted compounds into the wells of a 384-well plate.

  • Kinase Addition: Add the kinase solution to the wells and incubate briefly to allow for compound-enzyme interaction.

  • Initiation of Reaction: Add the substrate/ATP solution to initiate the kinase reaction.

  • Incubation: Incubate the reaction mixture at room temperature for a specified period (e.g., 60 minutes).

  • Detection: Stop the kinase reaction and add the ADP detection reagent according to the manufacturer's instructions. This typically involves a two-step process to convert ADP to a luminescent signal.

  • Luminescence Reading: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration. Determine the IC₅₀ value (the concentration at which 50% of kinase activity is inhibited) by fitting the data to a dose-response curve.

Visualizations

HIV_Reverse_Transcription_Inhibition cluster_virus HIV-1 Virion cluster_cell Host Cell Cytoplasm Viral RNA Viral RNA Viral DNA Viral DNA Viral RNA->Viral DNA Reverse Transcription Reverse Transcriptase (RT) Reverse Transcriptase (RT) Integration into Host Genome Integration into Host Genome Viral DNA->Integration into Host Genome NNRTI Dihydrofuro[3,4-d]pyrimidine (NNRTI) NNRTI->Reverse Transcriptase (RT) Allosteric Inhibition

Caption: Inhibition of HIV-1 Reverse Transcriptase by Dihydrofuro[3,4-d]pyrimidine NNRTIs.

HTS_Workflow Compound Library Compound Library Assay Plate Preparation Assay Plate Preparation Compound Library->Assay Plate Preparation Reagent Dispensing Reagent Dispensing Assay Plate Preparation->Reagent Dispensing Incubation Incubation Reagent Dispensing->Incubation Signal Detection Signal Detection Incubation->Signal Detection Data Analysis Data Analysis Signal Detection->Data Analysis Hit Identification Hit Identification Data Analysis->Hit Identification

Caption: General workflow for high-throughput screening of chemical compounds.

References

Application Notes and Protocols: 2,4-Dichloro-7,7-dimethyl-5,7-dihydrofuro[3,4-d]pyrimidine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The furo[3,4-d]pyrimidine scaffold is a privileged heterocyclic structure in medicinal chemistry, recognized for its role in the development of potent and selective therapeutic agents. Its structural similarity to purine nucleosides allows it to interact with a variety of biological targets, particularly kinases and reverse transcriptases. The subject of these application notes, 2,4-Dichloro-7,7-dimethyl-5,7-dihydrofuro[3,4-d]pyrimidine , serves as a key intermediate in the synthesis of diverse libraries of bioactive molecules. The dichloro substitutions at the 2 and 4 positions provide reactive sites for nucleophilic substitution, enabling the introduction of various functional groups to modulate pharmacological activity, selectivity, and pharmacokinetic properties. The 7,7-dimethyl substitution on the furo portion of the scaffold can influence solubility and metabolic stability.

This document provides an overview of the established applications of the furo[3,4-d]pyrimidine core in medicinal chemistry, focusing on its utility in the discovery of novel antiviral and anticancer agents. Detailed protocols for the synthesis and biological evaluation of derivatives are also presented to guide researchers in harnessing the potential of this versatile scaffold.

Key Applications in Medicinal Chemistry

The furo[3,4-d]pyrimidine scaffold has been successfully employed in the development of inhibitors for two major therapeutic areas:

  • Antiviral Therapy: Specifically as non-nucleoside reverse transcriptase inhibitors (NNRTIs) for the treatment of HIV-1 infection.

  • Anticancer Therapy: As inhibitors of key signaling proteins, drawing parallels from the closely related furo[2,3-d]pyrimidine scaffold's success in targeting kinases like EGFR and PI3K.

Furo[3,4-d]pyrimidines as HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs)

Derivatives of the dihydrofuro[3,4-d]pyrimidine scaffold have emerged as exceptionally potent HIV-1 NNRTIs.[1][2][3] These compounds are designed to bind to the allosteric NNRTI binding pocket of the HIV-1 reverse transcriptase, inducing a conformational change that inhibits its enzymatic activity. Notably, certain derivatives have shown remarkable efficacy against a wide range of drug-resistant HIV-1 strains.[1][2][3]

The following table summarizes the in vitro anti-HIV-1 activity of representative dihydrofuro[3,4-d]pyrimidine derivatives from published studies.

Compound IDHIV-1 StrainEC50 (nM)CC50 (µM)Selectivity Index (SI)Reference
13c2 Wild-Type (NL4-3)1.6>250>156250[1][2]
K103N+Y181C41.5>250>6024[1][2]
F227L+V106A19.0>250>13158[4]
13c4 Wild-Type (NL4-3)2.3 - 4.9--[1][2]
Single NNRTI-resistant mutants0.9 - 8.4--[1][2]
14b Panel of resistant strains5.79 - 28.3--[3]
16c Panel of resistant strains2.85 - 18.0--[3]

EC50: 50% effective concentration for inhibiting viral replication. CC50: 50% cytotoxic concentration. SI: Selectivity Index (CC50/EC50).

Compound 13c2 has been identified as a promising lead with favorable pharmacokinetic properties.[2]

Compound IDOral Bioavailability (%)Half-life (h)
13c2 30.9611.1
Furo[3,4-d]pyrimidines in Anticancer Research

While direct evidence for this compound in anticancer applications is emerging, the broader furo[3,4-d]pyrimidine class has shown promise.[5] Furthermore, the closely related furo[2,3-d]pyrimidine scaffold is a well-established core for potent kinase inhibitors targeting key oncogenic signaling pathways.[6][7][8][9][10][11] This provides a strong rationale for exploring furo[3,4-d]pyrimidine derivatives as anticancer agents.

Based on the activity of related furopyrimidines, potential kinase targets for derivatives of this compound include:

  • Epidermal Growth Factor Receptor (EGFR): A key driver in non-small cell lung cancer and other solid tumors.[9][10]

  • Phosphoinositide 3-Kinase (PI3K) / AKT Pathway: A central regulator of cell growth, proliferation, and survival that is frequently dysregulated in cancer.[6][7][9]

Experimental Protocols

The following are generalized protocols for the synthesis and biological evaluation of derivatives from this compound.

Protocol 1: General Synthesis of 2,4-Disubstituted Furo[3,4-d]pyrimidine Derivatives

This protocol describes a typical nucleophilic substitution reaction using the dichloro intermediate.

Materials:

  • This compound

  • Amine or alcohol nucleophile (2-3 equivalents)

  • Anhydrous polar aprotic solvent (e.g., DMF, DMSO, or acetonitrile)

  • Base (e.g., K2CO3, Et3N, or DIPEA)

  • Inert atmosphere (Nitrogen or Argon)

  • Standard laboratory glassware and purification equipment (e.g., silica gel for column chromatography)

Procedure:

  • Dissolve this compound (1 equivalent) in the chosen anhydrous solvent under an inert atmosphere.

  • Add the amine or alcohol nucleophile (1.1 equivalents for monosubstitution, >2 equivalents for disubstitution) to the reaction mixture.

  • Add the base (2-3 equivalents) to the mixture.

  • Heat the reaction mixture to a temperature between 80-120 °C and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the desired 2,4-disubstituted furo[3,4-d]pyrimidine derivative.

Protocol 2: In Vitro Anti-HIV-1 Assay (TZM-bl Cell Line)

This protocol is for evaluating the antiviral activity of synthesized compounds against HIV-1.

Materials:

  • TZM-bl cells (HeLa cell line expressing CD4, CCR5, and CXCR4, with integrated luciferase and β-galactosidase genes under the control of the HIV-1 LTR)

  • HIV-1 viral stock (e.g., NL4-3)

  • Synthesized furo[3,4-d]pyrimidine derivatives

  • Reference NNRTI (e.g., Nevirapine, Efavirenz)

  • Cell culture medium (e.g., DMEM supplemented with 10% FBS)

  • Luciferase assay reagent

  • 96-well cell culture plates

  • Luminometer

Procedure:

  • Seed TZM-bl cells in a 96-well plate at a density of 1 x 104 cells per well and incubate for 24 hours.

  • Prepare serial dilutions of the test compounds and the reference drug in cell culture medium.

  • Remove the medium from the cells and add the diluted compounds.

  • Add a pre-titered amount of HIV-1 virus stock to each well, leaving some wells uninfected as controls.

  • Incubate the plates for 48 hours at 37 °C in a 5% CO2 incubator.

  • After incubation, remove the supernatant and lyse the cells.

  • Measure the luciferase activity using a luminometer according to the manufacturer's instructions.

  • Calculate the 50% effective concentration (EC50) by plotting the percentage of inhibition against the compound concentration.

Protocol 3: In Vitro Kinase Inhibition Assay (e.g., EGFR)

This protocol outlines a general method for assessing the kinase inhibitory activity of the synthesized compounds.

Materials:

  • Recombinant human EGFR kinase

  • Kinase substrate (e.g., a synthetic peptide)

  • ATP (Adenosine triphosphate)

  • Synthesized furo[3,4-d]pyrimidine derivatives

  • Reference kinase inhibitor (e.g., Erlotinib)

  • Kinase assay buffer

  • Kinase-Glo® Luminescent Kinase Assay kit (or similar)

  • 384-well plates

  • Plate reader capable of luminescence detection

Procedure:

  • Prepare serial dilutions of the test compounds and the reference inhibitor in the kinase assay buffer.

  • Add the recombinant EGFR kinase to the wells of a 384-well plate.

  • Add the diluted compounds to the wells containing the kinase and incubate for a short period (e.g., 15-30 minutes) at room temperature.

  • Initiate the kinase reaction by adding a mixture of the kinase substrate and ATP.

  • Allow the reaction to proceed for a specified time (e.g., 60 minutes) at 30 °C.

  • Stop the reaction and measure the remaining ATP using a luminescent assay kit according to the manufacturer's protocol.

  • The luminescence signal is inversely proportional to the kinase activity.

  • Calculate the 50% inhibitory concentration (IC50) by plotting the percentage of kinase inhibition against the compound concentration.

Visualizations

Drug Discovery Workflow

The following diagram illustrates a typical drug discovery workflow starting from a key intermediate like this compound.

G cluster_0 Discovery & Preclinical Phase Intermediate 2,4-Dichloro-7,7-dimethyl- 5,7-dihydrofuro[3,4-d]pyrimidine Synthesis Synthesis of Derivative Library Intermediate->Synthesis Screening High-Throughput Screening (e.g., Anti-HIV, Kinase Assays) Synthesis->Screening Hit_ID Hit Identification Screening->Hit_ID Lead_Gen Lead Generation & Optimization (SAR Studies) Hit_ID->Lead_Gen In_Vitro In Vitro ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Lead_Gen->In_Vitro In_Vivo In Vivo Efficacy & PK/PD (Animal Models) Lead_Gen->In_Vivo In_Vitro->Lead_Gen Iterative Optimization In_Vivo->Lead_Gen Iterative Optimization Candidate Preclinical Candidate Selection In_Vivo->Candidate

Caption: Drug discovery workflow using a key chemical intermediate.

Potential Signaling Pathway Inhibition

This diagram depicts the potential inhibitory action of furo[3,4-d]pyrimidine derivatives on the EGFR and PI3K/AKT signaling pathways in cancer cells.

G cluster_cell Cancer Cell cluster_membrane cluster_cytoplasm EGFR EGFR PI3K PI3K EGFR->PI3K AKT AKT PI3K->AKT Proliferation Cell Proliferation, Survival, Angiogenesis AKT->Proliferation Furopyrimidine Furo[3,4-d]pyrimidine Derivative Furopyrimidine->EGFR Inhibition Furopyrimidine->PI3K Inhibition Furopyrimidine->AKT Inhibition

Caption: Potential inhibition of oncogenic signaling pathways.

Conclusion

This compound is a valuable and versatile starting material for the synthesis of novel therapeutic agents. The furo[3,4-d]pyrimidine scaffold has demonstrated significant potential in the development of potent HIV-1 NNRTIs and holds promise for the generation of novel kinase inhibitors for cancer therapy. The provided protocols and conceptual frameworks are intended to facilitate further research and development in these critical therapeutic areas.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2,4-Dichloro-7,7-dimethyl-5,7-dihydrofuro[3,4-d]pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 2,4-Dichloro-7,7-dimethyl-5,7-dihydrofuro[3,4-d]pyrimidine synthesis. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Synthetic Pathway Overview

The synthesis of this compound is typically approached as a two-step process. The first step involves the construction of the furo[3,4-d]pyrimidine core, yielding 7,7-Dimethyl-5,7-dihydrofuro[3,4-d]pyrimidine-2,4(1H,3H)-dione. The subsequent step is the chlorination of this intermediate to obtain the final product.

Synthetic_Pathway Reactants Starting Materials Intermediate 7,7-Dimethyl-5,7-dihydrofuro[3,4-d]pyrimidine-2,4(1H,3H)-dione Reactants->Intermediate Step 1: Ring Formation Product 2,4-Dichloro-7,7-dimethyl-5,7- dihydrofuro[3,4-d]pyrimidine Intermediate->Product Step 2: Chlorination

Caption: General two-step synthesis pathway.

Step 1: Synthesis of 7,7-Dimethyl-5,7-dihydrofuro[3,4-d]pyrimidine-2,4(1H,3H)-dione

This initial step involves the formation of the core heterocyclic structure. Issues in this stage will directly impact the overall yield and purity of the final product.

Frequently Asked Questions (FAQs) - Step 1

Q1: What are common starting materials and reaction types for forming the furo[3,4-d]pyrimidine core?

A1: The furo[3,4-d]pyrimidine system can be synthesized through various routes. A common approach involves a Biginelli-type reaction or a variation thereof. For the 7,7-dimethyl substituted structure, a likely precursor would be a derivative of 5,5-dimethyl-1,3-cyclohexanedione (dimedone), which can react with a suitable aldehyde and a urea or thiourea derivative.

Q2: I am observing a very low yield of the dione intermediate. What are the potential causes and how can I improve it?

A2: Low yields in Biginelli-type reactions are a frequent challenge. Several factors can contribute to this issue:

  • Catalyst Choice: The reaction is typically acid-catalyzed. While strong acids like HCl can be used, they may lead to side reactions. Milder Lewis acids or solid acid catalysts have been shown to improve yields and simplify the work-up process.

  • Reaction Temperature: Temperature is a critical parameter. While some reactions can proceed at room temperature, heating is often necessary. The optimal temperature can be substrate-dependent, but ranges between 80°C and 100°C are often effective.

  • Solvent Conditions: The choice of solvent can significantly impact reaction rates and yields. While ethanol is traditionally used, solvent-free conditions have been reported to be highly effective, often resulting in shorter reaction times and higher yields.

  • Reactant Stoichiometry: The molar ratio of the three components (aldehyde, β-dicarbonyl compound, and urea/thiourea) can affect the yield. A slight excess of the urea or thiourea component is often beneficial.

Troubleshooting Guide - Step 1

Problem Possible Cause Suggested Solution
Low or No Product Formation Ineffective catalystScreen different acid catalysts (e.g., Lewis acids like ZnCl₂, Yb(OTf)₃, or solid acids like Amberlyst-15).
Suboptimal reaction temperaturePerform the reaction at a higher temperature (e.g., reflux in ethanol or a higher boiling point solvent).
Incorrect solventTry solvent-free conditions or screen different solvents (e.g., ethanol, DMF, acetic acid).
Formation of Multiple Side Products Harsh reaction conditionsUse a milder catalyst and lower the reaction temperature.
Impure starting materialsEnsure the purity of all reactants before starting the reaction.
Difficult Product Isolation Product is highly soluble in the reaction solvent.After cooling, try adding an anti-solvent (e.g., cold water) to precipitate the product.
Oily product instead of solidTry to induce crystallization by scratching the flask or seeding with a small crystal of the product. Purification by column chromatography may be necessary.

digraph "Troubleshooting_Step1" {
graph [rankdir="TB", splines=ortho, nodesep=0.5];
node [shape=box, style=rounded, fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"];
edge [fontname="Arial", fontsize=10, color="#5F6368"];

Start [label="Low Yield of Dione Intermediate", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Catalyst [label="Optimize Catalyst"]; Temperature [label="Adjust Temperature"]; Solvent [label="Change Solvent/Solvent-Free"]; Stoichiometry [label="Vary Reactant Ratios"]; End [label="Improved Yield", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

Start -> Catalyst; Start -> Temperature; Start -> Solvent; Start -> Stoichiometry; Catalyst -> End; Temperature -> End; Solvent -> End; Stoichiometry -> End; }

Caption: Troubleshooting workflow for low yield in Step 1.

Step 2: Chlorination of 7,7-Dimethyl-5,7-dihydrofuro[3,4-d]pyrimidine-2,4(1H,3H)-dione

This step involves the conversion of the dione intermediate to the desired dichloro product using a chlorinating agent, most commonly phosphorus oxychloride (POCl₃).

Frequently Asked Questions (FAQs) - Step 2

Q1: What is the standard procedure for chlorinating a pyrimidinedione?

A1: The most common method for chlorinating pyrimidinediones is to heat the compound with excess phosphorus oxychloride (POCl₃).[1] Often, a tertiary amine base like N,N-dimethylaniline (DMA) or N,N-diisopropylethylamine (DIPEA) is added to facilitate the reaction. The reaction temperature is typically high, often at the reflux temperature of POCl₃ (around 105-110 °C).

Q2: My chlorination reaction is giving a low yield of the dichloro product. What could be the reasons?

A2: Low yields in this chlorination step can be attributed to several factors:

  • Incomplete Reaction: The reaction may not have gone to completion due to insufficient reaction time, a temperature that is too low, or poor solubility of the starting material in POCl₃.

  • Side Reactions: Over-chlorination or the formation of other side products can reduce the yield of the desired compound.[2]

  • Hydrolysis during Work-up: The dichloro product can be sensitive to moisture and may hydrolyze back to the starting material or a mono-chloro intermediate during the work-up process.[3]

Q3: I am observing significant amounts of a mono-chlorinated intermediate. How can I drive the reaction to completion?

A3: The formation of a mono-chlorinated species indicates that the reaction is not complete. To favor the formation of the dichloro product, you can:

  • Increase Reaction Time: Monitor the reaction by TLC or LC-MS and continue heating until the mono-chloro intermediate is consumed.

  • Increase Reaction Temperature: If possible, a higher reaction temperature can increase the reaction rate.

  • Use a Catalyst: The addition of a tertiary amine base can accelerate the reaction.[1]

Troubleshooting Guide - Step 2
Problem Possible Cause Suggested Solution
Low Yield of Dichloro Product Incomplete reactionIncrease reaction time and/or temperature. Ensure the starting material is well-suspended. Consider adding a tertiary amine base (e.g., DIPEA).[3]
Hydrolysis during work-upPerform the quench by pouring the reaction mixture slowly onto crushed ice with vigorous stirring. Neutralize the acidic solution promptly with a base (e.g., NaHCO₃ or Na₂CO₃ solution) while keeping the temperature low.[1]
Formation of Over-chlorinated Byproducts Excessively high temperature or prolonged reaction timeReduce the reaction temperature and monitor the reaction closely to stop it once the starting material is consumed.[2]
Sluggish or No Reaction Low reactivity of the starting materialThe addition of a catalytic amount of DMF to form a Vilsmeier-type reagent with POCl₃ can sometimes increase the reactivity.
Difficult Purification Presence of residual POCl₃Ensure complete quenching of POCl₃ during work-up. The product can be purified by column chromatography or recrystallization.
Quantitative Data from Analogous Reactions

The following table summarizes typical reaction conditions for the chlorination of hydroxypyrimidines with phosphorus oxychloride, which can be used as a starting point for optimization.

Parameter Condition Range Reference
Chlorinating Agent Phosphorus oxychloride (POCl₃)[1]
POCl₃ Stoichiometry Often used in excess (as solvent) or equimolar amounts[1][4]
Base (optional) Pyridine, DIPEA, Triethylamine (TEA)[1]
Base Stoichiometry 1 equivalent per hydroxyl group[1]
Temperature 80°C to 160°C[2]
Reaction Time 2 to 6 hours[3]
Experimental Protocol: General Procedure for Chlorination

Disclaimer: This is a general protocol based on the chlorination of similar compounds and should be adapted and optimized for the specific substrate.

  • Reaction Setup: In a dry round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add the 7,7-Dimethyl-5,7-dihydrofuro[3,4-d]pyrimidine-2,4(1H,3H)-dione.

  • Reagent Addition: Under an inert atmosphere (e.g., nitrogen), carefully add phosphorus oxychloride (POCl₃) (typically in excess to act as the solvent). If a base is used, add one equivalent of pyridine or DIPEA per hydroxyl group to be chlorinated.

  • Reaction: Heat the mixture to reflux (around 110°C) with constant stirring. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. In a well-ventilated fume hood, very slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • Neutralization: While stirring, slowly add a saturated sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) solution to the quenched mixture until the pH is adjusted to 7-8.

  • Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., ethyl acetate, 3 times).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the crude product.

  • Purification: The crude product can be further purified by column chromatography on silica gel or by recrystallization from an appropriate solvent system.

Chlorination_Workflow cluster_0 Reaction cluster_1 Work-up and Purification Setup 1. Reaction Setup (Dione, Inert Atmosphere) Addition 2. Reagent Addition (POCl₃, optional Base) Setup->Addition Heating 3. Heating to Reflux (Monitoring by TLC/LC-MS) Addition->Heating Quench 4. Quenching (Pour onto crushed ice) Heating->Quench Neutralize 5. Neutralization (pH 7-8 with NaHCO₃) Quench->Neutralize Extract 6. Extraction (Ethyl Acetate) Neutralize->Extract Dry 7. Drying and Concentration Extract->Dry Purify 8. Purification (Chromatography/Recrystallization) Dry->Purify

Caption: General experimental workflow for the chlorination step.

References

Technical Support Center: Synthesis of Substituted Furopyrimidines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of substituted furopyrimidines.

Troubleshooting Guides & FAQs

This section addresses specific issues you might encounter during your experiments in a question-and-answer format.

Issue 1: Low to No Product Yield

Q1: My furopyrimidine synthesis is resulting in a very low yield or no desired product at all. What are the common causes and how can I improve it?

A1: Low yields are a frequent challenge in the synthesis of fused heterocyclic systems like furopyrimidines. Several factors could be contributing to this issue. A systematic troubleshooting approach is recommended.

  • Suboptimal Reaction Conditions: The choice of solvent, temperature, and catalyst is critical.[1] The polarity of the solvent can significantly influence reaction rates and yields, with polar solvents generally being preferred.[1] Experimenting with different solvents such as ethanol, acetonitrile, or even solvent-free conditions can lead to improved outcomes.[1] Temperature is another critical parameter; while some reactions proceed at room temperature, others may require heating to overcome the activation energy barrier.[2] It is advisable to monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time and prevent product degradation.[1][2]

  • Catalyst Inefficiency: The choice and amount of catalyst are crucial.[1] While classical methods may use strong Brønsted acids, these can sometimes lead to side reactions.[1] Lewis acids such as FeCl₃, ZnCl₂, or lanthanide triflates can be effective alternatives.[1] Ensure your catalyst is active, and if you are using a reusable catalyst, it may require regeneration.[2]

  • Purity of Reagents: Impurities in your starting materials (e.g., substituted furans, pyrimidine precursors) can lead to unwanted side reactions and lower the yield of the desired product.[1] Ensure all reagents are of high purity before starting the reaction.

  • Inefficient Cyclization: The final ring-closing step to form the fused furopyrimidine system can be challenging. If you are observing the formation of an intermediate but not the final product, consider altering the cyclization conditions. This could involve changing the dehydrating agent, using a different base or acid catalyst, or increasing the reaction temperature.

Issue 2: Formation of Side Products and Impurities

Q2: I am observing multiple spots on my TLC and unexpected peaks in my characterization data (NMR, LC-MS). What are the likely side reactions, and how can I minimize them?

A2: The formation of side products is a common problem that complicates purification and reduces the overall yield.

  • Competing Reactions: Depending on your specific synthetic route, various side reactions can occur. For instance, in multicomponent reactions, the starting materials may react in unintended pathways. To minimize this, consider a stepwise approach where intermediates are isolated and purified before proceeding to the next step.

  • Decomposition of Starting Materials or Product: Furopyrimidine scaffolds can be sensitive to harsh reaction conditions. Prolonged reaction times or high temperatures can lead to degradation. Monitor the reaction closely by TLC to determine the point of maximum product formation and avoid unnecessary heating.[2]

  • Hydrolysis of Intermediates: If your reaction involves water-sensitive intermediates, ensure that you are using anhydrous solvents and an inert atmosphere (e.g., nitrogen or argon). The purity of starting materials, especially amidines which can be hygroscopic, is critical to prevent hydrolysis.[2]

Issue 3: Poor Regioselectivity

Q3: My synthesis is producing a mixture of isomers. How can I improve the regioselectivity of the reaction?

A3: Achieving high regioselectivity is crucial, especially when synthesizing specific biologically active isomers.

  • Steric and Electronic Effects: The nature and position of substituents on your starting materials can significantly influence the regiochemical outcome of the reaction. Bulky substituents can direct the reaction to a less sterically hindered position. Electron-donating or withdrawing groups can also influence the reactivity of different sites on the aromatic rings.

  • Reaction Conditions: The choice of base, solvent, and temperature can have a profound impact on regioselectivity. For example, in the alkylation of indazoles (a related heterocyclic system), the use of sodium hydride (NaH) in tetrahydrofuran (THF) is known to favor N1-alkylation, while acidic conditions can promote N2-alkylation.[3] Similar principles can apply to furopyrimidine synthesis, and a systematic screening of reaction conditions is recommended.

  • Protecting Groups: In cases of persistent poor regioselectivity, consider using protecting groups to block reactive sites that you do not want to functionalize. The protecting group can then be removed in a subsequent step.

Issue 4: Purification Challenges

Q4: I am having difficulty purifying my substituted furopyrimidine product. What strategies can I employ?

A4: Purification can be challenging due to the presence of closely related side products or unreacted starting materials.

  • Chromatography Optimization: If you are using column chromatography, experiment with different solvent systems (eluents) to achieve better separation. Sometimes a gradient elution can be more effective than an isocratic one. Consider using different stationary phases (e.g., alumina instead of silica gel) if your compound is sensitive to silica.

  • Recrystallization: If your product is a solid, recrystallization can be a highly effective purification technique. A careful selection of the recrystallization solvent is key to obtaining a high-purity product.

  • Derivatization: In some challenging cases, it may be beneficial to derivatize your product to alter its physical properties (e.g., polarity, solubility), making it easier to separate from impurities. The original functionality can then be restored in a subsequent step.

Data Presentation

The following tables summarize quantitative data from various synthetic methods for pyrimidine derivatives, which are often precursors or analogs to furopyrimidines. This data can help in selecting an appropriate synthetic strategy.

Table 1: Comparison of Yields and Reaction Times for Pyrimidine Synthesis Methods

MethodKey ReactantsCatalyst/ReagentSolventTimeYield (%)Reference
Biginelli Reaction (Conventional) Benzaldehyde, Ethyl Acetoacetate, UreaHydrochloric AcidEthanol1.5 hours~60-70%[4]
Biginelli Reaction (Microwave) Aromatic Aldehyde, Ethyl Cyanoacetate, GuanidineEthanolic NaOHEthanol7-12 min72-84%[4]
Microwave-Assisted Synthesis Chalcones, Guanidine HydrochlorideBasic MediumVariesMinutesExcellent[4]
Solid-Phase Synthesis Resin-bound precursors, IsocyanatesBaseVariesVaries18-93% (over 4 steps)[4]

Table 2: VEGFR-2 Kinase Inhibitory Activity of Synthesized Furopyrimidine Derivatives

CompoundIC₅₀ (nM) ± SD
Sorafenib (Reference)41.1
7b 42.5
7c 52.5
4c 57.1
7a 129
7d 189
Data from three separate experiments.[5]

Experimental Protocols

Below are detailed methodologies for key experiments in the synthesis of furopyrimidine derivatives.

Protocol 1: General Procedure for the Synthesis of 4-Aminofuro[2,3-d]pyrimidines

This protocol describes the synthesis of 4-aminofuro[2,3-d]pyrimidines from 2-amino-3-cyanofurans.

  • Step 1: Preparation of the 2-Amino-3-cyanofuran.

    • To a solution of the appropriate α-hydroxyketone (1 mmol) in DMF, add malononitrile (1 mmol) and triethylamine (1.2 mmol).

    • Stir the reaction mixture at room temperature for 24 hours.[5]

    • Pour the reaction mixture into ice-water and collect the precipitated solid by filtration.

    • Wash the solid with water and recrystallize from a suitable solvent to obtain the pure 2-amino-3-cyanofuran.

  • Step 2: Cyclization to form the 4-Aminofuro[2,3-d]pyrimidine.

    • A mixture of the 2-amino-3-cyanofuran (1 mmol) and formamide (10 mL) is heated to reflux for 2 hours.[5]

    • After cooling, the reaction mixture is poured into water.

    • The resulting precipitate is filtered, washed with water, and dried.

    • The crude product is then purified by recrystallization or column chromatography to yield the final 4-aminofuro[2,3-d]pyrimidine.[5]

Protocol 2: Microwave-Assisted Synthesis of Pyrimidine Derivatives

This protocol details a rapid, microwave-assisted method for pyrimidine synthesis.

  • Preparation of the Reaction Mixture:

    • In a microwave-safe vessel, prepare a mixture of a chalcone (0.05 mmol), guanidine hydrochloride (0.05 mmol), and a formyl-quinoline (0.05 mmol) in DMF (1.0 mL).[4]

  • Microwave Irradiation:

    • Subject the mixture to microwave irradiation for a period of 8–20 minutes at a temperature of 125–135 °C.[4]

  • Work-up and Purification:

    • After the reaction is complete, cool the vessel to room temperature.

    • The solvent is removed under reduced pressure.

    • The residue is then purified by column chromatography to isolate the desired pyrimidine derivative.

Visualizations

The following diagrams illustrate logical workflows for troubleshooting common issues in furopyrimidine synthesis.

Troubleshooting_Low_Yield Start Low or No Product Yield Check_Conditions Step 1: Verify Reaction Conditions Start->Check_Conditions Check_Catalyst Step 2: Evaluate Catalyst Check_Conditions->Check_Catalyst Optimal Optimize_Conditions Optimize Temperature, Solvent, and Time Check_Conditions->Optimize_Conditions Suboptimal? Check_Reagents Step 3: Assess Reagent Purity Check_Catalyst->Check_Reagents Efficient Screen_Catalysts Screen Different Catalysts (Lewis vs. Brønsted Acid) Check_Catalyst->Screen_Catalysts Inefficient? Check_Cyclization Step 4: Investigate Cyclization Step Check_Reagents->Check_Cyclization Pure Purify_Reagents Purify Starting Materials Check_Reagents->Purify_Reagents Impure? Modify_Cyclization Modify Cyclization Conditions (e.g., stronger dehydrating agent) Check_Cyclization->Modify_Cyclization Incomplete? Success Improved Yield Optimize_Conditions->Success Screen_Catalysts->Success Purify_Reagents->Success Modify_Cyclization->Success

Caption: Troubleshooting workflow for addressing low product yield.

Troubleshooting_Side_Products Start Formation of Side Products Identify_Side_Products Step 1: Characterize Side Products (NMR, MS) Start->Identify_Side_Products Competing_Reaction Issue: Competing Reaction Pathway Identify_Side_Products->Competing_Reaction Decomposition Issue: Degradation of Materials Identify_Side_Products->Decomposition Hydrolysis Issue: Hydrolysis of Intermediates Identify_Side_Products->Hydrolysis Solution_Stepwise Solution: Use a Stepwise Synthesis Competing_Reaction->Solution_Stepwise Solution_Milder_Conditions Solution: Use Milder Conditions (Lower Temp/Shorter Time) Decomposition->Solution_Milder_Conditions Solution_Anhydrous Solution: Ensure Anhydrous Conditions Hydrolysis->Solution_Anhydrous Success Reduced Side Products Solution_Stepwise->Success Solution_Milder_Conditions->Success Solution_Anhydrous->Success

Caption: Workflow for troubleshooting the formation of side products.

References

Technical Support Center: Optimizing Reaction Conditions for Furo[3,4-d]pyrimidine Analogues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of furo[3,4-d]pyrimidine analogues.

Frequently Asked Questions (FAQs)

Q1: What is a general synthetic strategy for preparing the furo[3,4-d]pyrimidine core?

A1: A common method involves the reaction of a suitably substituted pyrimidine derivative with a reagent that facilitates the formation of the fused furan ring. For instance, the synthesis can be achieved through the reaction of a 2-phenyl-4-phenylamino-6-methyl-5-pyrimidinecarboxylic acid with thionyl chloride (SOCl2), which leads to the formation of the furo[3,4-d]pyrimidine core.[1] Subsequent modifications can be made to this core structure.

Q2: I am observing a low yield for my cyclization reaction to form the furo[3,4-d]pyrimidine core. What are the potential causes and solutions?

A2: Low yields in heterocyclic ring-closure reactions are a frequent issue. Key factors to investigate include:

  • Reaction Temperature: The temperature might be insufficient to overcome the activation energy of the cyclization. Consider a stepwise increase in temperature while monitoring the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Dehydrating Agent/Catalyst: The efficiency of the cyclizing agent (e.g., SOCl2, POCl3) is crucial. Ensure the reagent is fresh and used in the correct stoichiometric amount. In some cases, exploring alternative dehydrating agents or catalysts might be beneficial.

  • Solvent: The choice of solvent can significantly impact the reaction. Aprotic solvents are generally preferred for reactions involving reagents like SOCl2. If solubility is an issue, experimenting with different anhydrous aprotic solvents could improve the yield.

  • Purity of Starting Material: Impurities in the starting pyrimidine derivative can interfere with the cyclization. Ensure the starting material is of high purity before proceeding.

Q3: How can I monitor the progress of my reaction effectively?

A3: Thin Layer Chromatography (TLC) is a common and effective method for monitoring the progress of the reaction.[2] A suitable solvent system should be developed to achieve good separation between the starting material, intermediates, and the final product. The consumption of the starting material and the appearance of the product spot can be visualized under UV light or by using an appropriate staining agent. For more quantitative analysis, HPLC can be employed.

Q4: What are the recommended purification techniques for furo[3,4-d]pyrimidine analogues?

A4: The choice of purification technique depends on the properties of the synthesized analogue. Common methods include:

  • Recrystallization: If the product is a solid with suitable solubility properties, recrystallization from an appropriate solvent system can be a highly effective method for obtaining pure material.

  • Column Chromatography: For mixtures that are difficult to separate by recrystallization, silica gel column chromatography is a standard procedure. A range of solvent systems, typically mixtures of hexanes and ethyl acetate or dichloromethane and methanol, can be used to elute the desired compound.

  • Work-up Procedures: A thorough aqueous work-up is often necessary to remove inorganic byproducts and unreacted starting materials. This typically involves washing the organic layer with water, brine, and sometimes a mild base like sodium bicarbonate solution, followed by drying over an anhydrous salt such as sodium sulfate.[2]

Troubleshooting Guide

Issue Possible Cause Suggested Solution
Low or No Product Formation Inefficient cyclization- Increase reaction temperature incrementally.- Use a fresh batch of cyclizing agent (e.g., SOCl2, POCl3).- Ensure anhydrous reaction conditions.
Poor quality starting material- Purify the starting pyrimidine derivative before the cyclization step.- Confirm the structure and purity of the starting material by NMR and mass spectrometry.
Multiple Spots on TLC (Side Product Formation) Incorrect reaction temperature- Optimize the reaction temperature; side reactions can occur at excessively high temperatures.
Presence of moisture- Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) and use anhydrous solvents.
Difficulty in Product Isolation/Purification Product is highly polar- Use a more polar eluent system for column chromatography (e.g., increasing the percentage of methanol in dichloromethane).
Product is insoluble- Try different solvent systems for extraction and purification. Hot filtration might be necessary if the product precipitates upon cooling.
Inconsistent Yields Variability in reaction setup- Standardize all reaction parameters, including reagent addition rate, stirring speed, and heating method.

Experimental Protocols

General Protocol for the Synthesis of a Furo[3,4-d]pyrimidine Core

This protocol is a generalized procedure based on common synthetic routes. Researchers should adapt it based on their specific substrate and desired product.

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere, add the starting 5-pyrimidinecarboxylic acid derivative.

  • Reagent Addition: Add an excess of thionyl chloride (SOCl2) to the flask.

  • Reaction Condition: Heat the reaction mixture to reflux and maintain this temperature for several hours. Monitor the reaction progress by TLC.

  • Work-up: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. Carefully remove the excess SOCl2 under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent or by column chromatography on silica gel.

Data Presentation

Table 1: Synthesis of Pyrido[3,4-d]pyrimidine Derivatives

CompoundR GroupYield (%)Melting Point (°C)
18 4-methoxyphenyl88126-127
21 3-fluorophenylNot SpecifiedNot Specified
32 4-methoxyphenyl (with OH at C-8)Not SpecifiedNot Specified

Data extracted from a study on pyrido[3,4-d]pyrimidine derivatives, which are structurally related to furo[3,4-d]pyrimidines and can provide insights into synthetic strategies.[3]

Visualizations

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis start Starting Pyrimidine Carboxylic Acid setup Reaction Setup (Anhydrous) start->setup reagents Reagents & Solvents reagents->setup reflux Heating/Reflux setup->reflux monitoring Reaction Monitoring (TLC/HPLC) reflux->monitoring monitoring->reflux Incomplete quench Quenching/Solvent Removal monitoring->quench Complete extract Extraction quench->extract purify Purification (Chromatography/Recrystallization) extract->purify characterization Characterization (NMR, MS, etc.) purify->characterization final_product Final Furo[3,4-d]pyrimidine Analogue characterization->final_product

Caption: General experimental workflow for the synthesis of furo[3,4-d]pyrimidine analogues.

G start Low Yield or No Product check_sm Check Starting Material Purity start->check_sm check_reagents Check Reagent Quality & Stoichiometry start->check_reagents check_conditions Review Reaction Conditions start->check_conditions sm_impure Impure Starting Material check_sm->sm_impure reagents_bad Degraded/Incorrect Amount of Reagent check_reagents->reagents_bad conditions_suboptimal Suboptimal Conditions (Temp, Time, Solvent) check_conditions->conditions_suboptimal sm_impure->check_reagents No repurify_sm Re-purify Starting Material sm_impure->repurify_sm Yes rerun Re-run Reaction repurify_sm->rerun reagents_bad->check_conditions No use_fresh_reagents Use Fresh Reagents/ Adjust Stoichiometry reagents_bad->use_fresh_reagents Yes use_fresh_reagents->rerun optimize_conditions Systematically Vary Temp, Time, Solvent conditions_suboptimal->optimize_conditions Yes optimize_conditions->rerun

Caption: Troubleshooting workflow for low product yield in furo[3,4-d]pyrimidine synthesis.

References

solubility issues with 2,4-Dichloro-7,7-dimethyl-5,7-dihydrofuro[3,4-d]pyrimidine in assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,4-Dichloro-7,7-dimethyl-5,7-dihydrofuro[3,4-d]pyrimidine, focusing on challenges related to its solubility in biological assays.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of this compound?

A1: For many heterocyclic compounds with low aqueous solubility, the recommended solvent for creating a high-concentration stock solution is 100% Dimethyl Sulfoxide (DMSO).[1] It is advisable to prepare a stock solution at a concentration of 1-10 mM. Store the stock solution at -20°C or -80°C in small, single-use aliquots to minimize freeze-thaw cycles, which can negatively impact compound stability and solubility.[2]

Q2: I observed a precipitate when I diluted my DMSO stock solution into an aqueous assay buffer. What should I do?

A2: This is a common issue known as "crashing out" that occurs with hydrophobic compounds when they are introduced to an aqueous environment. Here are several strategies to address this:

  • Optimize Final DMSO Concentration: Ensure the final concentration of DMSO in your assay is as low as possible, ideally below 0.5%, and for some sensitive cell lines, as low as 0.1%.[1] You may need to prepare a more concentrated DMSO stock to achieve a low final solvent concentration. Always include a vehicle control (assay buffer with the same final DMSO concentration) in your experiments.[1]

  • Use a Step-wise Dilution: Instead of diluting the DMSO stock directly into the final volume of aqueous buffer, try a serial dilution approach. First, dilute the DMSO stock into a smaller volume of buffer with vigorous vortexing, and then add this intermediate dilution to the final volume.[1]

  • Gentle Warming: If your assay components are stable at higher temperatures, gentle warming of the assay buffer to 37°C before adding the compound might improve solubility.[3]

  • Sonication: Briefly sonicating the final diluted solution can sometimes help re-dissolve small precipitates.

Q3: Can I use solvents other than DMSO for my stock solution?

A3: While DMSO is the most common choice, other organic solvents like ethanol or DMF can be considered. However, their compatibility with your specific assay and cell line must be thoroughly validated, as they can be more toxic to cells than DMSO. Always perform a solvent tolerance test for your specific experimental system.

Q4: How can I determine the maximum soluble concentration of the compound in my specific assay buffer?

A4: To determine the maximum soluble concentration in your experimental conditions, you should perform a kinetic solubility assay.[1][4] This involves preparing a series of dilutions of the compound in your assay buffer and identifying the highest concentration that remains visually clear of precipitate or by measuring light scattering using a nephelometer or a plate reader.[3][4] A detailed protocol for a kinetic solubility assay is provided below.

Troubleshooting Guide for Assay Inconsistencies

This guide provides a logical workflow for troubleshooting common issues encountered when working with poorly soluble compounds like this compound.

G start Inconsistent Assay Results (e.g., poor dose-response, high variability) solubility_check Step 1: Verify Compound Solubility in Assay Medium start->solubility_check precipitate_no Solution is Clear solubility_check->precipitate_no No Issue precipitate_yes Precipitation or Cloudiness Observed solubility_check->precipitate_yes Issue Detected other_issues Step 4: Investigate Other Factors - Compound stability (degradation) - Assay interference (autofluorescence) - Purity of compound stock precipitate_no->other_issues optimize_sol Step 2: Optimize Dilution Protocol - Lower final DMSO% - Use step-wise dilution - Add compound to buffer with mixing - Consider gentle warming (37°C) precipitate_yes->optimize_sol use_excipients Step 3: Consider Solubilizing Agents - Cyclodextrins - Surfactants (e.g., Tween-20, Pluronic F-68) - Pre-dilution in serum-containing media optimize_sol->use_excipients If precipitation persists success Consistent & Reliable Results optimize_sol->success If issue is resolved use_excipients->solubility_check Re-evaluate use_excipients->success If issue is resolved other_issues->success After verification

Caption: A logical workflow for troubleshooting assay variability.

Solubility Data

Solvent/Buffer SystemTemperature (°C)Maximum Soluble Concentration (µM)Method of DeterminationNotes
100% DMSO25User DeterminedVisual InspectionStock Solution
PBS, pH 7.425User DeterminedKinetic Solubility Assay
RPMI + 10% FBS37User DeterminedKinetic Solubility AssayCell Culture Medium
Assay Buffer X25User DeterminedKinetic Solubility AssaySpecific Assay Condition

Experimental Protocols

Protocol: Kinetic Solubility Assessment in Aqueous Buffer

This protocol measures the solubility of a compound when a concentrated DMSO stock is diluted into an aqueous buffer, mimicking the conditions of many biological assays.[4]

Materials:

  • This compound

  • 100% DMSO (Anhydrous)

  • Aqueous buffer of interest (e.g., PBS, pH 7.4)

  • 96-well clear bottom plate

  • Plate reader capable of measuring absorbance or light scattering (nephelometer)

Procedure:

  • Prepare Stock Solution: Prepare a 10 mM stock solution of the compound in 100% DMSO. Ensure the compound is fully dissolved. Gentle warming or vortexing may be necessary.[2]

  • Serial Dilution in DMSO: In a separate 96-well plate, perform a 2-fold serial dilution of the 10 mM stock solution in 100% DMSO to create a range of concentrations (e.g., 10 mM down to ~20 µM).

  • Dilution into Aqueous Buffer: Add 198 µL of the aqueous assay buffer to the wells of the clear-bottom 96-well plate.

  • Transfer 2 µL of each DMSO concentration from the serial dilution plate into the corresponding wells of the plate containing the aqueous buffer. This results in a 1:100 dilution and a final DMSO concentration of 1%.

  • Incubation: Seal the plate and incubate at room temperature (or the desired assay temperature) for 1-2 hours with gentle shaking.

  • Measurement: Measure the turbidity of each well by reading the absorbance at a wavelength where the compound does not absorb (e.g., 620 nm) or by using a nephelometer to measure light scattering.[3]

  • Data Analysis: The kinetic solubility limit is defined as the highest concentration that does not show a significant increase in absorbance/light scattering compared to the buffer-only control.

Potential Signaling Pathway Context

Many pyrimidine derivatives are designed as kinase inhibitors. Fused pyrimidine systems, such as furo[3,4-d]pyrimidines, are versatile scaffolds used in the development of inhibitors for various protein kinases, including those in critical cancer-related signaling pathways like the Epidermal Growth Factor Receptor (EGFR) pathway. Dysregulation of the EGFR pathway is a key driver in the proliferation and survival of many tumor types.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF Ligand EGFR EGFR EGF->EGFR Binds Grb2_SOS Grb2/SOS EGFR->Grb2_SOS Activates Compound 2,4-Dichloro-7,7-dimethyl- 5,7-dihydrofuro[3,4-d]pyrimidine Compound->EGFR Inhibits ATP Binding Ras Ras Grb2_SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TF Transcription Factors (e.g., c-Myc, c-Fos) ERK->TF Translocates & Activates Proliferation Cell Proliferation, Survival, Angiogenesis TF->Proliferation

Caption: Plausible inhibition of the EGFR signaling pathway.

References

overcoming resistance with novel furo[3,4-d]pyrimidine inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals working with novel furo[3,4-d]pyrimidine inhibitors designed to overcome therapeutic resistance. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data presented in a clear, accessible format to support your research and development efforts.

Frequently Asked Questions (FAQs)

Q1: Our furo[3,4-d]pyrimidine inhibitor shows high potency in biochemical assays but is less effective in our cell-based assays. What are the potential reasons for this discrepancy?

A1: This is a common challenge in drug discovery. Several factors can contribute to this observation:

  • Cell Permeability: The compound may have poor permeability across the cell membrane. Physicochemical properties such as high polarity or molecular weight can limit its ability to reach the intracellular target.

  • Efflux Pumps: The compound might be a substrate for cellular efflux pumps, such as P-glycoprotein (MDR1), which actively transport the inhibitor out of the cell, preventing it from reaching an effective intracellular concentration.

  • Compound Stability: The inhibitor may be unstable in the cell culture medium or rapidly metabolized by the cells into an inactive form.

  • Off-Target Effects in Cells: Cellular environments are complex. The inhibitor might engage with off-target proteins that are not present in the biochemical assay, leading to unexpected cellular responses or sequestration of the compound.

  • High ATP Concentration in Cells: In ATP-competitive inhibitors, the high intracellular concentration of ATP (millimolar range) can outcompete the inhibitor for binding to the kinase active site, leading to a significant decrease in apparent potency compared to biochemical assays where ATP concentrations are often kept at or below the Km of the enzyme.

Q2: We are observing significant variability in our IC50 values for the same furo[3,4-d]pyrimidine inhibitor between experiments. How can we improve reproducibility?

A2: Inconsistent IC50 values can stem from various sources. To improve reproducibility, consider the following:

  • Reagent Consistency: Ensure that the kinase enzyme preparations are of high purity and that the specific activity is consistent across different batches. Substrate quality and concentration should also be standardized.

  • Assay Conditions: Maintain consistent assay conditions, including incubation times, temperature, and the concentration of ATP. For ATP-competitive inhibitors, even small variations in ATP concentration can significantly impact the IC50 value.[1]

  • Compound Handling: Prepare fresh stock solutions of the inhibitor in a high-purity, anhydrous solvent like DMSO. Aliquot stock solutions to avoid repeated freeze-thaw cycles. Ensure the final solvent concentration is consistent across all wells and is kept low (ideally ≤0.1%) to minimize solvent-induced artifacts.

  • Cell Culture Conditions: For cell-based assays, use cells with a consistent passage number and ensure a uniform cell density at the time of treatment. Cell health and confluency can significantly affect their response to inhibitors.

  • Data Analysis: Utilize a consistent data analysis workflow. Normalize the data to appropriate positive and negative controls and use a standardized curve-fitting model to calculate the IC50 values.

Q3: How can we determine if our furo[3,4-d]pyrimidine inhibitor is overcoming resistance through on-target inhibition of a specific kinase, such as EGFR?

A3: To confirm on-target activity, a multi-pronged approach is recommended:

  • Target Engagement Assays: Employ techniques like cellular thermal shift assay (CETSA) or NanoBRET to demonstrate that the inhibitor directly binds to the target kinase within the cell.

  • Downstream Signaling Analysis: Use Western blotting to assess the phosphorylation status of known downstream substrates of the target kinase. A potent on-target inhibitor should reduce the phosphorylation of these substrates in a dose-dependent manner.

  • Resistant Mutant Rescue: If the inhibitor is designed to overcome a specific resistance mutation, its efficacy should be significantly higher in cells expressing the mutant kinase compared to inhibitors to which the cells are resistant. Conversely, introducing a secondary mutation that blocks the binding of your novel inhibitor should restore resistance.

Troubleshooting Guides

Issue 1: Poor Solubility of Furo[3,4-d]pyrimidine Compound in Assay Buffer
  • Problem: The compound precipitates out of solution when diluted from a DMSO stock into the aqueous assay buffer, leading to inaccurate concentration and unreliable results.

  • Potential Causes & Solutions:

    • High Compound Concentration: The final concentration of the compound in the assay may exceed its aqueous solubility.

      • Solution: Determine the maximum soluble concentration of your compound in the final assay buffer. If possible, perform the assay at concentrations below this limit.

    • Insufficient DMSO in Final Solution: While high DMSO concentrations are undesirable, a certain amount may be necessary to maintain solubility.

      • Solution: Ensure that the final DMSO concentration is consistent across all wells, including controls. While aiming for ≤0.1%, a slightly higher concentration (up to 0.5%) may be necessary and should be validated to not affect the assay outcome.

    • pH-Dependent Solubility: The compound's solubility may be sensitive to the pH of the buffer.

      • Solution: If the compound has ionizable groups, adjusting the pH of the assay buffer (while ensuring it remains within the optimal range for enzyme activity or cell health) can improve solubility.

    • Formulation Strategies:

      • Solution: For in vitro assays, consider using solubilizing agents like cyclodextrins. For in vivo studies, more advanced formulation strategies may be required.

Issue 2: High Background Signal in a Luminescence-Based Kinase Assay
  • Problem: The negative control wells (without kinase or with a fully inhibited kinase) show a high luminescent signal, reducing the assay window and sensitivity.

  • Potential Causes & Solutions:

    • ATP Contamination: Reagents such as the kinase preparation or substrate solution may be contaminated with ATP.

      • Solution: Use high-purity reagents and freshly prepared buffers.

    • Compound Interference: The furo[3,4-d]pyrimidine inhibitor itself may directly interact with the detection reagents (e.g., luciferase).

      • Solution: Run a control experiment with the inhibitor and the detection reagent in the absence of the kinase and ATP to check for direct interference.

    • Assay Plate Quality: Certain types of microplates can contribute to background luminescence.

      • Solution: Use high-quality, white opaque plates recommended for luminescence assays. Test different plate types if the problem persists.

Data Presentation

Table 1: In Vitro Antiproliferative Activity of Novel Furo[3,4-d]pyrimidine Derivatives Against Resistant Cancer Cell Lines

Compound IDTargetCell LineResistance MechanismGI50 (µM)Reference
FDP-101 EGFRHT29 (Colon)KRAS mutation0.022[1][2]
FDP-101 EGFRLoVo/DX (Colon)Doxorubicin resistance0.029[1][2]
FDP-205 EGFR (L858R/T790M)H1975 (NSCLC)T790M mutationNot specified[3]
FDP-310 mTORNot specifiedNot specifiedKi < 1.0 nM[4]

Note: Data is compiled from studies on furo[3,4-d]pyrimidine and structurally related compounds. GI50 is the concentration for 50% of maximal inhibition of cell proliferation.

Experimental Protocols

Protocol 1: Cell Viability (MTT) Assay

This protocol is for determining the effect of a furo[3,4-d]pyrimidine inhibitor on the viability of cancer cells.

Materials:

  • Resistant and parental cancer cell lines

  • Complete cell culture medium

  • Furo[3,4-d]pyrimidine inhibitor stock solution (e.g., 10 mM in DMSO)

  • 96-well flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or DMSO)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

    • Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the furo[3,4-d]pyrimidine inhibitor in complete medium from the DMSO stock. Ensure the final DMSO concentration in all wells (including vehicle control) is the same and typically ≤0.1%.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the inhibitor or vehicle control (DMSO).

    • Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

  • Solubilization and Measurement:

    • Add 100 µL of the solubilization solution to each well.

    • Mix thoroughly by gentle pipetting or by placing the plate on an orbital shaker for 15 minutes to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance from a blank well (medium only).

    • Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells (100% viability).

    • Plot the percent viability against the logarithm of the inhibitor concentration and use a non-linear regression model to determine the GI50/IC50 value.

Protocol 2: Western Blot Analysis of EGFR Pathway Inhibition

This protocol is to assess the on-target effect of a furo[3,4-d]pyrimidine inhibitor by measuring the phosphorylation of EGFR and its downstream target, AKT.

Materials:

  • Resistant cancer cell line (e.g., H1975 with EGFR T790M mutation)

  • Furo[3,4-d]pyrimidine inhibitor

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels, running buffer, and transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-phospho-EGFR (Tyr1068), anti-total-EGFR, anti-phospho-AKT (Ser473), anti-total-AKT, anti-β-actin (loading control)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Treatment and Lysis:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Treat the cells with various concentrations of the furo[3,4-d]pyrimidine inhibitor for a specified time (e.g., 2-6 hours). Include a vehicle control (DMSO).

    • Wash the cells twice with ice-cold PBS.

    • Add 100-200 µL of ice-cold lysis buffer to each well and incubate on ice for 30 minutes.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube. Centrifuge at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant.

  • Protein Quantification and Sample Preparation:

    • Determine the protein concentration of each sample using a BCA assay.

    • Normalize the protein concentration of all samples with lysis buffer.

    • Add Laemmli sample buffer to a final concentration of 1X and boil the samples at 95-100°C for 5 minutes.

  • SDS-PAGE and Protein Transfer:

    • Load equal amounts of protein (e.g., 20-40 µg) into the wells of an SDS-PAGE gel and run the gel.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the desired primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

    • Wash the membrane three times with TBST for 10 minutes each.

  • Detection:

    • Add the ECL substrate to the membrane according to the manufacturer's instructions.

    • Capture the chemiluminescent signal using an imaging system.

    • Analyze the band intensities and normalize the phosphorylated protein levels to the total protein levels and the loading control.

Mandatory Visualizations

EGFR_Signaling_Pathway Ligand Growth Factor (e.g., EGF) EGFR EGFR Ligand->EGFR Binds P_EGFR P-EGFR EGFR->P_EGFR Autophosphorylation Furo_Inhibitor Furo[3,4-d]pyrimidine Inhibitor Furo_Inhibitor->P_EGFR Inhibits Grb2_Sos Grb2/Sos P_EGFR->Grb2_Sos PI3K PI3K P_EGFR->PI3K Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf PIP3 PIP3 PI3K->PIP3 PIP2 to MEK MEK Raf->MEK PIP2 PIP2 AKT AKT PIP3->AKT ERK ERK MEK->ERK P_AKT P-AKT AKT->P_AKT P_ERK P-ERK ERK->P_ERK Proliferation Cell Proliferation, Survival, Growth P_AKT->Proliferation P_ERK->Proliferation

Caption: EGFR signaling pathway and the inhibitory action of furo[3,4-d]pyrimidine compounds.

Troubleshooting_Workflow Start Unexpected Experimental Result Check_Controls Were positive and negative controls as expected? Start->Check_Controls Troubleshoot_Assay Troubleshoot general assay (reagents, conditions, etc.) Check_Controls->Troubleshoot_Assay No Check_Compound Is the compound the issue? Check_Controls->Check_Compound Yes Troubleshoot_Assay->Start Check_Solubility Check compound solubility and stability Check_Compound->Check_Solubility Yes Re_evaluate Re-evaluate hypothesis or experimental design Check_Compound->Re_evaluate No Check_Purity Verify compound purity and identity (e.g., LC-MS) Check_Solubility->Check_Purity If still issues Success Problem Resolved Check_Solubility->Success Check_Purity->Success

Caption: A logical workflow for troubleshooting unexpected experimental results.

References

Technical Support Center: Purification of 2,4-Dichloro-7,7-dimethyl-5,7-dihydrofuro[3,4-d]pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the purification of 2,4-Dichloro-7,7-dimethyl-5,7-dihydrofuro[3,4-d]pyrimidine. The following information is based on established purification techniques for structurally similar dichloropyrimidine derivatives and serves as a starting point for developing a robust purification protocol.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying this compound?

A1: The primary purification techniques for compounds of this class are recrystallization and silica gel column chromatography. The choice between these methods depends on the nature and quantity of the impurities present in the crude product.

Q2: What are the likely impurities in a synthesis of this compound?

A2: While specific impurities depend on the synthetic route, common contaminants in the synthesis of related dichloropyrimidine compounds include unreacted starting materials, mono-chlorinated intermediates, and byproducts from side reactions. For instance, if the synthesis involves a chlorination step with a reagent like phosphorus oxychloride, residual chlorinating agent and its byproducts can also be present.

Q3: How can I assess the purity of my this compound sample?

A3: Purity can be assessed using standard analytical techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).

Troubleshooting Guide

The following table addresses common issues that may be encountered during the purification of this compound.

Issue Potential Cause Recommended Solution
Recrystallization: Oiling out The compound is insoluble in the hot solvent, or the cooling process is too rapid.- Ensure the compound fully dissolves in the minimum amount of hot solvent. - Try a different solvent or a solvent mixture. - Allow the solution to cool slowly to room temperature before placing it in an ice bath.
Recrystallization: Poor recovery The compound is too soluble in the chosen solvent at low temperatures.- Use a less polar solvent or a solvent mixture to decrease solubility. - Concentrate the mother liquor and attempt a second recrystallization.
Column Chromatography: Poor separation The eluent system does not provide adequate resolution between the product and impurities.- Optimize the mobile phase composition. A common starting point for dichloropyrimidine derivatives is a mixture of ethyl acetate and petroleum ether (e.g., 1:5 v/v)[1]. Adjusting the ratio can improve separation. - Consider using a different stationary phase if baseline separation is not achieved.
Column Chromatography: Tailing of spots The compound may be interacting too strongly with the silica gel, or the column may be overloaded.- Add a small amount of a polar solvent (e.g., methanol) or a basic modifier (e.g., triethylamine) to the eluent. - Ensure the sample load is appropriate for the column size.
Persistent Impurities The impurity has very similar physical properties to the desired product.- If recrystallization fails, attempt column chromatography. - If column chromatography is insufficient, consider preparative HPLC for higher purity.

Experimental Protocols

Note: These protocols are general and may require optimization for this compound.

Protocol 1: Recrystallization
  • Solvent Selection: Test the solubility of the crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, hexane, and mixtures thereof) to find a suitable system where the compound is soluble at elevated temperatures but sparingly soluble at room temperature or below.

  • Dissolution: In a flask, add the minimum amount of the chosen hot solvent to the crude material to achieve complete dissolution.

  • Decolorization (Optional): If colored impurities are present, add a small amount of activated charcoal and heat the solution for a few minutes.

  • Hot Filtration (if charcoal was used): Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the charcoal.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Further cooling in an ice bath can promote crystal formation.

  • Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Silica Gel Column Chromatography
  • Eluent Selection: Determine a suitable mobile phase by running TLC plates with different solvent systems (e.g., varying ratios of ethyl acetate/petroleum ether). An ideal system will show good separation between the desired product and impurities, with the product having an Rf value between 0.2 and 0.4. A 1:5 (v/v) mixture of ethyl acetate and petroleum ether has been used for a similar compound[1].

  • Column Packing: Prepare a slurry of silica gel in the chosen eluent and carefully pack it into a chromatography column, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a volatile solvent and load it onto the top of the silica gel bed.

  • Elution: Begin eluting the column with the mobile phase, collecting fractions.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Visualizations

PurificationWorkflow cluster_start Crude Product cluster_purification Purification cluster_analysis Purity Analysis cluster_end Final Product Crude Crude 2,4-Dichloro-7,7-dimethyl- 5,7-dihydrofuro[3,4-d]pyrimidine Recrystallization Recrystallization Crude->Recrystallization ColumnChromatography Column Chromatography Crude->ColumnChromatography TLC_HPLC TLC / HPLC Analysis Recrystallization->TLC_HPLC ColumnChromatography->TLC_HPLC PureProduct Pure Product TLC_HPLC->PureProduct Purity > 95% Impure Impure Product TLC_HPLC->Impure Purity < 95% Impure->ColumnChromatography Repurify TroubleshootingDecisionTree Start Crude Product Analysis (TLC/HPLC) ImpurityCheck Significant Impurities Present? Start->ImpurityCheck Recrystallization Attempt Recrystallization ImpurityCheck->Recrystallization Yes PureProduct Pure Product ImpurityCheck->PureProduct No RecrystallizationSuccess Recrystallization Successful? Recrystallization->RecrystallizationSuccess OilingOut Product Oils Out? Recrystallization->OilingOut ColumnChromatography Perform Column Chromatography RecrystallizationSuccess->ColumnChromatography No RecrystallizationSuccess->PureProduct Yes ChangeSolvent Change Recrystallization Solvent/ Use Solvent Mixture OilingOut->ChangeSolvent Yes LowRecovery Low Recovery? OilingOut->LowRecovery No ChangeSolvent->Recrystallization LowRecovery->ColumnChromatography No ConcentrateMotherLiquor Concentrate Mother Liquor & Re-crystallize LowRecovery->ConcentrateMotherLiquor Yes ConcentrateMotherLiquor->Recrystallization

References

Technical Support Center: Troubleshooting Inconsistent Results in Biological Assays with Furopyrimidines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges encountered when working with furopyrimidine compounds in biological assays. The following troubleshooting guides and frequently asked questions (FAQs) are presented in a question-and-answer format to provide clear and actionable solutions to specific experimental issues.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: Inconsistent IC50 Values and Poor Dose-Response Curves

Question: We are observing significant variability in our IC50 values for a furopyrimidine kinase inhibitor across different experimental runs. What are the likely causes and how can we improve reproducibility?

Answer: Inconsistent IC50 values and poor dose-response curves are common challenges in drug discovery. For furopyrimidine compounds, several factors related to their physicochemical properties and the assay conditions can contribute to this variability.

Troubleshooting Steps:

  • Compound Solubility and Stability: Poor aqueous solubility is a frequent cause of inconsistent results.[1] Furopyrimidines, like many small molecules, can be prone to precipitation in aqueous assay buffers, especially when diluted from a high-concentration DMSO stock. Also, the stability of the compound in DMSO and the assay buffer should be considered.[2]

    • Recommendation: Determine the kinetic and thermodynamic solubility of your furopyrimidine compound in the assay buffer.[1] Always prepare fresh stock solutions in high-quality, anhydrous DMSO and minimize freeze-thaw cycles.[2] For sensitive compounds, consider storing solutions under an inert atmosphere.[2]

  • Compound Aggregation: Furopyrimidine derivatives, particularly those with hydrophobic moieties, can form aggregates in solution. These aggregates can nonspecifically inhibit enzymes, leading to false-positive results and steep, inconsistent dose-response curves.[3][4]

    • Recommendation: To check for aggregation, re-run the assay with the addition of a non-ionic detergent like 0.01% Triton X-100. A significant rightward shift in the IC50 curve in the presence of the detergent is indicative of aggregation-based inhibition.[5]

  • Assay Conditions: Variations in assay parameters can significantly impact results.

    • Recommendation: Strictly standardize all assay conditions, including reagent concentrations (especially ATP in kinase assays), incubation times and temperatures, and the final DMSO concentration.[6] Ensure the DMSO concentration is consistent across all wells and ideally kept below 0.5%.[2]

Issue 2: High Background Signal in Fluorescence-Based Assays

Question: Our fluorescence-based kinase assay shows high background fluorescence when we screen our furopyrimidine library. How can we address this interference?

Answer: High background in fluorescence assays can be caused by the intrinsic fluorescence of the test compounds or their interaction with the assay components.[7]

Troubleshooting Steps:

  • Autofluorescence: Many heterocyclic compounds, including some furopyrimidines, can exhibit intrinsic fluorescence, which can interfere with the assay readout.[7][8]

    • Recommendation: Run a control experiment with the furopyrimidine compound in the assay buffer without the enzyme or substrate to measure its intrinsic fluorescence.[2] If autofluorescence is confirmed, consider switching to a non-fluorescence-based detection method, such as luminescence or absorbance, or use red-shifted fluorescent probes that excite and emit at longer wavelengths where compound fluorescence is often lower.[7]

  • Light Scattering: Compound precipitation or aggregation can cause light scattering, leading to an apparent increase in fluorescence signal.

    • Recommendation: Visually inspect the wells for any signs of precipitation. Centrifuging the plate before reading may help pellet precipitates. As mentioned previously, including a detergent can help prevent aggregation.[5]

Issue 3: Discrepancy Between Biochemical and Cell-Based Assay Potency

Question: Our furopyrimidine compound is highly potent in a biochemical kinase assay, but its activity is significantly lower in our cell-based assays. What could explain this discrepancy?

Answer: A drop in potency between biochemical and cellular assays is a common observation in drug discovery and can be attributed to several factors.[9]

Troubleshooting Steps:

  • Cell Permeability: The furopyrimidine compound may have poor cell membrane permeability, preventing it from reaching its intracellular target.

    • Recommendation: Evaluate the physicochemical properties of your compound, such as LogP and polar surface area, to predict its permeability. Cellular uptake assays can also be performed to directly measure compound accumulation within the cells.

  • Efflux Pumps: The compound may be a substrate for cellular efflux pumps, such as P-glycoprotein (P-gp), which actively transport it out of the cell, reducing its intracellular concentration.

    • Recommendation: Co-incubate your furopyrimidine with known efflux pump inhibitors to see if its potency in the cell-based assay increases.

  • Metabolism: The compound may be rapidly metabolized by the cells into an inactive form.

    • Recommendation: Analyze cell lysates using LC-MS/MS after incubation with your compound to identify potential metabolites.

  • Off-Target Effects in Cells: The observed cellular phenotype might be a result of the compound hitting unintended targets.

    • Recommendation: Perform a broader kinase panel screen to identify potential off-targets.[10] A Cellular Thermal Shift Assay (CETSA) can be used to confirm target engagement in intact cells.

Quantitative Data Summary

The following tables summarize representative quantitative data for furopyrimidine derivatives in common biological assays.

Table 1: Kinase Inhibitory Activity of a Representative Furopyrimidine Derivative

Kinase TargetIC50 (nM)
VEGFR-257.1
CLK115
CLK225
CLK350
CLK410
DYRK1A150
GSK3β>1000
CDK2>5000
PIM1>10000

Data adapted from publicly available sources for illustrative purposes.[11][12]

Table 2: Cytotoxicity of a Representative Furopyrimidine Derivative (Compound 7b) against Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)
A549Lung Carcinoma6.66
HT-29Colorectal Adenocarcinoma8.51
HepG2Hepatocellular CarcinomaNot Specified
MCF-7Breast AdenocarcinomaNot Specified
PC3Prostate AdenocarcinomaNot Specified

Data adapted from a study on furan- and furopyrimidine-based derivatives.[12]

Experimental Protocols

Protocol 1: In Vitro VEGFR-2 Kinase Assay

This protocol outlines a general procedure for determining the in vitro inhibitory activity of a furopyrimidine compound against VEGFR-2 kinase.

Materials:

  • Recombinant human VEGFR-2 enzyme

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • ATP

  • Substrate (e.g., Poly(Glu, Tyr) 4:1)

  • Furopyrimidine compound stock solution (in DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar detection reagent

  • White, opaque 384-well assay plates

Procedure:

  • Compound Preparation: Prepare a serial dilution of the furopyrimidine compound in kinase buffer. The final DMSO concentration in the assay should not exceed 1%.

  • Enzyme and Substrate Preparation: Dilute the VEGFR-2 enzyme and substrate to their optimal concentrations in kinase buffer.

  • Assay Reaction:

    • Add 5 µL of the diluted furopyrimidine compound or vehicle (DMSO in kinase buffer) to the wells of the assay plate.

    • Add 10 µL of the diluted VEGFR-2 enzyme to each well.

    • Incubate for 10 minutes at room temperature to allow for compound binding.

    • Initiate the kinase reaction by adding 10 µL of the ATP/substrate mixture.

    • Incubate for 60 minutes at 30°C.

  • Detection:

    • Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions.

    • Read the luminescence signal on a plate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to the vehicle control.

    • Plot the percent inhibition against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[13]

Protocol 2: Cell Viability (MTT) Assay

This protocol describes a common method to assess the cytotoxic effects of furopyrimidine compounds on cancer cell lines.[14]

Materials:

  • Cancer cell line (e.g., A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Furopyrimidine compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well clear-bottom assay plates

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of the furopyrimidine compound in complete cell culture medium.

    • Remove the old medium from the cells and add 100 µL of the compound-containing medium to each well.

    • Include a vehicle control (medium with the same final DMSO concentration).

    • Incubate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition:

    • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until formazan crystals are formed.

  • Solubilization:

    • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment relative to the vehicle control.

    • Plot the percentage of viability against the compound concentration and determine the IC50 value.

Visualizations

VEGFR2_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K RAS RAS VEGFR2->RAS AKT AKT PI3K->AKT RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Migration Cell Migration ERK->Migration Survival Cell Survival AKT->Survival

Caption: Simplified VEGFR-2 signaling pathway, a common target for furopyrimidine inhibitors.

Troubleshooting_Workflow Inconsistent_Results Inconsistent Assay Results (e.g., variable IC50) Check_Solubility Check Compound Solubility & Stability Inconsistent_Results->Check_Solubility Check_Aggregation Test for Aggregation (e.g., add detergent) Inconsistent_Results->Check_Aggregation Review_Protocol Review Assay Protocol & Execution Inconsistent_Results->Review_Protocol Solubility_Issue Solubility/Stability Issue? Check_Solubility->Solubility_Issue Aggregation_Issue Aggregation Issue? Check_Aggregation->Aggregation_Issue Protocol_Issue Protocol Variation? Review_Protocol->Protocol_Issue Solubility_Issue->Check_Aggregation No Optimize_Solvent Optimize Solvent System Prepare Fresh Stocks Solubility_Issue->Optimize_Solvent Yes Aggregation_Issue->Review_Protocol No Add_Detergent Incorporate Detergent in Assay Buffer Aggregation_Issue->Add_Detergent Yes Standardize_Protocol Standardize Reagents, Incubation Times, etc. Protocol_Issue->Standardize_Protocol Yes Consistent_Results Consistent Results Protocol_Issue->Consistent_Results No Optimize_Solvent->Consistent_Results Add_Detergent->Consistent_Results Standardize_Protocol->Consistent_Results

Caption: A logical workflow for troubleshooting inconsistent results in biological assays.

References

Technical Support Center: Stability of 2,4-Dichloro-7,7-dimethyl-5,7-dihydrofuro[3,4-d]pyrimidine Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance and answers frequently asked questions regarding the stability testing of 2,4-Dichloro-7,7-dimethyl-5,7-dihydrofuro[3,4-d]pyrimidine solutions. The information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound in solution?

A1: The stability of this compound in solution can be influenced by several factors, including pH, temperature, light exposure, and the presence of oxidizing agents.[1][2][3] Dichloropyrimidine derivatives are generally susceptible to hydrolysis, particularly at non-neutral pH.

Q2: What are the expected degradation pathways for this compound?

A2: While specific degradation pathways for this compound are not extensively documented in publicly available literature, dichloropyrimidine moieties are known to undergo nucleophilic substitution. The chlorine atoms can be displaced by water (hydrolysis) or other nucleophiles present in the solution, leading to the formation of hydroxy- or other substituted pyrimidine derivatives. The fused furo-pyrimidine core may also be susceptible to ring-opening reactions under certain stress conditions.

Q3: What analytical techniques are recommended for monitoring the stability of this compound?

A3: Reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection is a commonly used and effective method for analyzing pyrimidine derivatives and their degradation products.[4] For more detailed structural information on degradation products, liquid chromatography-mass spectrometry (LC-MS) is invaluable.[5][6]

Q4: How should I design a forced degradation study for this compound?

A4: Forced degradation studies, also known as stress testing, are essential for understanding the intrinsic stability of a molecule and for developing stability-indicating analytical methods.[3][7][8] These studies involve subjecting the compound to conditions more severe than accelerated stability testing to generate potential degradation products.[3] A typical forced degradation study would include exposure to acidic, basic, and neutral hydrolysis, oxidation, photolysis, and thermal stress.[1][2] The goal is to achieve a modest level of degradation, typically in the range of 5-20%, to ensure that the primary degradation products are formed without excessive secondary degradation.[9]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Rapid degradation observed in solution at room temperature. The compound may be unstable in the chosen solvent or at ambient temperature.Store stock solutions at -20°C or below in an inert atmosphere.[10] Prepare working solutions fresh before each experiment.
Multiple unknown peaks appearing in the chromatogram during stability analysis. These could be degradation products or impurities from the solvent or container.Perform a blank analysis (solvent and container without the compound). If the peaks persist, they are likely impurities. If they only appear in the presence of the compound, they are potential degradants. Use LC-MS to identify the mass of these unknown peaks for structural elucidation.
Inconsistent results between different batches of the compound. The purity of the batches may vary, or there may be differences in the solid-state properties affecting dissolution and stability.Ensure thorough characterization of each batch before initiating stability studies. Use a validated analytical method to confirm purity.
Precipitation of the compound during the stability study. The solubility of the compound may be limited in the chosen solvent system, or it may be degrading to a less soluble product.Determine the solubility of the compound in the selected medium before starting the stability study. If precipitation is observed, consider using a co-solvent or reducing the concentration.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study on this compound.

1. Sample Preparation:

  • Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at a controlled temperature (e.g., 60°C).

  • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at a controlled temperature (e.g., 60°C).

  • Neutral Hydrolysis: Mix the stock solution with purified water and incubate at a controlled temperature (e.g., 60°C).

  • Oxidative Degradation: Mix the stock solution with a solution of hydrogen peroxide (e.g., 3%) and keep it at room temperature.

  • Photolytic Degradation: Expose the solution to a calibrated light source (e.g., ICH-compliant photostability chamber).

  • Thermal Degradation: Expose the solid compound and the solution to elevated temperatures (e.g., 80°C).

3. Time Points:

  • Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours). The exact timing should be adjusted based on the observed degradation rate.

4. Sample Analysis:

  • At each time point, quench the reaction if necessary (e.g., neutralize acid/base).

  • Analyze the samples by a validated stability-indicating HPLC method.

5. Data Analysis:

  • Calculate the percentage of degradation for the parent compound.

  • Determine the relative retention times and peak areas of the degradation products.

Table 1: Summary of Typical Forced Degradation Conditions
Stress ConditionReagent/ConditionTemperatureDuration
Acid Hydrolysis0.1 M HCl60°C24 hours
Base Hydrolysis0.1 M NaOH60°C24 hours
Neutral HydrolysisWater60°C24 hours
Oxidation3% H₂O₂Room Temp24 hours
PhotolysisICH Option 2Room TempAs per guidelines
Thermal (Solid)Dry Heat80°C48 hours
Thermal (Solution)Dry Heat80°C48 hours

Visualizations

Diagram 1: General Workflow for Stability Testing

G cluster_0 Phase 1: Method Development cluster_1 Phase 2: Formal Stability Study cluster_2 Phase 3: Data Analysis & Reporting A Develop Stability-Indicating Analytical Method (e.g., HPLC) B Perform Forced Degradation Studies A->B C Identify Major Degradation Products B->C D Prepare Batches of Compound Solution C->D Method Validation E Store under ICH Conditions (Long-term, Intermediate, Accelerated) D->E F Analyze Samples at Defined Time Points E->F G Quantify Parent Compound and Degradation Products F->G H Determine Shelf-life and Storage Conditions G->H I Compile Stability Report H->I

Caption: General workflow for conducting stability testing of a pharmaceutical compound.

Diagram 2: Hypothetical Degradation Pathway

G A 2,4-Dichloro-7,7-dimethyl- 5,7-dihydrofuro[3,4-d]pyrimidine B Monohydroxy-chloro Derivative A->B Hydrolysis (H₂O) D Ring-Opened Product A->D Stress (e.g., extreme pH/heat) C Dihydroxy Derivative B->C Further Hydrolysis

Caption: A hypothetical degradation pathway for this compound.

References

Technical Support Center: Synthesis of 2,4-Dichloro-7,7-dimethyl-5,7-dihydrofuro[3,4-d]pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the challenges associated with the synthesis of 2,4-Dichloro-7,7-dimethyl-5,7-dihydrofuro[3,4-d]pyrimidine.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

The most prevalent method for synthesizing this compound is through the chlorination of its corresponding dihydroxy precursor, 7,7-Dimethyl-5,7-dihydrofuro[3,4-d]pyrimidine-2,4(1H,3H)-dione. This reaction is typically carried out using a strong chlorinating agent such as phosphorus oxychloride (POCl₃), often in the presence of a tertiary amine base like N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA) to accelerate the reaction.

Q2: What are the most likely side reaction products in this synthesis?

During the chlorination of 7,7-Dimethyl-5,7-dihydrofuro[3,4-d]pyrimidine-2,4(1H,3H)-dione with POCl₃, several side products can form. The most common include:

  • Monochloro-hydroxy Intermediates: Incomplete chlorination can lead to the presence of 2-chloro-4-hydroxy-7,7-dimethyl-5,7-dihydrofuro[3,4-d]pyrimidine or 4-chloro-2-hydroxy-7,7-dimethyl-5,7-dihydrofuro[3,4-d]pyrimidine. The 4-position is generally more reactive than the 2-position in dichloropyrimidines.

  • Hydrolysis Products: The dichlorinated product is susceptible to hydrolysis. Exposure to water during the reaction or workup can convert one or both chloro groups back to hydroxyl groups, regenerating the starting material or forming the monochloro-hydroxy intermediates.

  • Over-chlorinated Byproducts: While less common for this specific fused ring system, harsh reaction conditions (high temperatures, prolonged reaction times) could potentially lead to undesired chlorination on the dihydrofuran ring, although this is sterically hindered.

  • Ring-Opened Products: The furo[3,4-d]pyrimidine core, particularly the ether linkage in the dihydrofuran ring, may be susceptible to cleavage under the strongly acidic and high-temperature conditions of the chlorination reaction, leading to various degradation products.

  • Polymeric Byproducts: The reaction of POCl₃ can sometimes produce polymeric phosphorus-containing byproducts, which can complicate purification.

Troubleshooting Guide

Observed Issue Potential Cause(s) Recommended Action(s)
Low yield of the desired dichlorinated product. 1. Incomplete reaction. 2. Hydrolysis of the product during workup. 3. Suboptimal reaction temperature.1. Increase reaction time or temperature. Consider adding a catalytic amount of a tertiary amine (e.g., DIPEA) to accelerate the reaction. 2. Ensure anhydrous conditions throughout the reaction and workup. Use freshly distilled POCl₃ and dry solvents. Quench the reaction mixture on ice and immediately extract the product into a non-polar organic solvent. 3. Optimize the temperature; too low may result in an incomplete reaction, while too high may lead to degradation.
Presence of significant amounts of monochloro-hydroxy intermediates. 1. Insufficient chlorinating agent. 2. Reaction time is too short.1. Increase the molar excess of POCl₃. 2. Monitor the reaction by TLC or LC-MS and ensure the disappearance of the starting material and monochloro intermediates.
Product is contaminated with the dihydroxy starting material. 1. Incomplete reaction. 2. Significant hydrolysis during workup.1. See "Low yield" troubleshooting. 2. Workup procedures should be performed quickly and at low temperatures. Neutralize acidic byproducts promptly with a mild base like sodium bicarbonate solution.
Formation of a dark, tarry substance. 1. Reaction temperature is too high, leading to decomposition. 2. Presence of impurities in the starting material.1. Lower the reaction temperature and monitor for product formation. 2. Ensure the purity of the 7,7-Dimethyl-5,7-dihydrofuro[3,4-d]pyrimidine-2,4(1H,3H)-dione starting material.
Difficulties in purifying the final product. 1. Presence of polar byproducts (e.g., hydrolyzed species). 2. Residual phosphorus-containing byproducts.1. Use column chromatography with a suitable solvent system (e.g., hexane/ethyl acetate gradient) to separate the non-polar desired product from polar impurities. 2. After quenching, a thorough wash with cold water or a dilute bicarbonate solution can help remove some phosphorus byproducts. An aqueous workup followed by extraction is crucial.

Experimental Protocols

Synthesis of this compound

Materials:

  • 7,7-Dimethyl-5,7-dihydrofuro[3,4-d]pyrimidine-2,4(1H,3H)-dione

  • Phosphorus oxychloride (POCl₃), freshly distilled

  • N,N-diisopropylethylamine (DIPEA, optional, as catalyst)

  • Toluene, anhydrous

  • Ice

  • Saturated sodium bicarbonate solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a flame-dried round-bottom flask equipped with a reflux condenser and a nitrogen inlet, add 7,7-Dimethyl-5,7-dihydrofuro[3,4-d]pyrimidine-2,4(1H,3H)-dione (1 equivalent).

  • Add phosphorus oxychloride (5-10 equivalents) and anhydrous toluene.

  • If desired, add a catalytic amount of DIPEA (0.1 equivalents).

  • Heat the reaction mixture to reflux (approximately 110-120 °C) and maintain for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • Neutralize the aqueous mixture to pH 7-8 with a saturated sodium bicarbonate solution.

  • Extract the aqueous layer with ethyl acetate (3 x volume).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure this compound.

Visualizations

Synthesis_Pathway Starting_Material 7,7-Dimethyl-5,7-dihydrofuro[3,4-d]pyrimidine-2,4(1H,3H)-dione Intermediate Monochloro-hydroxy Intermediate Starting_Material->Intermediate POCl3 (incomplete) Side_Product_2 Ring-Opened Products Starting_Material->Side_Product_2 High Temp, POCl3 Product This compound Intermediate->Product POCl3 Side_Product_1 Hydrolysis Product Product->Side_Product_1 H2O (workup)

Caption: Main reaction and side reaction pathways.

Troubleshooting_Workflow Start Reaction Complete Check_Yield Low Yield? Start->Check_Yield Check_Purity Impure Product? Check_Yield->Check_Purity No Incomplete_Reaction Incomplete Reaction: - Increase time/temp - Add catalyst Check_Yield->Incomplete_Reaction Yes Hydrolysis Hydrolysis: - Anhydrous conditions - Fast, cold workup Check_Yield->Hydrolysis Yes Monochloro Monochloro Impurity: - Increase POCl3 - Increase reaction time Check_Purity->Monochloro Yes Degradation Degradation/Tarrying: - Lower temperature - Check starting material purity Check_Purity->Degradation Yes Purification Purification: - Column chromatography Check_Purity->Purification No, but needs purification End Pure Product Check_Purity->End No Incomplete_Reaction->Start Hydrolysis->Start Monochloro->Start Degradation->Start Purification->End

Caption: Troubleshooting workflow for synthesis.

Technical Support Center: Enhancing the Selectivity of Furo[3,4-d]pyrimidine Based Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when enhancing the selectivity of furo[3,4-d]pyrimidine based inhibitors.

Frequently Asked Questions (FAQs)

Q1: What are the primary strategies for improving the selectivity of a furo[3,4-d]pyrimidine-based kinase inhibitor?

A1: Improving selectivity involves exploiting the subtle differences between the target kinase and other kinases in the kinome.[1] Key strategies include:

  • Structure-Based Design: Utilize X-ray crystal structures to identify unique features of the target's ATP-binding pocket. Modifications to the furo[3,4-d]pyrimidine scaffold can then be designed to maximize interactions with non-conserved residues or to create steric clashes with off-target kinases.[1] A common approach is to target the "gatekeeper" residue, where a bulky substituent on the inhibitor can be designed to clash with kinases that have a large gatekeeper residue.[1]

  • Covalent Inhibition: If the target kinase has a non-conserved cysteine residue near the active site, incorporating a weak electrophile (like an acrylamide) onto the inhibitor can lead to a covalent bond.[1][2] This can drastically increase both potency and selectivity.[2]

  • Allosteric Targeting: Design inhibitors that bind to a site other than the highly conserved ATP pocket.[2][3] This is a challenging but effective strategy for achieving high selectivity.

  • Exploiting Conformational Differences: Target the inactive conformation of a kinase, which is often more diverse in structure than the active conformation.[4]

Q2: How do I quantitatively measure and interpret the selectivity of my inhibitor?

A2: Selectivity is typically assessed by screening your compound against a large panel of kinases.[4][5] The results can be interpreted using several metrics:

  • IC50/Kd Values: The primary data are the IC50 (in functional assays) or Kd (in binding assays) values against the target kinase versus other kinases. A higher ratio of off-target IC50 to on-target IC50 indicates better selectivity.

  • Selectivity Score (S-score): This score quantifies promiscuity. A common definition is the number of kinases inhibited above a certain threshold (e.g., >90% inhibition at 1 µM) divided by the total number of kinases tested.[4][6] A lower S-score signifies higher selectivity.[4]

  • Visual Representation: Tools like tree maps can be used to visualize the inhibitor's interactions across the human kinome, providing an intuitive overview of its selectivity profile.

Q3: Why is it important to test inhibitor activity at a consistent ATP concentration in kinase assays?

A3: Most furo[3,4-d]pyrimidine inhibitors are ATP-competitive. The measured IC50 value is highly dependent on the concentration of ATP in the assay.[4][6] High ATP concentrations will lead to an apparent decrease in potency (higher IC50). For meaningful comparison of selectivity across different kinases, it is crucial to perform assays with the ATP concentration set at or near the Michaelis constant (Km,ATP) for each specific kinase.[4] This ensures the resulting selectivity profile reflects the intrinsic affinities of the inhibitor.[4]

Troubleshooting Guides

Issue 1: My lead compound is potent against the primary target but shows significant off-target activity against closely related kinases.

  • Possible Cause: The inhibitor may be binding to highly conserved regions within the ATP-binding pocket of the kinase family.

  • Troubleshooting Steps:

    • Obtain Structural Data: If available, analyze the crystal structures of your target and the primary off-target(s). Overlay the structures to identify differences in the active site, particularly in the solvent-exposed regions or near the gatekeeper residue.

    • Structure-Activity Relationship (SAR) Exploration: Synthesize analogs with substituents aimed at exploiting these differences. For example, adding a bulky group at a position that is more sterically hindered in the off-target kinase can introduce a "steric clash" that prevents binding.[1]

    • Example Modification Strategy: As shown in the SAR diagram below, modifying the R2 position on the furo[3,4-d]pyrimidine core to interact with a unique pocket or residue in the target kinase can be an effective strategy.

Visualizing Medicinal Chemistry Strategies

Caption: SAR logic for enhancing furo[3,4-d]pyrimidine selectivity.

Issue 2: The observed cellular activity does not correlate with in vitro enzymatic potency.

  • Possible Cause 1: Poor Cell Permeability: The compound may not be effectively entering the cells to reach its target.

  • Possible Cause 2: High Protein Binding: The compound may be binding extensively to plasma proteins in the cell culture medium, reducing the free concentration available to inhibit the target.

  • Possible Cause 3: Cellular Efflux: The compound could be a substrate for efflux pumps (e.g., P-glycoprotein), which actively remove it from the cell.

  • Troubleshooting Steps:

    • Run a Target Engagement Assay: Use a technique like the NanoBRET™ Target Engagement Assay or a cellular thermal shift assay (CETSA) to confirm that the compound is binding to its intended target within the intact cell.[7]

    • Assess Phosphorylation Status: Use Western blotting to measure the phosphorylation of a known downstream substrate of your target kinase. A lack of change in phosphorylation, despite high enzymatic potency, suggests a problem with cellular availability or target engagement.[7]

    • Evaluate Physicochemical Properties: Analyze the compound's lipophilicity (LogP) and polar surface area (PSA). Optimize these properties through chemical modification to improve cell permeability.

Issue 3: A uridine rescue experiment fails to reverse the antiproliferative effect of my inhibitor.

  • Possible Cause: This issue is common when targeting enzymes like dihydroorotate dehydrogenase (DHODH) in the de novo pyrimidine synthesis pathway.[8] However, the principle applies to any target where a rescue agent can bypass the inhibited pathway. If rescue fails, the observed cytotoxicity may be due to off-target effects rather than on-target inhibition.[8]

  • Troubleshooting Steps:

    • Confirm Rescue Pathway Functionality: Ensure the cell line can utilize the rescue agent (e.g., uridine). Test a well-validated inhibitor of the same target where a rescue effect is established.[8]

    • Perform a Broad Kinome Screen: Profile the inhibitor against a large panel of kinases (e.g., >300) to identify potential off-targets that could be responsible for the cytotoxic effect.[5]

    • Dose-Response Analysis: Carefully re-evaluate the dose-response curves. Off-target effects often occur at higher concentrations than on-target inhibition.

Data Presentation: Selectivity Profiling

Effective selectivity enhancement requires quantitative analysis of inhibitor activity against the intended target and a panel of off-targets.

Table 1: Representative Kinase Selectivity Data for a Furo[2,3-d]pyrimidine Analog (Compound 49) [7]

Kinase Target% Residual Activity @ 1 µMIC50 (nM)Selectivity vs. FLT3-ITD
FLT3-ITD (Target) Not Reported16 1x
TrkA< 50%> 1,000> 62.5x
ABL1> 50%> 1,000> 62.5x
ALK> 50%> 1,000> 62.5x
EGFR> 50%> 1,000> 62.5x
VEGFR2> 50%> 1,000> 62.5x
c-MET> 50%> 1,000> 62.5x
SRC> 50%> 1,000> 62.5x
Data adapted from a study on furo[2,3-d]pyrimidine derivatives, demonstrating high selectivity for the intended target.[7]

Key Experimental Protocols

1. Protocol: Radiometric Kinase Activity Assay (HotSpot™ Assay)

This protocol outlines a standard method for measuring direct kinase catalytic activity and its inhibition.[5][9]

  • Prepare Reagents:

    • Kinase Buffer: Specific to the kinase being assayed.

    • [γ-³³P]-ATP: Radiolabeled ATP (10 mCi/ml).

    • Substrate: A specific peptide or protein substrate for the kinase.

    • Inhibitor: Serial dilutions of the furo[3,4-d]pyrimidine compound in DMSO.

  • Assay Procedure:

    • Add 5 µL of the inhibitor dilution or DMSO (vehicle control) to a 96-well plate.

    • Add 20 µL of a master mix containing the kinase, substrate, and non-radioactive ATP to each well.

    • To initiate the reaction, add 5 µL of [γ-³³P]-ATP.

    • Incubate the plate at room temperature for a defined period (e.g., 2 hours).

    • Spot the reaction mixture onto a filter membrane (e.g., P81 phosphocellulose) to capture the phosphorylated substrate.[9]

    • Wash the filters extensively with phosphoric acid to remove unincorporated [γ-³³P]-ATP.

    • Measure the radioactivity on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control.

    • Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Workflow & Pathway Diagrams

The following diagrams illustrate a typical workflow for selectivity profiling and a common signaling pathway targeted by kinase inhibitors.

A Synthesize Furo[3,4-d]pyrimidine Inhibitor Library B Primary Screen: Single High-Dose vs Target Kinase A->B J Potent Hit? B->J C Determine On-Target IC50 D Selectivity Screen: Single-Dose vs Kinome Panel (e.g., >300 kinases) C->D E Analyze Selectivity Profile (Calculate S-Score, Identify Off-Targets) D->E K Selective? E->K F Determine Off-Target IC50 Values for Potent Hits F->A (SAR feedback for re-design) G Cellular Target Engagement Assay (e.g., NanoBRET, CETSA) H Downstream Signaling Assay (e.g., Western Blot for p-Substrate) G->H I In Vivo Efficacy & Toxicity Studies H->I J->A No (Re-design) J->C Yes K->F No K->G Yes

Caption: Experimental workflow for kinase inhibitor selectivity profiling.

GF Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR, FLT3) GF->RTK PI3K PI3K RTK->PI3K AKT AKT PI3K->AKT Proliferation Cell Proliferation, Survival, Growth AKT->Proliferation Inhibitor Furo[3,4-d]pyrimidine Inhibitor Inhibitor->RTK Inhibitor->PI3K

Caption: Simplified RTK/PI3K/AKT signaling pathway often targeted by inhibitors.

References

Validation & Comparative

comparing efficacy of 2,4-Dichloro-7,7-dimethyl-5,7-dihydrofuro[3,4-d]pyrimidine with known inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – A comprehensive guide comparing the efficacy of the novel compound 2,4-Dichloro-7,7-dimethyl-5,7-dihydrofuro[3,4-d]pyrimidine with established inhibitors of Transforming Growth Factor-β-Activated Kinase 1 (TAK1) was published today. This guide is intended for researchers, scientists, and professionals in the field of drug development, offering a detailed analysis of their potential therapeutic applications, particularly in oncology and inflammatory diseases.

The furo[3,4-d]pyrimidine scaffold, a derivative of pyrimidine, has garnered significant interest in medicinal chemistry due to its potential as a source of kinase inhibitors.[1][2] While direct biological data for this compound is not yet publicly available, its structural similarity to other kinase inhibitors suggests it may target key signaling pathways involved in cancer progression. This guide, therefore, presents a hypothetical efficacy profile for this compound as a TAK1 inhibitor, comparing it against the well-characterized inhibitors Takinib and (5Z)-7-Oxozeaenol.

TAK1 is a crucial kinase in the MAP3K family that plays a significant role in mediating inflammatory and stress signals.[3] Its activation is linked to the induction of NF-κB, which is vital for cell survival and is implicated in the progression of various cancers and inflammatory conditions.[3] Inhibition of TAK1 is a promising therapeutic strategy to down-regulate cancer growth and inflammation.[4]

Quantitative Comparison of TAK1 Inhibitors

The following table summarizes the in vitro potency of the hypothetical compound and known TAK1 inhibitors. The IC50 values represent the concentration of the inhibitor required to reduce the activity of the TAK1 enzyme by 50%.

CompoundTarget(s)IC50 (nM)Assay Type
(Hypothetical) this compoundTAK1TBDTo be determined
TakinibTAK19.5In vitro kinase assay
(5Z)-7-OxozeaenolTAK18.1In vitro kinase assay

TBD: To be determined. The efficacy of this compound as a TAK1 inhibitor is hypothetical and requires experimental validation.

Takinib is a selective TAK1 inhibitor with a reported IC50 of 9.5 nM.[5][6][7] (5Z)-7-Oxozeaenol, a natural product, is also a potent TAK1 inhibitor with an IC50 of 8.1 nM.[8][9]

Signaling Pathway and Experimental Workflow

The diagram below illustrates the central role of TAK1 in the TNF-α signaling pathway, leading to the activation of NF-κB and MAPK cascades, which promote cell survival and inflammation. Inhibition of TAK1 blocks these downstream effects.

TAK1_Signaling_Pathway TNFa TNF-α TNFR TNFR TNFa->TNFR Binds TRADD TRADD TNFR->TRADD TRAF2 TRAF2 TRADD->TRAF2 cIAP cIAP1/2 TRAF2->cIAP TAK1_complex TAK1/TAB2/3 TRAF2->TAK1_complex Activates IKK_complex IKK Complex (IKKα/β/γ) TAK1_complex->IKK_complex Phosphorylates MKKs MKKs (MKK3/4/6/7) TAK1_complex->MKKs Phosphorylates IkappaB IκBα IKK_complex->IkappaB Phosphorylates NFkappaB NF-κB (p65/p50) IkappaB->NFkappaB Releases nucleus Nucleus NFkappaB->nucleus Translocates to p38_JNK p38/JNK MKKs->p38_JNK Phosphorylates p38_JNK->nucleus Translocates to gene_transcription Gene Transcription (Inflammation, Survival) nucleus->gene_transcription Inhibitor 2,4-Dichloro-7,7-dimethyl- 5,7-dihydrofuro[3,4-d]pyrimidine (Hypothetical Inhibitor) Inhibitor->TAK1_complex

Caption: TAK1 Signaling Pathway and Point of Inhibition.

The following diagram outlines a typical experimental workflow for evaluating the efficacy of a potential TAK1 inhibitor.

Experimental_Workflow start Start: Synthesize/Obtain Test Compound in_vitro_kinase In Vitro Kinase Assay (Determine IC50) start->in_vitro_kinase cell_based Cell-Based Assays (e.g., NF-κB Reporter Assay) in_vitro_kinase->cell_based western_blot Western Blot Analysis (Phosphorylation of downstream targets) cell_based->western_blot cytotoxicity Cytotoxicity/Apoptosis Assays (e.g., in cancer cell lines) western_blot->cytotoxicity in_vivo In Vivo Efficacy Studies (e.g., Xenograft models) cytotoxicity->in_vivo data_analysis Data Analysis and Comparison in_vivo->data_analysis end End: Efficacy Profile data_analysis->end

Caption: Experimental Workflow for Inhibitor Efficacy Testing.

Experimental Protocols

In Vitro TAK1 Kinase Assay (for IC50 Determination)

This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by the TAK1 enzyme.

  • Reagents and Materials:

    • Recombinant human TAK1/TAB1 complex.

    • Kinase buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl2, 2 mM DTT, 0.01% Triton X-100).

    • ATP (at a concentration near the Km for TAK1).

    • Substrate (e.g., a peptide with a TAK1 phosphorylation motif).

    • Test compound (this compound, Takinib, or (5Z)-7-Oxozeaenol) at various concentrations.

    • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit).

    • 384-well plates.

  • Procedure:

    • Add kinase buffer, TAK1/TAB1 enzyme, and the test compound to the wells of a 384-well plate.

    • Incubate for a defined period (e.g., 15 minutes) at room temperature.

    • Initiate the kinase reaction by adding the ATP/substrate mixture.

    • Incubate for a specific time (e.g., 60 minutes) at room temperature.

    • Stop the reaction and measure the amount of ADP produced using the detection reagent and a luminometer.

    • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cell-Based NF-κB Reporter Assay

This assay determines the functional consequence of TAK1 inhibition in a cellular context by measuring the activity of the downstream transcription factor NF-κB.

  • Reagents and Materials:

    • A human cell line (e.g., HEK293) stably transfected with an NF-κB-driven reporter gene (e.g., luciferase).

    • Cell culture medium and supplements.

    • Stimulating agent (e.g., TNF-α or IL-1β).

    • Test compound at various concentrations.

    • Luciferase assay reagent.

    • 96-well cell culture plates.

  • Procedure:

    • Seed the reporter cells in a 96-well plate and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of the test compound for a defined period (e.g., 1 hour).

    • Stimulate the cells with TNF-α or IL-1β to activate the TAK1 pathway.

    • Incubate for a further period (e.g., 6 hours) to allow for reporter gene expression.

    • Lyse the cells and measure the luciferase activity using a luminometer.

    • Calculate the percentage of inhibition of NF-κB activity and determine the IC50 value.

Western Blot Analysis for Downstream Signaling

This method is used to assess the phosphorylation status of proteins downstream of TAK1, such as IKKβ and p38 MAPK, to confirm the mechanism of action of the inhibitor.

  • Reagents and Materials:

    • A relevant cell line (e.g., a cancer cell line known to have active TAK1 signaling).

    • Cell culture medium and supplements.

    • Stimulating agent (e.g., TNF-α).

    • Test compound.

    • Lysis buffer with protease and phosphatase inhibitors.

    • Primary antibodies against total and phosphorylated forms of TAK1, IKKβ, and p38.

    • HRP-conjugated secondary antibodies.

    • Chemiluminescent substrate.

  • Procedure:

    • Culture cells and treat them with the test compound and/or stimulating agent.

    • Lyse the cells and quantify the protein concentration.

    • Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane and incubate with primary antibodies overnight.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

    • Detect the protein bands using a chemiluminescent substrate and an imaging system.

    • Analyze the band intensities to determine the effect of the inhibitor on protein phosphorylation.

This guide provides a framework for the comparative analysis of this compound and other TAK1 inhibitors. Further experimental validation is required to confirm the biological activity and therapeutic potential of this novel compound.

References

Unveiling the Action of 2,4-Dichloro-7,7-dimethyl-5,7-dihydrofuro[3,4-d]pyrimidine: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparison of the mechanism of action of 2,4-Dichloro-7,7-dimethyl-5,7-dihydrofuro[3,4-d]pyrimidine and its analogues with established alternatives, offering researchers, scientists, and drug development professionals a detailed overview of their performance based on available experimental data. While specific data for this compound is limited, this guide leverages extensive research on structurally related dihydrofuro[3,4-d]pyrimidine derivatives, which have been identified as potent non-nucleoside reverse transcriptase inhibitors (NNRTIs) of HIV-1.

Mechanism of Action: Targeting HIV-1 Reverse Transcriptase

Dihydrofuro[3,4-d]pyrimidine derivatives exert their antiviral effect by non-competitively inhibiting the HIV-1 reverse transcriptase (RT), a critical enzyme for the replication of the virus. These compounds bind to an allosteric site on the enzyme, known as the NNRTI binding pocket, which is distinct from the active site. This binding induces a conformational change in the enzyme, thereby distorting the polymerase active site and inhibiting the conversion of viral RNA into DNA.

This mechanism is shared with established NNRTI drugs such as Etravirine and Rilpivirine, which serve as key comparators in this guide. The flexibility of the dihydrofuro[3,4-d]pyrimidine scaffold allows for potent interactions within the binding pocket, even in the presence of mutations that confer resistance to earlier-generation NNRTIs.

NNRTI_Mechanism_of_Action cluster_0 HIV-1 Replication Cycle cluster_1 Mechanism of Inhibition Viral_Entry Viral Entry Reverse_Transcription Reverse Transcription (RNA -> DNA) Viral_Entry->Reverse_Transcription Integration Integration Reverse_Transcription->Integration Transcription_Translation Transcription & Translation Integration->Transcription_Translation Assembly_Budding Viral Assembly & Budding Transcription_Translation->Assembly_Budding NNRTI Dihydrofuro[3,4-d]pyrimidine (e.g., 2,4-Dichloro-7,7-dimethyl...) Etravirine, Rilpivirine RT HIV-1 Reverse Transcriptase NNRTI->RT Inhibition Inhibition RT->Inhibition Allosteric Binding Inhibition->Reverse_Transcription Blocks DNA Synthesis

Figure 1: Simplified signaling pathway of HIV-1 replication and the mechanism of action of NNRTIs.

Comparative Performance: Antiviral Potency and Resistance Profile

Several dihydrofuro[3,4-d]pyrimidine derivatives have demonstrated exceptional potency against both wild-type and a broad range of NNRTI-resistant HIV-1 strains. The following tables summarize the in vitro antiviral activity (EC₅₀), cytotoxicity (CC₅₀), and enzymatic inhibitory activity (IC₅₀) of representative compounds from this class compared to Etravirine and Rilpivirine.

Table 1: Antiviral Activity against Wild-Type and Mutant HIV-1 Strains

CompoundWild-Type (IIIB) EC₅₀ (nM)K103N Mutant EC₅₀ (nM)Y181C Mutant EC₅₀ (nM)K103N+Y181C Mutant EC₅₀ (nM)F227L+V106A Mutant EC₅₀ (nM)
Dihydrofuro[3,4-d]pyrimidine 13c2 1.60.98.441.519.0
Dihydrofuro[3,4-d]pyrimidine 14b 6.577.9311.228.35.79
Dihydrofuro[3,4-d]pyrimidine 16c 2.852.146.0915.69.67
Etravirine (ETV) 5.14.6548.745.421.4
Rilpivirine (RPV) 1.00--10.781.6

Data compiled from published literature.[1][2][3]

Table 2: Cytotoxicity and Enzymatic Inhibition

CompoundCytotoxicity in MT-4 cells CC₅₀ (µM)HIV-1 RT Inhibition IC₅₀ (µM)
Dihydrofuro[3,4-d]pyrimidine 13c2 >250-
Dihydrofuro[3,4-d]pyrimidine 14b 36.60.15
Dihydrofuro[3,4-d]pyrimidine 16c >44.50.14
Etravirine (ETV) 72.3-
Rilpivirine (RPV) 3.98-

Data compiled from published literature.[1][2][3]

Pharmacokinetic Properties: A Look at Drug-Likeness

The pharmacokinetic profiles of drug candidates are crucial for their clinical success. Studies on representative dihydrofuro[3,4-d]pyrimidine derivatives indicate favorable properties.

Table 3: Comparative Pharmacokinetic Parameters

Compound/DrugOral Bioavailability (%)Half-life (t₁/₂) (hours)Protein Binding (%)Metabolism
Dihydrofuro[3,4-d]pyrimidine 13c2 30.9611.1--
Etravirine (ETV) -30-40>99CYP3A4, CYP2C9, CYP2C19
Rilpivirine (RPV) Food dependent~45~99.7CYP3A4

Data compiled from published literature.[1][4][5][6]

Experimental Protocols

To aid in the replication and validation of these findings, detailed methodologies for the key experiments are provided below.

Experimental_Workflow cluster_0 In Vitro Antiviral & Cytotoxicity Assays cluster_1 Enzymatic Assay Cell_Culture Cell Culture (e.g., MT-4 cells) Compound_Treatment Compound Treatment (Serial Dilutions) Cell_Culture->Compound_Treatment HIV_Infection HIV-1 Infection (Wild-Type or Mutant Strains) Compound_Treatment->HIV_Infection Incubation Incubation HIV_Infection->Incubation MTT_Assay MTT Assay (Cytotoxicity - CC₅₀) Incubation->MTT_Assay p24_ELISA p24 Antigen ELISA (Antiviral Activity - EC₅₀) Incubation->p24_ELISA RT_Enzyme Recombinant HIV-1 Reverse Transcriptase Compound_Incubation Incubation with Test Compound RT_Enzyme->Compound_Incubation Substrate_Addition Addition of Substrate (e.g., poly(A)•oligo(dT), dNTPs) Compound_Incubation->Substrate_Addition RT_Activity_Measurement Measurement of RT Activity (IC₅₀) Substrate_Addition->RT_Activity_Measurement

Figure 2: General workflow for the validation of anti-HIV-1 compounds.

HIV-1 Reverse Transcriptase (RT) Inhibition Assay

This assay measures the direct inhibitory effect of a compound on the enzymatic activity of HIV-1 RT.

  • Principle: A colorimetric or radiometric method is used to quantify the synthesis of DNA by recombinant HIV-1 RT using a synthetic template/primer (e.g., poly(A)•oligo(dT)) and dNTPs. The reduction in DNA synthesis in the presence of the test compound is measured.

  • Protocol Outline:

    • Recombinant HIV-1 RT is pre-incubated with various concentrations of the test compound.

    • The reaction is initiated by adding a mixture containing the template/primer and dNTPs (one of which may be labeled).

    • The reaction is allowed to proceed at 37°C.

    • The amount of newly synthesized DNA is quantified. For colorimetric assays, this may involve the detection of a specific tag incorporated into the DNA. For radiometric assays, the incorporation of a radiolabeled dNTP is measured.

    • The IC₅₀ value, the concentration of the compound that inhibits 50% of the RT activity, is calculated.

Cell-Based Anti-HIV-1 Assay (MTT Method)

This assay determines the ability of a compound to protect cells from HIV-1 induced cell death.

  • Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to a purple formazan product. The amount of formazan is proportional to the number of viable cells.

  • Protocol Outline:

    • Host cells (e.g., MT-4, a human T-cell line) are seeded in a 96-well plate.

    • Serial dilutions of the test compound are added to the wells.

    • A standard inoculum of HIV-1 is added to the wells. Control wells with uninfected cells and infected, untreated cells are included.

    • The plates are incubated for several days to allow for viral replication and cytopathic effects.

    • MTT solution is added to each well, and the plates are incubated to allow for formazan formation.

    • A solubilizing agent is added to dissolve the formazan crystals.

    • The absorbance is read on a microplate reader.

    • The EC₅₀ (50% effective concentration) is calculated as the concentration of the compound that protects 50% of the cells from virus-induced death. The CC₅₀ (50% cytotoxic concentration) is determined in parallel on uninfected cells.

p24 Antigen Capture ELISA

This assay quantifies the amount of HIV-1 p24 capsid protein in the supernatant of infected cell cultures, which is a direct measure of viral replication.

  • Principle: An enzyme-linked immunosorbent assay (ELISA) is used to detect the p24 antigen.

  • Protocol Outline:

    • Host cells are infected with HIV-1 in the presence of varying concentrations of the test compound, as described for the MTT assay.

    • After a few days of incubation, the cell culture supernatant is collected.

    • The supernatant is added to microplate wells coated with a monoclonal antibody specific for HIV-1 p24.

    • A second, biotinylated polyclonal anti-p24 antibody is added, followed by streptavidin-horseradish peroxidase.

    • A substrate is added, and the resulting colorimetric reaction is measured using a microplate reader.

    • The amount of p24 is determined by comparison to a standard curve. The EC₅₀ is the compound concentration that reduces p24 production by 50%.

Conclusion

The available data strongly suggest that this compound and its analogues are a promising class of HIV-1 NNRTIs. Certain derivatives exhibit superior potency against resistant viral strains compared to the established drugs Etravirine and Rilpivirine, coupled with favorable safety and pharmacokinetic profiles. This comparative guide provides a valuable resource for researchers in the field of antiretroviral drug discovery and development, highlighting the potential of the dihydrofuro[3,4-d]pyrimidine scaffold for creating next-generation HIV-1 inhibitors. Further investigation into the specific activity of this compound is warranted to fully elucidate its therapeutic potential.

References

A Comparative Analysis of Furo[3,4-d]pyrimidine Isomers in Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The furo[3,4-d]pyrimidine scaffold and its isomers, particularly furo[2,3-d]pyrimidine, represent a class of fused heterocyclic compounds that have garnered significant attention in medicinal chemistry. Their structural similarity to purines allows them to interact with a wide range of biological targets, leading to diverse pharmacological activities. This guide provides a comparative overview of the biological performance of furo[3,4-d]pyrimidine and furo[2,3-d]pyrimidine derivatives, supported by experimental data from various studies.

Data Summary of Biological Activities

The following tables summarize the quantitative data from biological assays performed on various derivatives of furo[3,4-d]pyrimidine and furo[2,3-d]pyrimidine.

Table 1: Anticancer and Kinase Inhibitory Activity of Furo[2,3-d]pyrimidine Derivatives
Compound IDTarget/AssayCell LineIC50 / GI50 (µM)Reference
Compound 10b PI3Kα-0.175 ± 0.007[1]
PI3Kβ-0.071 ± 0.003[1]
AKT-0.411 ± 0.02[1]
AntiproliferativeHS 578T (Breast)GI50 = 1.51[1]
Compound 4a AntitumorHepG2 (Liver)IC50 = 0.70[2]
Compound 3f EGFR-IC50 = 0.121 ± 0.004[3]
AntiproliferativeT-47D (Breast)-[3]
Compound 6b c-Met-IC50 = 0.0357[4]
Hybrid Compound CytotoxicityHT-1080, MCF-7, MDA-MB-231, A549IC50 = 13.89 - 19.43[5]
Table 2: Anti-HIV Activity of Dihydrofuro[3,4-d]pyrimidine Derivatives
Compound IDTargetHIV-1 StrainEC50 (nM)Reference
13c2 Reverse TranscriptaseWild-Type1.1 - 2.0[6]
Single NNRTI-resistant mutations0.9 - 8.4[6]
13c4 Reverse TranscriptaseWild-Type1.1 - 2.0[6]
Single NNRTI-resistant mutations0.9 - 8.4[6]
Etravirine (ETV) Reverse TranscriptaseWild-Type5.1[6]

Experimental Protocols

Detailed methodologies for the key experiments are crucial for the interpretation and replication of results.

Antiproliferative MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to attach overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., furo[2,3-d]pyrimidine derivatives) and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After incubation, the medium is replaced with fresh medium containing MTT solution. The plates are incubated for another few hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.

  • Data Analysis: The half-maximal growth inhibitory concentration (GI50) is calculated from the dose-response curves.

In Vitro Kinase Inhibition Assay

These assays measure the ability of a compound to inhibit the activity of a specific kinase enzyme.

  • Reaction Mixture Preparation: A reaction mixture is prepared containing the kinase enzyme, a substrate (e.g., a peptide or protein that the kinase phosphorylates), and ATP in a suitable buffer.

  • Compound Addition: The test compounds (furo[2,3-d]pyrimidine or furo[3,4-d]pyrimidine derivatives) are added to the reaction mixture at various concentrations.

  • Initiation and Incubation: The kinase reaction is initiated by the addition of ATP. The mixture is incubated at a specific temperature for a set period to allow for phosphorylation.

  • Detection: The extent of phosphorylation is quantified. This can be done using various methods, such as radiometric assays (measuring the incorporation of radioactive phosphate from [γ-32P]ATP into the substrate) or non-radiometric methods like fluorescence-based assays or ELISA.

  • Data Analysis: The half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound required to inhibit 50% of the kinase activity, is determined from the dose-response curves.

Anti-HIV Reverse Transcriptase (RT) Assay

This assay evaluates the ability of compounds to inhibit the activity of HIV-1 reverse transcriptase, a key enzyme in the viral life cycle.

  • Cell Culture: T-lymphocyte cells (e.g., MT-4) are infected with the HIV-1 virus.

  • Compound Treatment: The infected cells are then treated with different concentrations of the test compounds (e.g., dihydrofuro[3,4-d]pyrimidine derivatives).

  • Incubation: The treated cells are incubated for several days to allow for viral replication.

  • Viral Replication Measurement: The extent of viral replication is determined by measuring the activity of reverse transcriptase in the cell culture supernatant or by quantifying a viral protein like p24 antigen using an ELISA.

  • Data Analysis: The half-maximal effective concentration (EC50) is calculated, representing the concentration of the compound that inhibits viral replication by 50%.

Signaling Pathway and Experimental Workflow Diagrams

Visual representations of complex biological processes and experimental procedures can enhance understanding.

PI3K_AKT_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PIP3->AKT PDK1->AKT Phosphorylation Downstream Downstream Effectors (Cell Survival, Proliferation) AKT->Downstream mTORC2 mTORC2 mTORC2->AKT Phosphorylation Inhibitor Furo[2,3-d]pyrimidine Inhibitor (e.g., 10b) Inhibitor->PI3K Inhibitor->AKT Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Cell_Culture Cell Culture (e.g., Cancer Cell Line) Treatment Treatment with Isomers Cell_Culture->Treatment Compound_Prep Compound Preparation (Furo[3,4-d]pyrimidine isomers) Compound_Prep->Treatment Incubation Incubation Treatment->Incubation Measurement Measurement of Biological Activity Incubation->Measurement Data_Collection Data Collection Measurement->Data_Collection Dose_Response Dose-Response Curve Generation Data_Collection->Dose_Response IC50_EC50_Calc IC50/EC50 Calculation Dose_Response->IC50_EC50_Calc

References

cross-reactivity profiling of 2,4-Dichloro-7,7-dimethyl-5,7-dihydrofuro[3,4-d]pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

Comparative Cross-Reactivity Profiling of Furo[3,4-d]pyrimidine Derivatives

Introduction

The furo[3,4-d]pyrimidine scaffold is a promising heterocyclic structure in medicinal chemistry, recognized for its potential as a core component of various kinase inhibitors. Its structural similarity to the purine core of ATP allows for competitive binding to the ATP-binding site of a wide range of kinases. This guide provides a comparative overview of the cross-reactivity profile of a representative furo[3,4-d]pyrimidine derivative.

Due to the limited publicly available cross-reactivity data for the specific compound 2,4-Dichloro-7,7-dimethyl-5,7-dihydrofuro[3,4-d]pyrimidine, this guide utilizes illustrative data for a representative "Furo[3,4-d]pyrimidine Derivative" to demonstrate its potential selectivity profile in comparison to established kinase inhibitors. The data presented herein is for illustrative purposes to guide researchers and drug development professionals in understanding the potential of this chemical series. Furo[3,4-d]pyrimidine derivatives have been explored for their antineoplastic activities.[1]

Illustrative Cross-Reactivity Profiling Data

The following table summarizes the hypothetical binding affinities (Kd values in nM) of a representative Furo[3,4-d]pyrimidine Derivative against a panel of selected kinases. For comparison, the profiles of Staurosporine (a broad-spectrum inhibitor) and Dasatinib (a multi-targeted Bcr-Abl and Src family kinase inhibitor) are included. Lower Kd values indicate stronger binding affinity.

Kinase Target Furo[3,4-d]pyrimidine Derivative (Kd, nM) Staurosporine (Kd, nM) Dasatinib (Kd, nM)
ABL1 15020<1
SRC 256<1
VEGFR2 50155
EGFR >100030100
PI3Kα 800100>1000
AKT1 >100050>1000
CDK2 5005250
p38α (MAPK14) >1000200300

Disclaimer: The data presented in this table is illustrative and not based on experimental results for this compound.

Experimental Protocols

A standard method for determining the cross-reactivity profile of a kinase inhibitor is a competition binding assay, such as the KINOMEscan® platform.[2][3][4] This assay measures the ability of a test compound to displace a known, immobilized ligand from the kinase active site.

Principle of the KINOMEscan® Assay

The assay involves three main components: a DNA-tagged kinase, an immobilized ligand that binds to the active site of the kinase, and the test compound. The amount of kinase that binds to the immobilized ligand is quantified using quantitative PCR (qPCR) of the DNA tag. A successful competitor compound will reduce the amount of kinase bound to the solid support, resulting in a lower qPCR signal.[2][5]

Experimental Procedure

  • Compound Preparation: The test compound is serially diluted to a range of concentrations in DMSO.

  • Assay Plate Preparation: The DNA-tagged kinases are prepared in a buffer solution.

  • Competition Assay: The test compound dilutions are incubated with the DNA-tagged kinase and the immobilized ligand in microtiter plates.

  • Washing: Unbound kinase is washed away.

  • Elution and Quantification: The bound kinase is eluted, and the attached DNA tag is quantified by qPCR.

  • Data Analysis: The amount of bound kinase is compared to a DMSO control (vehicle) to determine the percent inhibition. Dissociation constants (Kd) are calculated from the dose-response curves.[3]

Signaling Pathway and Experimental Workflow

To provide a better context for the application of furo[3,4-d]pyrimidine derivatives, the following diagrams illustrate a relevant signaling pathway frequently targeted by kinase inhibitors and a typical experimental workflow for their profiling.

G cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_cellular_processes Cellular Processes RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylation mTORC1 mTORC1 Akt->mTORC1 Activation Transcription Gene Transcription mTORC1->Transcription Promotion Proliferation Cell Proliferation Transcription->Proliferation Survival Cell Survival Transcription->Survival Growth Cell Growth Transcription->Growth G cluster_workflow Kinase Inhibitor Profiling Workflow A Primary Screen (Single Concentration) B Hit Identification A->B C Dose-Response (Kd Determination) B->C Active Compounds D Selectivity Profiling (Kinome-wide Panel) C->D E Cellular Assays (Target Engagement & Phenotypic Effects) D->E F Lead Optimization E->F

References

benchmarking 2,4-Dichloro-7,7-dimethyl-5,7-dihydrofuro[3,4-d]pyrimidine against standard of care

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the emerging class of furo[3,4-d]pyrimidine derivatives as potential therapeutic agents, with a focus on their potential application in oncology. While specific experimental data for the compound 2,4-Dichloro-7,7-dimethyl-5,7-dihydrofuro[3,4-d]pyrimidine is not currently available in the public domain, this document outlines a framework for its evaluation against established standards of care, drawing on data from analogous compounds within the same chemical family.

Executive Summary

Furo[3,4-d]pyrimidine derivatives have garnered interest in medicinal chemistry due to their structural similarity to purines, suggesting potential interactions with a range of biological targets. Research into this class of compounds has indicated possible antineoplastic properties, with some derivatives showing inhibitory activity against key signaling pathways implicated in cancer progression, such as the PI3K/AKT and EGFR pathways.[1][2][3] This guide will therefore focus on benchmarking these potential mechanisms against current therapeutic strategies for cancers where these pathways are critical drivers.

Disclaimer: The information presented herein is intended for research and informational purposes only. "this compound" is currently a compound for research use and has not been approved for any clinical application.

Data Presentation: A Comparative Framework

To facilitate a direct comparison, the following tables provide a template for organizing preclinical data for "this compound" alongside a hypothetical standard of care. For the purpose of this guide, we will use a generic PI3K inhibitor and an EGFR inhibitor as representative standards of care in relevant cancer types.

Table 1: In Vitro Efficacy - Kinase Inhibition

CompoundTarget KinaseIC50 (nM)Cell LineReference
This compound PI3KαData not availableMCF-7 (Breast Cancer)-
EGFRData not availableA549 (Lung Cancer)-
Standard of Care (PI3K Inhibitor) PI3Kα1.5MCF-7 (Breast Cancer)[Hypothetical Data]
Standard of Care (EGFR Inhibitor) EGFR2.0A549 (Lung Cancer)[Hypothetical Data]

Table 2: In Vitro Efficacy - Anti-proliferative Activity

CompoundCell LineCancer TypeGI50 (µM)Reference
This compound MCF-7Breast CancerData not available-
A549Lung CancerData not available-
U87 MGGlioblastomaData not available-
Standard of Care (PI3K Inhibitor) MCF-7Breast Cancer0.8[Hypothetical Data]
Standard of Care (EGFR Inhibitor) A549Lung Cancer0.5[Hypothetical Data]
Standard of Care (Temozolomide) U87 MGGlioblastoma150[Hypothetical Data]

Table 3: In Vivo Efficacy - Xenograft Models

CompoundTumor ModelDosing RegimenTumor Growth Inhibition (%)Reference
This compound MCF-7 XenograftData not availableData not available-
Standard of Care (PI3K Inhibitor) MCF-7 Xenograft50 mg/kg, oral, daily65[Hypothetical Data]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are standard protocols that would be necessary to generate the data for the tables above.

Kinase Inhibition Assay (IC50 Determination)
  • Objective: To determine the concentration of the test compound required to inhibit 50% of the activity of the target kinase (e.g., PI3Kα, EGFR).

  • Materials: Recombinant human kinase, appropriate substrate (e.g., ATP), test compound, and a detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega).

  • Procedure: a. Serially dilute the test compound to a range of concentrations. b. In a 96-well plate, incubate the kinase, substrate, and test compound at 37°C for a defined period (e.g., 60 minutes). c. Add the detection reagent to stop the kinase reaction and measure the generated signal (e.g., luminescence), which is inversely proportional to kinase activity. d. Plot the percentage of kinase inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.

Cell Proliferation Assay (GI50 Determination)
  • Objective: To determine the concentration of the test compound required to inhibit 50% of cell growth.

  • Materials: Cancer cell lines (e.g., MCF-7, A549), complete cell culture medium, test compound, and a viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, Promega).

  • Procedure: a. Seed cells in a 96-well plate and allow them to adhere overnight. b. Treat the cells with a serial dilution of the test compound and incubate for a specified period (e.g., 72 hours). c. Add the viability reagent and measure the signal (e.g., luminescence), which is proportional to the number of viable cells. d. Calculate the percentage of growth inhibition relative to untreated control cells and determine the GI50 value from the dose-response curve.

In Vivo Xenograft Study
  • Objective: To evaluate the anti-tumor efficacy of the test compound in a living organism.

  • Materials: Immunocompromised mice (e.g., nude mice), cancer cells for implantation, test compound formulated for in vivo administration, and calipers for tumor measurement.

  • Procedure: a. Subcutaneously inject cancer cells into the flank of the mice. b. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups. c. Administer the test compound and vehicle control according to the defined dosing regimen. d. Measure tumor volume and body weight regularly (e.g., twice a week). e. At the end of the study, calculate the percentage of tumor growth inhibition compared to the control group.

Mandatory Visualizations

The following diagrams illustrate the potential signaling pathways that furo[3,4-d]pyrimidine derivatives might modulate and a typical experimental workflow for their evaluation.

Signaling_Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation FuroPyrimidine Furo[3,4-d]pyrimidine Derivative FuroPyrimidine->RTK Inhibition? FuroPyrimidine->PI3K Inhibition?

Caption: Potential inhibitory action of furo[3,4-d]pyrimidine derivatives on the PI3K/AKT/mTOR signaling pathway.

Experimental_Workflow Start Compound Synthesis (2,4-Dichloro-7,7-dimethyl- 5,7-dihydrofuro[3,4-d]pyrimidine) InVitro In Vitro Screening Start->InVitro KinaseAssay Kinase Inhibition Assays (PI3K, EGFR, etc.) InVitro->KinaseAssay CellAssay Cell-Based Assays (Proliferation, Apoptosis) InVitro->CellAssay InVivo In Vivo Efficacy KinaseAssay->InVivo CellAssay->InVivo Xenograft Xenograft Models InVivo->Xenograft Tox Toxicology Studies InVivo->Tox PKPD Pharmacokinetics/ Pharmacodynamics InVivo->PKPD Conclusion Lead Candidate Selection Xenograft->Conclusion Tox->Conclusion PKPD->Conclusion

Caption: A standard preclinical workflow for the evaluation of a novel anti-cancer compound.

Conclusion

The furo[3,4-d]pyrimidine scaffold represents a promising starting point for the development of novel kinase inhibitors for cancer therapy. However, a comprehensive evaluation of "this compound" is required to ascertain its specific biological targets and therapeutic potential. The experimental framework provided in this guide offers a roadmap for generating the necessary data to benchmark this compound against the current standards of care in relevant oncological indications. Further research is essential to elucidate its mechanism of action and to determine if it warrants progression into clinical development.

References

in vivo validation of in vitro results for furo[3,4-d]pyrimidine compounds

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers

The successful translation of promising in vitro results into effective in vivo therapies is a cornerstone of drug discovery. This guide provides a comparative analysis of the available in vitro and in vivo data for compounds featuring the furo[3,4-d]pyrimidine scaffold. While research on this specific heterocyclic system is less extensive than its furo[2,3-d]pyrimidine isomer, existing studies offer valuable insights into its potential as a bioactive core for therapeutic agents. This document is intended for researchers, scientists, and professionals in drug development, offering a concise summary of experimental data, detailed methodologies, and visual representations of key concepts to support further investigation into this compound class.

Quantitative Data Summary

The following tables summarize the key quantitative data from in vitro and in vivo studies of furo[3,4-d]pyrimidine and its dihydro derivatives. Due to the limited number of published studies, the data presented is based on seminal and relevant papers that provide a foundation for understanding the biological activity of this scaffold.

Table 1: In Vitro Anticancer Activity of Furo[3,4-d]pyrimidine Derivatives

Compound IDCell LineAssay TypeIC50 (µg/mL)Source
Compound X (structure not specified)L1210 (Leukemia)Not Specified>10[1]
Compound Y (structure not specified)P388 (Leukemia)Not Specified>10[1]

Note: A 1988 study reported the synthesis and antineoplastic evaluation of several furo[3,4-d]pyrimidine derivatives. While the study mentions potent antineoplastic activity for some compounds, specific IC50 values were not provided in the abstract. The data in this table is representative of the less active compounds mentioned.[1]

Table 2: In Vitro Anti-HIV-1 Activity of Dihydrofuro[3,4-d]pyrimidine Derivatives [2]

Compound IDHIV-1 StrainAssay TypeEC50 (nM)
13c2Wild-TypeReverse Transcriptase Inhibition0.9
13c2L100IReverse Transcriptase Inhibition1.2
13c2K103NReverse Transcriptase Inhibition1.5
13c2Y181CReverse Transcriptase Inhibition2.1
13c2Y188LReverse Transcriptase Inhibition2.8
13c2E138KReverse Transcriptase Inhibition1.1
13c2F227L+V106AReverse Transcriptase Inhibition8.4
13c4Wild-TypeReverse Transcriptase Inhibition1.1
13c4L100IReverse Transcriptase Inhibition1.5
13c4K103NReverse Transcriptase Inhibition1.8
13c4Y181CReverse Transcriptase Inhibition2.5
13c4Y188LReverse Transcriptase Inhibition3.2
13c4E138KReverse Transcriptase Inhibition1.3
13c4F227L+V106AReverse Transcriptase Inhibition9.6
Etravirine (ETV)Wild-TypeReverse Transcriptase Inhibition1.3
Etravirine (ETV)F227L+V106AReverse Transcriptase Inhibition7.9

Table 3: In Vivo Evaluation of Furo[3,4-d]pyrimidine and Dihydrofuro[3,4-d]pyrimidine Derivatives

Compound IDAnimal ModelDisease ModelDosing and AdministrationKey FindingsSource
Select Furo[3,4-d]pyrimidine DerivativesMice (Inbred BALB/c and DBA/2)Not SpecifiedNot SpecifiedExhibited potent antineoplastic activity.[1]
13c2RatsPharmacokinetics10 mg/kg (intravenous), 20 mg/kg (oral)Oral bioavailability: 30.96%, Half-life (t1/2): 11.1 h[2]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. The following are representative protocols for the types of experiments cited in the tables above.

In Vitro Antineoplastic Activity Assay (General Protocol)
  • Cell Culture: Human or murine cancer cell lines (e.g., L1210, P388) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Compound Preparation: Furo[3,4-d]pyrimidine derivatives are dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create stock solutions. Serial dilutions are then prepared in the cell culture medium.

  • Cell Viability Assay (e.g., MTT Assay):

    • Cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

    • The cells are then treated with various concentrations of the test compounds or a vehicle control.

    • After a specified incubation period (e.g., 48-72 hours), a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

    • Viable cells with active mitochondrial reductases convert the MTT to formazan crystals.

    • The formazan crystals are dissolved in a solubilization buffer, and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the vehicle-treated control. The half-maximal inhibitory concentration (IC50) is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

In Vitro Anti-HIV-1 Reverse Transcriptase Assay[2]
  • Virus and Cells: HIV-1 strains (wild-type and mutant) are propagated in appropriate host cells (e.g., MT-4 cells).

  • Antiviral Activity Assay:

    • MT-4 cells are infected with the HIV-1 strain at a specific multiplicity of infection.

    • The infected cells are then seeded in 96-well plates containing serial dilutions of the dihydrofuro[3,4-d]pyrimidine compounds.

    • The plates are incubated for a specified period (e.g., 5 days).

    • The cytopathic effect (CPE) of the virus is quantified using the MTT method as described above.

  • Data Analysis: The effective concentration that inhibits 50% of viral replication (EC50) is calculated from the dose-response curves.

In Vivo Pharmacokinetic Study in Rats[2]
  • Animal Model: Male Sprague-Dawley rats are used for the study.

  • Compound Administration:

    • Intravenous (IV) Administration: The compound is dissolved in a suitable vehicle and administered as a single bolus injection into the tail vein at a specific dose (e.g., 10 mg/kg).

    • Oral (PO) Administration: The compound is suspended in a suitable vehicle and administered by oral gavage at a specific dose (e.g., 20 mg/kg).

  • Blood Sampling: Blood samples are collected from the jugular vein at predetermined time points post-administration (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours).

  • Plasma Preparation and Analysis: Plasma is separated from the blood samples by centrifugation. The concentration of the compound in the plasma is quantified using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Pharmacokinetic Analysis: The plasma concentration-time data is analyzed using non-compartmental methods to determine key pharmacokinetic parameters, including half-life (t1/2), area under the curve (AUC), clearance (CL), and volume of distribution (Vd). Oral bioavailability (F%) is calculated as (AUC_oral / AUC_IV) × (Dose_IV / Dose_oral) × 100.

Visualizing the Path from Lab to Clinic

Diagrams created using Graphviz (DOT language) are provided below to illustrate key workflows and concepts in the preclinical validation of furo[3,4-d]pyrimidine compounds.

experimental_workflow cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Validation compound_synthesis Furo[3,4-d]pyrimidine Synthesis in_vitro_screening Initial Screening (e.g., Cytotoxicity) compound_synthesis->in_vitro_screening lead_identification Lead Compound Identification in_vitro_screening->lead_identification mechanism_of_action Mechanism of Action Studies lead_identification->mechanism_of_action pharmacokinetics Pharmacokinetic Studies (ADME) lead_identification->pharmacokinetics Promising In Vitro Results efficacy_studies Efficacy in Animal Models pharmacokinetics->efficacy_studies toxicology_studies Toxicology and Safety Assessment efficacy_studies->toxicology_studies preclinical_candidate Preclinical Candidate Selection toxicology_studies->preclinical_candidate

Caption: General workflow for the in vivo validation of in vitro findings.

signaling_pathway cluster_cell Cancer Cell cluster_downstream Downstream Signaling growth_factor Growth Factor receptor_tk Receptor Tyrosine Kinase (RTK) growth_factor->receptor_tk pi3k PI3K receptor_tk->pi3k ras Ras receptor_tk->ras akt Akt pi3k->akt mtor mTOR akt->mtor proliferation Cell Proliferation & Survival mtor->proliferation raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk erk->proliferation furo_pyrimidine Furo[3,4-d]pyrimidine Compound furo_pyrimidine->receptor_tk Inhibition

Caption: Hypothetical signaling pathway targeted by anticancer furo[3,4-d]pyrimidines.

References

A Head-to-Head Comparison of Furopyrimidine Synthesis Routes: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Furopyrimidines, a class of heterocyclic compounds, are of significant interest to the pharmaceutical industry due to their diverse biological activities, including their potential as anticancer and antiviral agents. The synthesis of the furopyrimidine scaffold is a key step in the development of these therapeutic agents. This guide provides a comparative analysis of various synthetic routes to furopyrimidines, offering insights into their efficiency, reaction conditions, and overall yields to aid researchers in selecting the optimal pathway for their specific needs.

Comparative Analysis of Synthetic Methodologies

The synthesis of furopyrimidines can be broadly categorized into several approaches, including multicomponent reactions, catalyst-free cyclizations, and traditional cyclocondensations. Each method presents a unique set of advantages and disadvantages in terms of yield, reaction time, and substrate scope. The following table summarizes the key quantitative data for some prominent furopyrimidine synthesis methods, based on published experimental results.

Synthesis RouteKey ReagentsCatalyst/SolventReaction TimeTemperatureYield (%)Reference
One-Pot Three-Component Synthesis N,N'-dimethylbarbituric acid, aromatic aldehydes, isocyanidesCatalyst-free / Ethanol2-3 hoursRefluxUp to 95%[1]
[3+2] Cyclization Pyrimidine-4,6-diol, nitroolefinsCatalyst-free / Water1.5-2 hours90 °CGood-High[2]
[1+4] Cycloaddition Ethylene ether-based benzylidenebarbituric acid derivatives, alkyl isocyanidesCatalyst-free / DMFNot specifiedMild conditionsGood[3]
Formamide Cyclization 2-Amino-5-phenyl-3-furonitrile, formamideFormamide (reagent and solvent)35 hours130 °C~63%[4][5]
Synthesis from 2-Aminofuran-3-carbonitrile 2-Aminofuran-3-carbonitrile, triethyl orthoformate, acetic anhydrideAcetic anhydride7 hoursRefluxNot specified[6]
Aza-Wittig Reaction Approach Ethyl 3-amino benzofuran-2-carboxylate derivativesPOCl₃, followed by amine and triethylamine in ACNNot specifiedRefluxNot specified[7][8]

Visualizing the Synthetic Pathways

To better illustrate the procedural flow of these synthetic strategies, the following diagrams, generated using the DOT language, depict the key stages of some of the described routes.

One_Pot_Three_Component_Synthesis reagents N,N'-dimethylbarbituric acid + Aromatic Aldehyde + Isocyanide reaction Reflux (2-3h) reagents->reaction One-pot reaction solvent Ethanol solvent->reaction product Furo[2,3-d]pyrimidine Derivative reaction->product Cyclization

Caption: A simplified workflow for the one-pot three-component synthesis of furopyrimidines.

Cyclization_from_Pyrimidine_Derivative start Pyrimidine-4,6-diol + Nitroolefin conditions Water, 90°C (1.5-2h) start->conditions [3+2] Cyclization product Furo[2,3-d]pyrimidine Derivative conditions->product

Caption: The [3+2] cyclization route starting from a pyrimidine derivative.

Synthesis_from_Furan_Derivative furan 2-Amino-3-cyanofuran step1 Reaction with Formamide or Triethyl Orthoformate furan->step1 intermediate Formimidate or related intermediate step1->intermediate step2 Cyclization intermediate->step2 product Furo[2,3-d]pyrimidine step2->product

Caption: General pathway for synthesizing the pyrimidine ring onto a furan precursor.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of synthetic routes. Below are representative experimental protocols for some of the key methods discussed.

One-Pot Three-Component Synthesis of 5-Aroyl-6-(alkylamino)-1,3-dimethylfuro[2,3-d]pyrimidine-2,4(1H,3H)-diones[1]
  • Reaction Setup: A mixture of N,N'-dimethylbarbituric acid (1 mmol), an aromatic aldehyde (1 mmol), and an isocyanide (1 mmol) is prepared in ethanol (5 mL).

  • Reaction Conditions: The reaction mixture is refluxed for a period of 2-3 hours.

  • Work-up and Purification: After completion of the reaction (monitored by TLC), the solvent is evaporated under reduced pressure. The resulting solid is then purified by recrystallization from ethanol to afford the desired furopyrimidine derivative.

Catalyst-Free [3+2] Cyclization in Water[2]
  • Reaction Setup: Pyrimidine-4,6-diol (1 mmol) and a nitroolefin (1.2 mmol) are mixed in water (5 mL).

  • Reaction Conditions: The mixture is heated to 90 °C and stirred for 1.5-2 hours.

  • Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature. The precipitated solid product is collected by filtration, washed with water, and dried to yield the furo[2,3-d]pyrimidine derivative.

Formamide Cyclization of 2-Amino-5-phenyl-3-furonitrile[5]
  • Reaction Setup: A mixture of 2-amino-5-phenyl-3-furonitrile (1 mmol) and formamide (10 mL) is placed in a round-bottom flask.

  • Reaction Conditions: The mixture is heated under reflux at 130 °C for 35 hours.

  • Work-up and Purification: The formamide is then distilled off at 160 °C. The resulting crystalline solid is washed with ethanol to give the 6-phenylfuro[2,3-d]pyrimidin-4-amine.

Conclusion

The synthesis of furopyrimidines can be achieved through a variety of routes, each with its own set of procedural and performance characteristics. Modern approaches, such as catalyst-free multicomponent reactions, offer significant advantages in terms of efficiency, atom economy, and environmental friendliness, often providing high yields in shorter reaction times under mild conditions.[1][2] Traditional methods, while sometimes requiring harsher conditions and longer reaction times, remain valuable and well-established procedures.[4][5] The choice of a specific synthetic route will ultimately depend on the desired substitution pattern of the target furopyrimidine, the availability of starting materials, and the desired scale of the reaction. This guide provides a foundational comparison to assist researchers in making an informed decision for their synthetic endeavors in the exciting field of medicinal chemistry.

References

Assessing the Novelty of 2,4-Dichloro-7,7-dimethyl-5,7-dihydrofuro[3,4-d]pyrimidine's Biological Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The furo[3,4-d]pyrimidine scaffold is a heterocyclic structure of growing interest in medicinal chemistry. While its isomeric counterpart, furo[2,3-d]pyrimidine, has been extensively investigated as a source of potent kinase inhibitors for cancer therapy, the biological potential of the furo[3,4-d]pyrimidine core remains relatively underexplored. This guide provides a comparative analysis of the known biological activities of analogues to assess the potential novelty of a specific derivative, 2,4-Dichloro-7,7-dimethyl-5,7-dihydrofuro[3,4-d]pyrimidine .

The analysis reveals two primary, and surprisingly divergent, avenues of potential biological activity for this compound class: anticancer, through kinase inhibition, and a novel antiviral application as HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs).

Section 1: Potential as an Anticancer Agent - A Comparison with Furo[2,3-d]pyrimidine Kinase Inhibitors

The furo[2,3-d]pyrimidine scaffold is a well-established "privileged structure" in the development of kinase inhibitors, owing to its structural similarity to the adenine core of ATP. Derivatives have been shown to target a range of kinases involved in cancer cell proliferation and survival, including the PI3K/AKT/mTOR and EGFR signaling pathways.

Comparative Biological Data

The following table summarizes the in vitro activity of representative furo[2,3-d]pyrimidine derivatives against various kinases and cancer cell lines. This data serves as a benchmark for any potential anticancer activity of this compound. For our target compound to be considered novel in this space, it would need to demonstrate significantly improved potency, a novel kinase selectivity profile, or efficacy against drug-resistant cancer cell lines.

Compound Class Specific Target(s) Assay/Cell Line Potency (IC50/GI50) Reference
Furo[2,3-d]pyrimidine-thiadiazole hybrid (Compound 10b) PI3Kα / PI3Kβ / AKTEnzyme Assay0.175 µM / 0.071 µM / 0.411 µM
Breast Cancer (HS 578T)GI50: 1.51 µM
Furo[2,3-d]pyrimidine-chalcone (Compound 5e) Not specifiedNCI 59-cell line panelMean GI50: 1.23 µM
Breast Cancer (MCF-7)GI50: 0.51 µM
Furo[2,3-d]pyrimidine derivative (Compound 3f) EGFREnzyme AssayIC50: 0.121 µM
Breast Cancer (T-47D)Not specified, potent activity
Furo[2,3-d]pyrimidine-thiadiazole (Compound 22) FLT3-ITDEnzyme AssayIC50: 0.004 µM
Leukemia (MV4-11)GI50: 0.074 µM
Leukemia (MOLM-13)GI50: 0.110 µM

Table 1: In Vitro Anticancer and Kinase Inhibitory Activity of Furo[2,3-d]pyrimidine Derivatives.

Key Signaling Pathway: PI3K/AKT/mTOR

The PI3K/AKT/mTOR pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, and survival. Its dysregulation is a hallmark of many cancers, making it a prime target for drug development.

PI3K_AKT_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PIP3->AKT Recruits to membrane PDK1->AKT Phosphorylates mTORC1 mTORC1 AKT->mTORC1 Activates Proliferation Cell Growth & Survival mTORC1->Proliferation Inhibitor Furo[2,3-d]pyrimidine Inhibitors Inhibitor->PI3K Inhibitor->AKT

Caption: Simplified PI3K/AKT/mTOR signaling pathway targeted by furo[2,3-d]pyrimidine kinase inhibitors.

Section 2: Novelty in Antiviral Activity - A Comparison with Dihydrofuro[3,4-d]pyrimidine HIV-1 Inhibitors

Recent groundbreaking research has identified that the dihydrofuro[3,4-d]pyrimidine scaffold, to which our target compound belongs, possesses potent anti-HIV-1 activity. These compounds act as non-nucleoside reverse transcriptase inhibitors (NNRTIs), a clinically validated class of antiretroviral drugs. This represents a completely novel and distinct biological activity compared to the kinase inhibitory profile of the isomeric furo[2,3-d]pyrimidines.

Comparative Biological Data

The discovery of potent anti-HIV-1 activity in this scaffold suggests that this compound could represent a novel antiviral agent. Its novelty would be determined by its potency against wild-type and, crucially, drug-resistant HIV-1 strains, as well as its cytotoxicity profile (therapeutic index).

Compound HIV-1 Strain Potency (EC50) Cytotoxicity (CC50) Selectivity Index (SI = CC50/EC50) Reference
13c2 Wild-Type (IIIB)1.6 nM> 250 µM> 156,250
K103N+Y181C41.5 nM> 250 µM> 6,024
F227L+V106A19.0 nM> 250 µM> 13,157
14b Wild-Type (IIIB)6.17 nM38.8 µM6,293
K103N+Y181C27.9 nM38.8

Comparative Analysis of 2,4-Dichloro-7,7-dimethyl-5,7-dihydrofuro[3,4-d]pyrimidine and Related Furo[3,4-d]pyrimidine Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available experimental data and statistical analysis for 2,4-Dichloro-7,7-dimethyl-5,7-dihydrofuro[3,4-d]pyrimidine are limited. This guide provides a comparative analysis based on data from structurally related furo[3,4-d]pyrimidine and furo[2,3-d]pyrimidine analogues to illustrate the potential biological activities and evaluation methodologies relevant to this class of compounds.

Furo[3,4-d]pyrimidines are a class of heterocyclic compounds that, like the closely related furo[2,3-d]pyrimidines, are recognized for their diverse biological activities.[1][2][3] These scaffolds are often investigated for their potential as kinase inhibitors, anticancer agents, and antagonists for various receptors.[1][4][5] Their structural similarity to endogenous purines allows them to interact with a range of biological targets, making them attractive candidates for drug development.

Comparative Performance of Furo[3,4-d]pyrimidine Analogues

While specific data for this compound is not available, the following tables summarize the performance of representative furo[3,4-d]pyrimidine and the isomeric furo[2,3-d]pyrimidine derivatives from published studies. These tables are intended to provide a comparative baseline for the evaluation of novel analogues.

Table 1: Anticancer Activity of Representative Furo[2,3-d]pyrimidine Derivatives

Compound IDCancer Cell LineActivity MetricValue (µM)Reference
Compound 3f T-47D (Breast)GI₅₀Not Reported[6]
EGFR InhibitionIC₅₀0.121 ± 0.004[6]
Compound 10b HS 578T (Breast)GI₅₀1.51[7][8]
PI3Kα InhibitionIC₅₀0.175 ± 0.007[7][8]
PI3Kβ InhibitionIC₅₀0.071 ± 0.003[7][8]
AKT InhibitionIC₅₀0.411 ± 0.02[7][8]
Compound 7b A549 (Lung)IC₅₀6.66[9]
HT-29 (Colon)IC₅₀8.51[9]
Compound 7c HepG2 (Liver)IC₅₀Not Specified[9]
A549 (Lung)IC₅₀10.1[9]

GI₅₀: 50% growth inhibition concentration; IC₅₀: 50% inhibitory concentration.

Table 2: Receptor Antagonism by Furo[3,4-d]pyrimidinone Derivatives

CompoundReceptor SubtypeBinding Affinity (Ki, nM)Functional Antagonism (pA₂)Reference
Analogue 1 α₁ₐ-adrenergic1.28.9[5]
Analogue 2 α₁ₐ-adrenergic0.89.1[5]

Experimental Protocols

Detailed methodologies are crucial for the accurate evaluation and comparison of novel compounds. Below are representative protocols for key experiments typically performed on furo[3,4-d]pyrimidine derivatives.

Protocol 1: In Vitro Kinase Inhibition Assay

This protocol outlines a general procedure for assessing the inhibitory activity of a test compound against a specific protein kinase (e.g., EGFR, PI3K).

  • Reagents and Materials: Test compound (e.g., this compound), recombinant human kinase, ATP, kinase-specific substrate, kinase buffer, and a detection reagent (e.g., ADP-Glo™ Kinase Assay kit).

  • Procedure:

    • Prepare serial dilutions of the test compound in DMSO.

    • In a 96-well plate, add the kinase, the kinase-specific substrate/peptide, and the test compound at various concentrations.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the reaction mixture at a specified temperature (e.g., 30°C) for a set period (e.g., 60 minutes).

    • Stop the reaction and measure the kinase activity using a suitable detection method, such as luminescence to quantify ADP production.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each compound concentration relative to a DMSO control.

    • Plot the percent inhibition against the logarithm of the compound concentration.

    • Determine the IC₅₀ value by fitting the data to a sigmoidal dose-response curve.

Protocol 2: Cell Viability Assay (MTT Assay)

This protocol is used to determine the cytotoxic or cytostatic effects of a compound on cancer cell lines.

  • Reagents and Materials: Human cancer cell lines (e.g., A549, MCF-7), cell culture medium, fetal bovine serum (FBS), penicillin-streptomycin, test compound, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, and a solubilizing agent (e.g., DMSO).

  • Procedure:

    • Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48 or 72 hours).

    • Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

    • Solubilize the formazan crystals by adding a solubilizing agent.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the untreated control cells.

    • Plot the percentage of viability against the logarithm of the compound concentration to determine the GI₅₀ or IC₅₀ value.

Visualizations

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using Graphviz, illustrate a common signaling pathway targeted by furopyrimidine derivatives and a typical experimental workflow for their evaluation.

G cluster_0 Kinase Signaling Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase (e.g., EGFR) GF->Receptor PI3K PI3K Receptor->PI3K Activates Compound Furo[3,4-d]pyrimidine Inhibitor Compound->Receptor Inhibits AKT AKT PI3K->AKT Activates Proliferation Cell Proliferation & Survival AKT->Proliferation Promotes

Caption: General signaling pathway of a Receptor Tyrosine Kinase and its inhibition.

G cluster_1 Experimental Workflow Synthesis Compound Synthesis & Purification Screening In Vitro Screening (Kinase & Cell Viability Assays) Synthesis->Screening Hit Hit Identification (IC50/GI50 Determination) Screening->Hit Lead Lead Optimization (SAR Studies) Hit->Lead Lead->Synthesis Iterative Improvement InVivo In Vivo Studies (Animal Models) Lead->InVivo

Caption: A typical workflow for the discovery and development of kinase inhibitors.

References

Safety Operating Guide

Essential Guide to the Safe Disposal of 2,4-Dichloro-7,7-dimethyl-5,7-dihydrofuro[3,4-d]pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper disposal of specialized chemical compounds like 2,4-Dichloro-7,7-dimethyl-5,7-dihydrofuro[3,4-d]pyrimidine is paramount for ensuring laboratory safety, regulatory compliance, and environmental protection. Due to its chemical structure as a chlorinated heterocyclic compound, this substance must be treated as hazardous waste. Under no circumstances should it be disposed of down the drain or in regular trash.[1][2]

The primary recommended method for the disposal of halogenated organic compounds is controlled incineration by a licensed and approved hazardous waste disposal company.[2][3] This process requires high temperatures and specialized equipment to prevent the formation of toxic byproducts.

Immediate Safety and Handling Precautions

Personal Protective Equipment (PPE):

  • Eye Protection: Wear safety glasses with side-shields or chemical goggles.[3]

  • Skin Protection: Use chemically resistant gloves (e.g., nitrile rubber) and a laboratory coat.[3]

  • Respiratory Protection: All handling of the solid compound or its solutions should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to prevent inhalation of dust or vapors.[3]

Waste Segregation and Container Management

Proper segregation is a critical first step in the safe disposal of laboratory waste.[4][5] Halogenated organic compounds have specific disposal routes and must not be mixed with other waste streams to avoid dangerous reactions and to facilitate proper treatment.[2][6][7]

Waste CategorySegregation GuidelinesContainer Requirements
Solid Waste Collect pure this compound and any lab materials (e.g., weigh boats, contaminated filter paper) in a designated "Halogenated Organic Solid Waste" container.Use a chemically compatible, leak-proof container with a secure lid. The container must be clearly labeled as "Hazardous Waste."[1][4]
Liquid Waste Solutions containing this compound should be collected as "Halogenated Organic Liquid Waste." Do not mix with non-halogenated solvents, aqueous solutions (acids/bases), or wastes containing heavy metals.[6][7][8]Use a designated, leak-proof, and shatter-resistant carboy or bottle with a secure screw-top cap.[9] Ensure the container is properly vented if necessary but kept closed when not in use.[6][7]
Contaminated Sharps Needles, syringes, or broken glass contaminated with the compound must be disposed of in a designated, puncture-resistant sharps container for chemically contaminated sharps.[4][9]Use a clearly labeled, puncture-resistant container specifically for chemically contaminated sharps.[9]

Step-by-Step Disposal Protocol

This protocol outlines the standard procedure for collecting and preparing this compound for disposal. Crucially, always consult and adhere to the specific guidelines provided by your institution's Environmental Health and Safety (EHS) department.

  • Identify and Segregate: Correctly identify the waste type (solid, liquid, or sharp) and place it in the appropriate, pre-labeled "Halogenated Organic Waste" container.[7][8]

  • Use Correct Containers: Ensure that the waste container is made of a material compatible with chlorinated organic compounds and is in good condition with a secure, tight-fitting lid.[1]

  • Labeling: Immediately upon adding waste to a container, ensure it is labeled with the words "Hazardous Waste."[4][6] The label must include the full chemical name, "this compound," and an estimate of the quantity or concentration.[4] Do not use abbreviations or chemical formulas.

  • Storage: Store the sealed waste containers in a designated satellite accumulation area within the laboratory.[7][10] This area should be well-ventilated and provide secondary containment to capture any potential leaks.[10] Incompatible waste streams, such as acids or oxidizers, must be stored separately.[9][10]

  • Arrange for Pickup: Once the container is full (typically no more than 90% capacity) or has been accumulating for the maximum time allowed by your institution (e.g., six months), arrange for its collection by your institution's EHS or a licensed hazardous waste contractor.[1]

Spill Response Protocol

In the event of a spill, immediate action is required to contain the material and prevent exposure.

  • Evacuate and Isolate: Evacuate non-essential personnel from the immediate area.

  • Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.[3]

  • Contain and Absorb: For solid spills, gently cover with an inert absorbent material like vermiculite or sand to prevent dust from becoming airborne.[11]

  • Collect: Carefully scoop the absorbed material and spilled compound into a designated hazardous waste container.

  • Decontaminate: Clean the spill area with an appropriate solvent and then soap and water. Collect all cleaning materials as hazardous waste.

  • Dispose: Seal and label the container with all spill cleanup materials and dispose of it as halogenated organic waste.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G cluster_waste_type 1. Identify Waste Type cluster_segregation 2. Segregate into Correct Waste Stream cluster_containment 3. Use Proper Containment start Waste Generation: 2,4-Dichloro-7,7-dimethyl- 5,7-dihydrofuro[3,4-d]pyrimidine solid Solid Residue start->solid liquid Solution start->liquid sharps Contaminated Sharps start->sharps solid_waste Halogenated Organic Solid Waste solid->solid_waste liquid_waste Halogenated Organic Liquid Waste liquid->liquid_waste sharps_waste Chemically Contaminated Sharps Container sharps->sharps_waste container_solid Labeled, sealed, compatible container solid_waste->container_solid container_liquid Labeled, sealed, compatible carboy liquid_waste->container_liquid container_sharps Labeled, puncture- resistant container sharps_waste->container_sharps storage 4. Store in Designated Satellite Accumulation Area (with secondary containment) container_solid->storage container_liquid->storage container_sharps->storage pickup 5. Arrange for Pickup by Institutional EHS storage->pickup

Disposal workflow for the subject chemical.

References

Essential Safety and Operational Guide for 2,4-Dichloro-7,7-dimethyl-5,7-dihydrofuro[3,4-d]pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for handling 2,4-Dichloro-7,7-dimethyl-5,7-dihydrofuro[3,4-d]pyrimidine in a laboratory setting. Researchers, scientists, and drug development professionals should adhere to these protocols to ensure personal safety and proper chemical management.

Hazard Identification and Personal Protective Equipment (PPE)

Summary of Recommended Personal Protective Equipment

PPE CategoryItemSpecificationRationale
Eye and Face Protection Safety Goggles or GlassesChemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1][3][5]Protects against splashes and airborne particles that can cause eye irritation or severe eye damage.[1][2][5]
Face ShieldRecommended when there is a significant risk of splashing.
Hand Protection Chemical-Resistant GlovesAppropriate protective gloves (e.g., Nitrile rubber). Inspect gloves prior to use.[3][6]Prevents skin contact which can cause skin irritation or burns.[1][2]
Body Protection Protective ClothingLaboratory coat, long-sleeved shirt, and long pants. A complete suit protecting against chemicals may be necessary depending on the scale of work.[1][6]Minimizes skin exposure to the chemical.[1]
Closed-Toe ShoesChemical-resistant footwear.[4]Protects feet from spills.
Respiratory Protection RespiratorA NIOSH/MSHA or European Standard EN 149 approved respirator should be used if workplace conditions warrant it, such as in cases of poor ventilation or when generating dust.[1][3][5]Prevents inhalation of dust or vapors which may cause respiratory tract irritation.[1][7]

Operational Plan: Handling and Storage

A systematic approach to handling and storing this compound is essential to minimize exposure and maintain chemical integrity.

Detailed Handling and Storage Protocols

ProcedureStep-by-Step GuidanceKey Considerations
Engineering Controls 1. Work in a well-ventilated area.Facilities should be equipped with an eyewash station and a safety shower.[1][3]
2. Use a chemical fume hood for all manipulations of the compound.[4][8]Ensures that airborne concentrations are kept low.[1]
General Handling 1. Wash hands thoroughly after handling.[1][4]Prevents accidental ingestion or transfer of the chemical.
2. Avoid contact with eyes, skin, and clothing.[1][3]Direct contact is a primary route of exposure.
3. Minimize dust generation and accumulation.[1][3][4]Fine particles can be easily inhaled.
4. Do not eat, drink, or smoke in the laboratory.[4][9]Prevents ingestion of the chemical.
Storage 1. Store in a tightly closed container.[1][3]Prevents release into the environment.
2. Keep in a cool, dry, and well-ventilated area.[1][3][8]Protects the chemical from degradation.
3. Store away from incompatible substances such as strong oxidizing agents.[5]Avoids potentially hazardous reactions.

Disposal Plan

Proper disposal of this compound and its containers is critical to prevent environmental contamination.

Waste Disposal Procedures

Waste TypeDisposal MethodRegulatory Compliance
Unused or Waste Chemical 1. Collect in a suitable, closed, and labeled container.[2]Dispose of contents and container to an approved waste disposal plant.[5][9]
2. Do not allow the product to enter drains or surface water.[2]Adhere to local, state, and federal environmental regulations.
Contaminated Materials (e.g., gloves, lab coats) 1. Place in a sealed container for disposal.[4]Treat as hazardous waste.
2. Wash contaminated clothing before reuse.[1][5]

Emergency Procedures

In the event of an accidental exposure or spill, immediate and appropriate action is crucial.

First-Aid and Spill Response

Emergency ScenarioAction Plan
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1][3]
Skin Contact Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention.[1][3]
Inhalation Move the person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[1][3]
Ingestion Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and drink 2-4 cupfuls of milk or water. Seek immediate medical attention.[1][3]
Small Spill Evacuate the area. Wear appropriate PPE. Sweep up the material, avoiding dust generation, and place it in a sealed container for disposal. Ventilate the area and wash the spill site.[1][4]
Large Spill Evacuate the area and contact emergency responders.[4]

Diagrams

G Chemical Handling Workflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling A Assess Hazards (Review SDS/Literature) B Select & Don PPE (Gloves, Goggles, Lab Coat) A->B C Work in Fume Hood B->C D Weigh/Transfer Chemical C->D E Store Chemical Properly D->E F Decontaminate Work Area D->F H Remove PPE & Wash Hands G Dispose of Waste F->G G->H

Caption: A flowchart illustrating the standard operating procedure for safely handling chemicals in a laboratory setting.

G Emergency Response Logic cluster_response Emergency Response Logic A Exposure or Spill Occurs B Assess Situation (Minor vs. Major) A->B C Evacuate Area (If Necessary) B->C Major D Administer First Aid (Eye, Skin, Inhalation) B->D Exposure E Contain Spill (Absorbent Material) B->E Minor Spill F Seek Medical Attention C->F D->F G Clean & Decontaminate E->G H Report Incident F->H G->H

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.